Antiarrhythmic agent-3
Descripción
Propiedades
Número CAS |
21236-52-2 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-(diethylamino)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-17(6-2)11-10-14(18)16-15-12(3)8-7-9-13(15)4/h7-9H,5-6,10-11H2,1-4H3,(H,16,18) |
Clave InChI |
HZRZNZDFRXKYTA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1=C(C=CC=C1C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L 30 L 30, hydrochloride L-30 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Electrophysiological Effects of Class III Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Class III antiarrhythmic agents represent a cornerstone in the management of various cardiac arrhythmias, particularly those involving re-entrant circuits. According to the Vaughan Williams classification, the primary defining characteristic of this class is their ability to prolong the cardiac action potential duration (APD), which in turn increases the effective refractory period (ERP) of myocardial tissue.[1][2] This guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to Class III antiarrhythmics, tailored for professionals in cardiovascular research and drug development.
Core Mechanism of Action: Potassium Channel Blockade
The quintessential action of Class III antiarrhythmic drugs is the blockade of potassium (K+) channels, which are critical for the repolarization phase (Phase 3) of the cardiac action potential.[1][3] By inhibiting the efflux of potassium ions from the cardiomyocyte, these agents delay repolarization, thereby prolonging the APD.[1]
The primary target for most Class III drugs is the rapid component of the delayed rectifier potassium current, denoted as IKr.[4][5] This current is crucial for repolarization in all cardiac tissues.[4] Blockade of IKr leads to a significant prolongation of the action potential, a hallmark effect visible on an electrocardiogram (ECG) as a prolongation of the QT interval.[1][6] This increase in APD makes the myocardial tissue refractory to new electrical stimuli for a longer period, disrupting re-entrant arrhythmias which depend on the re-excitation of previously stimulated tissue.[1][7]
Some Class III agents, such as amiodarone, exhibit a more complex pharmacological profile, also blocking the slow component of the delayed rectifier current (IKs), as well as sodium and calcium channels, and possessing anti-adrenergic properties.[4][6] This multi-channel blockade contributes to their broad efficacy but also to a more complex side-effect profile. In contrast, drugs like dofetilide are considered "pure" Class III agents due to their high selectivity for the IKr channel.[5][8]
A unique mechanism is observed with ibutilide, which not only blocks IKr but also appears to activate a slow, inward sodium current, further contributing to the delay in repolarization.[9][10]
Below is a diagram illustrating the primary signaling pathway affected by Class III antiarrhythmics.
Caption: Core mechanism of Class III antiarrhythmics.
Quantitative Electrophysiological Effects
The administration of Class III antiarrhythmics leads to measurable changes in several key electrophysiological parameters. These effects are dose-dependent and can vary between different agents within the class.
| Drug | Parameter | Species/Model | Concentration/Dose | Effect | Citation |
| Sotalol | Atrial ERP | Human | 1.5 mg/kg (IV) | +24.6% | [11] |
| AV Nodal ERP | Human | 1.5 mg/kg (IV) | +24.9% | [11] | |
| Ventricular ERP | Human | 1.5 mg/kg (IV) | +14.9% | [11] | |
| Sinus Cycle Length | Human | Infusion | +15% | [12] | |
| Sinus Node Recovery Time | Human | Infusion | +28% | [12] | |
| Dofetilide | Atrial ERP | Human | Dose-dependent | Greater increase than in ventricle | [13] |
| Ventricular ERP | Human | Dose-dependent | Increased | [8] | |
| Action Potential Duration | Human | N/A | Prolonged | [8][14] | |
| Amiodarone | APD90 (Chronic) | Rabbit | 50 mg/kg/day (4 wks) | Increased to 165% of control | [15] |
| IKr (Delayed Rectifier K+ Current) | Rabbit | 1 and 5 µM | Significantly decreased amplitude | [15] | |
| Ibutilide | QT Interval | Human | Dose-dependent | Prolonged | [9] |
| Atrial Refractoriness | Human | N/A | Prolonged | [9] | |
| E-4031 | APD90 | Guinea Pig Ventricular Myocytes | 10⁻⁶ M | Prolonged from 275 ms to 1496 ms | [16] |
| IKr Tail Current | Guinea Pig Ventricular Myocytes | 10⁻⁷ M | Reduced by 76% | [16] |
ERP: Effective Refractory Period; APD: Action Potential Duration; APD90: Action Potential Duration at 90% repolarization.
Key Experimental Protocols
The characterization of Class III antiarrhythmics relies on a range of established in vitro and in vivo experimental models.[17][18][19] Understanding these methodologies is critical for interpreting existing data and designing future studies.
In Vitro Cellular Electrophysiology: The Patch-Clamp Technique
The whole-cell patch-clamp technique is the gold standard for studying the effects of antiarrhythmic drugs on specific ion channels in isolated cardiomyocytes.[20][21]
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, mouse) or derived from human induced pluripotent stem cells (hiPSC-CMs).[17][22]
-
Electrode Placement: A glass micropipette with a tip diameter of ~1 µm, filled with an electrolyte solution, is pressed against the membrane of a single cardiomyocyte.[23]
-
Seal Formation: Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[20]
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured by a further pulse of suction, allowing low-resistance electrical access to the cell's interior.[23]
-
Voltage or Current Clamp:
-
In voltage-clamp mode , the membrane potential is held at a specific level, and the currents flowing through the ion channels (e.g., IKr) are measured in response to controlled voltage steps. This allows for the direct assessment of a drug's effect on a specific channel.[24]
-
In current-clamp mode , the current injected into the cell is controlled (typically set to zero), and changes in the membrane potential (the action potential) are recorded. This is used to measure drug effects on APD and other action potential characteristics.[25]
-
The workflow for a typical patch-clamp experiment is illustrated below.
Caption: Typical workflow for a whole-cell patch-clamp experiment.
In Vivo Electrophysiological Studies
Animal models are indispensable for understanding the integrated physiological effects of antiarrhythmic drugs that cannot be fully recapitulated in vitro.[17][18] Models often involve species such as dogs, rabbits, or rats, which can be genetically modified or have arrhythmias induced to mimic human disease states.[17][26]
Methodology:
-
Animal Preparation: Anesthetized animals are instrumented for continuous ECG and hemodynamic monitoring.
-
Catheter Placement: Electrode catheters are inserted intravenously and advanced into the cardiac chambers under fluoroscopic or echocardiographic guidance.
-
Programmed Electrical Stimulation (PES): A series of precisely timed electrical stimuli are delivered to the heart to measure baseline electrophysiological properties, such as sinus node recovery time, AV nodal conduction, and refractory periods of the atria and ventricles.[26]
-
Arrhythmia Induction: PES is also used to attempt to induce arrhythmias, providing a substrate to test the efficacy of a drug.
-
Drug Administration: The Class III agent is administered intravenously or orally.
-
Post-Drug Assessment: The PES protocol is repeated to quantify the drug's effect on the previously measured parameters and its ability to prevent arrhythmia induction.[11]
Conclusion
Class III antiarrhythmic drugs are potent modulators of cardiac repolarization, primarily through the blockade of the IKr potassium channel. This action prolongs the action potential duration and effective refractory period, forming the basis of their antiarrhythmic efficacy, especially against re-entrant tachycardias. A thorough understanding of their specific ionic mechanisms, quantitative effects on electrophysiological parameters, and the experimental protocols used for their evaluation is fundamental for the continued research and development of safer and more effective antiarrhythmic therapies. The potential for proarrhythmia, particularly Torsades de Pointes, remains a significant concern and underscores the importance of detailed electrophysiological assessment in preclinical and clinical development.[7]
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 3. lecturio.com [lecturio.com]
- 4. The molecular and ionic specificity of antiarrhythmic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dofetilide: a review of its use in atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Electrophysiological effects of intravenous sotalol in acute myocardial infarction: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of the new class III antiarrhythmic drug E-4031 on myocardial contractility and electrophysiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Arrhythmia models: in vivo, in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 21. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 24. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. journals.physiology.org [journals.physiology.org]
Unveiling the Molecular Choreography: A Technical Guide to the Targets of Class III Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Class III antiarrhythmic drugs represent a cornerstone in the management of cardiac arrhythmias, primarily exerting their therapeutic effect by prolonging the cardiac action potential duration (APD). This prolongation increases the effective refractory period of cardiac tissue, thereby terminating and preventing re-entrant arrhythmias. While the primary molecular target is well-established, the intricate interactions with various ion channels and the nuances of their mechanisms of action are critical areas of study for the development of safer and more efficacious therapies. This in-depth technical guide provides a comprehensive overview of the molecular targets of Class III antiarrhythmic drugs, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Molecular Targets and Mechanism of Action
The defining characteristic of Class III antiarrhythmic agents is their ability to block potassium channels involved in the repolarization phase of the cardiac action potential.[1][2][3] This blockade delays the efflux of potassium ions, thereby prolonging Phase 3 of the action potential.[2]
Primary Target: The hERG (Kv11.1) Potassium Channel
The vast majority of Class III drugs exhibit their primary effect by inhibiting the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the pore-forming α-subunit encoded by the human Ether-à-go-go-Related Gene (hERG), also known as Kv11.1.[4][5][6] Inhibition of the hERG channel is a potent mechanism for prolonging the APD and is central to the antiarrhythmic efficacy of these drugs.[6] However, excessive blockade of hERG can lead to a dangerous prolongation of the QT interval on the electrocardiogram, increasing the risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][7]
Multi-Ion Channel Effects
Several Class III agents, most notably amiodarone, exhibit a broader spectrum of activity by interacting with multiple ion channels. This "multi-channel blockade" contributes to their clinical efficacy but also to their complex side-effect profiles.[1][8][9]
-
Sodium Channels (Nav1.5): Amiodarone and its active metabolite, N-desethylamiodarone, have been shown to block both the peak and late components of the sodium current (INa).[1][10] This Class I-like effect can slow conduction velocity and may contribute to its antiarrhythmic action in various types of arrhythmias.
-
Calcium Channels (Cav1.2): Amiodarone also possesses Class IV activity through the blockade of L-type calcium channels (ICa,L).[1] This action can slow the heart rate and atrioventricular conduction.
-
Other Potassium Channels: Some Class III drugs may also affect other potassium currents, such as the slow component of the delayed rectifier current (IKs) or the inward rectifier current (IK1), although generally with lower potency than their effects on IKr.[11]
Quantitative Analysis of Drug-Target Interactions
The potency of Class III antiarrhythmic drugs against their molecular targets is typically quantified by the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the therapeutic window and potential for off-target effects. The following table summarizes the IC50 values for several prominent Class III agents against key cardiac ion channels.
| Drug | Primary Target (Channel) | IC50 | Other Key Targets (Channel) | IC50 |
| Amiodarone | hERG (IKr) | ~0.8 - 9.8 µM[6][10][12] | Late Na+ Current (INa,L) | ~3.0 µM[10] |
| Peak Na+ Current (INa,P) | ~178 µM (tonic block)[10] | |||
| L-type Ca2+ Current (ICa,L) | ~0.27 µM (Ki)[1] | |||
| Dofetilide | hERG (IKr) | ~0.005 - 0.012 µM[2] | - | > 30-100 µM (for Nav1.5 and Cav1.2)[2] |
| Sotalol | hERG (IKr) | ~30 - 120 µM[2] | - | > 100 µM (for Nav1.5 and Cav1.2)[2] |
| Ibutilide | hERG (IKr) | ~20 nM[13] | Activates late Na+ current | - |
| Dronedarone | hERG (IKr) | Not specified | Multichannel Blocker | Not specified[1] |
| Bretylium | Adrenergic Neurons | - | K+ Channels | High µM range[4] |
Experimental Protocols
Characterizing the interaction of Class III antiarrhythmic drugs with their molecular targets requires precise and standardized experimental methodologies.
Detailed Methodology: Whole-Cell Patch Clamp for IC50 Determination
This protocol outlines the key steps for determining the IC50 of a compound against a specific cardiac ion channel (e.g., hERG) expressed in a heterologous system (e.g., HEK293 cells).[5][14]
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably transfected with the gene encoding the ion channel of interest (e.g., KCNH2 for hERG) in appropriate media.
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external recording solution.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the external solution to achieve the desired final concentrations. The final solvent concentration should be kept constant across all conditions and should not exceed a level known to affect the ion channel (typically <0.1%).
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration by forming a gigaohm seal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.
-
Maintain the holding potential at a level where the channels of interest are predominantly in the closed state (e.g., -80 mV for hERG).
4. Voltage-Clamp Protocol (Example for hERG):
-
A depolarizing step to a positive potential (e.g., +20 mV) for a duration sufficient to induce channel activation and inactivation (e.g., 1-2 seconds).
-
A subsequent repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current, which is a measure of the number of channels that were open at the end of the depolarizing pulse.
-
Repeat this voltage protocol at regular intervals (e.g., every 10-15 seconds) to monitor the current amplitude.
5. Data Acquisition and Analysis:
-
Record the ionic current before and after the application of increasing concentrations of the test compound.
-
Allow the drug effect to reach a steady state at each concentration.
-
Measure the peak amplitude of the tail current at each concentration.
-
Normalize the current amplitude at each concentration to the control (pre-drug) amplitude.
-
Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
Detailed Methodology: Langendorff Perfused Heart Model for Arrhythmia Studies
The Langendorff preparation is an ex vivo model used to study the effects of drugs on the electrophysiology and contractility of the whole heart in the absence of systemic influences.[4]
1. Heart Isolation and Perfusion:
-
Anesthetize the experimental animal (e.g., rabbit, guinea pig) and perform a thoracotomy.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at a constant temperature (37°C) and pressure.
2. Electrophysiological Monitoring:
-
Place electrodes on the epicardial surface to record a volume-conducted electrocardiogram (ECG).
-
Use monophasic action potential (MAP) electrodes to record action potentials from different regions of the ventricle.
-
Pacing electrodes can be placed on the atria or ventricles to control the heart rate.
3. Experimental Protocol:
-
Allow the heart to stabilize for a baseline period.
-
Record baseline ECG and MAP parameters.
-
Introduce the Class III antiarrhythmic drug into the perfusate at a known concentration.
-
Continuously monitor for changes in APD, QT interval, and the occurrence of arrhythmias, including early afterdepolarizations (EADs) and TdP.
-
Programmed electrical stimulation can be used to assess the vulnerability to induced arrhythmias.
4. Data Analysis:
-
Measure the APD at 90% repolarization (APD90) from the MAP recordings.
-
Measure the QT interval from the pseudo-ECG.
-
Quantify the incidence and duration of any observed arrhythmias.
Detailed Methodology: High-Throughput Screening in Zebrafish Larvae
The zebrafish model is increasingly used for early-stage cardiotoxicity and drug efficacy screening due to its genetic tractability, rapid development, and optical transparency.[2][3][8][10][12]
1. Embryo Handling and Drug Exposure:
-
Collect zebrafish embryos and raise them in standard embryo medium.
-
At 24-48 hours post-fertilization (hpf), array the embryos in multi-well plates.
-
Add the test compounds directly to the embryo medium at various concentrations.
2. Cardiac Function Assessment:
-
At a designated time point (e.g., 48-72 hpf), assess cardiac function.
-
Heart Rate and Rhythm: Use automated imaging systems to record videos of the beating heart. Software can then be used to calculate the heart rate and detect arrhythmias.
-
QT Interval: While a direct ECG is challenging in larvae, changes in the duration of the ventricular action potential can be inferred from high-speed video analysis of ventricular contraction and relaxation times.
3. Data Analysis:
-
Quantify changes in heart rate, the incidence of atrioventricular block, and other arrhythmias.
-
Assess changes in ventricular contractility and rhythmicity.
-
Determine the concentration-response relationship for any observed cardiotoxic or antiarrhythmic effects.
Mandatory Visualizations
Signaling Pathway of Class III Antiarrhythmic Drugs
References
- 1. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Automated High-Throughput System for Zebrafish In Vivo Screenings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 10. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. benchchem.com [benchchem.com]
- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 14. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Class III Antiarrhythmic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Class III antiarrhythmic compounds. These agents primarily exert their therapeutic effect by blocking cardiac potassium channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel, which prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby suppressing arrhythmias. However, this mechanism is also intrinsically linked to the proarrhythmic risk of Torsades de Pointes (TdP). Understanding the nuanced relationships between chemical structure and biological activity is therefore critical for the development of safer and more efficacious Class III antiarrhythmics.
Core Pharmacophore and General Structure-Activity Relationships
The archetypal pharmacophore for hERG channel affinity, a key characteristic of Class III antiarrhythmics, consists of a basic nitrogen atom that is protonated at physiological pH, connected to a hydrophobic/aromatic moiety. This basic nitrogen is crucial for interacting with key residues within the hERG channel pore.
Key structural features influencing the activity of Class III antiarrhythmics include:
-
The Basic Headgroup: A tertiary amine is a common feature, with its pKa influencing the ionization state and, consequently, the binding affinity. The nature of the substituents on the nitrogen atom can impact potency, selectivity, and pharmacokinetic properties.
-
The Hydrophobic/Aromatic Moieties: These groups contribute to the overall lipophilicity of the molecule and engage in hydrophobic and π-π stacking interactions within the channel pore. The size, shape, and electronic properties of these aromatic systems are critical determinants of binding affinity.
-
The Linker: The chain connecting the basic headgroup to the hydrophobic region influences the molecule's flexibility and spatial orientation within the binding pocket. The length and composition of the linker can significantly affect potency.
Quantitative Structure-Activity Relationship Data
The following tables summarize the hERG inhibitory potencies (IC50 values) of prominent Class III antiarrhythmic drugs and their analogs. This data is essential for comparing the relative potencies and understanding the impact of structural modifications.
Table 1: Amiodarone and Analogs - hERG IC50 Values
| Compound | R1 | R2 | hERG IC50 (nM) | Reference(s) |
| Amiodarone | -CH2CH2N(C2H5)2 | I | ~45-117.8 | [1] |
| Desethylamiodarone (DEA) | -CH2CH2NH(C2H5) | I | ~157.6-160 | [1][2] |
| Dronedarone | -CH2CH2N(C4H9)2 | H | Varies |
Note: IC50 values for amiodarone can vary depending on the experimental conditions, such as temperature and voltage protocol.
Table 2: Sotalol and Analogs - hERG IC50 Values
| Compound | Stereochemistry | hERG IC50 (µM) | Reference(s) |
| d-sotalol | d-enantiomer | ~286 | [3] |
| l-sotalol | l-enantiomer | ~288 | [3] |
| dl-sotalol (racemic) | racemic | ~52-343 | [4][5] |
Table 3: Dofetilide and Analogs - hERG IC50 Values
| Compound | R Group on Phenyl Ring | hERG IC50 (nM) | Reference(s) |
| Dofetilide | -SO2NHCH3 | ~7-13 | [4][6] |
| Analog 1 | -H | 130 | [7] |
| Analog 2 | -Cl | 25 | [7] |
| Analog 3 | -NO2 | 10 | [7] |
Table 4: Ibutilide and Analogs - hERG IC50 Values
| Compound | hERG IC50 (nM) | Reference(s) | | :--- | :--- | | Ibutilide | ~20 |[8][9] |
Experimental Protocols
Accurate determination of the pharmacological activity of Class III antiarrhythmics relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vitro and ex vivo assays.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This in vitro technique is the gold standard for assessing a compound's direct effect on the hERG potassium channel.
Objective: To determine the concentration-dependent inhibition of the hERG current (I_Kr) by a test compound and calculate its IC50 value.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol:
A typical voltage-clamp protocol to elicit hERG currents involves the following steps from a holding potential of -80 mV:
-
Depolarization to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarization to -50 mV for 2 seconds to record the peak tail current, which reflects the channel's recovery from inactivation and subsequent deactivation.
Procedure:
-
Establish a whole-cell patch-clamp configuration on a hERG-expressing HEK293 cell.
-
Record baseline hERG currents using the specified voltage-clamp protocol.
-
Perfuse the cell with the external solution containing increasing concentrations of the test compound.
-
At each concentration, allow the drug effect to reach a steady state before recording the hERG current.
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current amplitudes to the baseline control.
-
Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.
Langendorff-Perfused Isolated Heart Model
This ex vivo model allows for the assessment of a compound's effects on the global electrophysiology and proarrhythmic potential of an intact heart.
Objective: To evaluate the effects of a test compound on cardiac action potential duration, effective refractory period, and the induction of arrhythmias in an isolated heart.
Animal Model: Rabbit or guinea pig hearts are commonly used.
Perfusion Solution: Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2 at 37°C.
Procedure:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.[10][11]
-
Insert a recording electrode (e.g., a monophasic action potential electrode) into the ventricular epicardium to record action potentials.
-
Pace the heart at a constant cycle length.
-
After a stabilization period, record baseline electrophysiological parameters.
-
Introduce the test compound into the perfusate at various concentrations.
-
Record changes in action potential duration (APD) at 90% repolarization (APD90) and the effective refractory period (ERP).
-
Assess for the occurrence of early afterdepolarizations (EADs) and ventricular arrhythmias.
Signaling Pathways and Logical Relationships
The primary mechanism of action of Class III antiarrhythmics is the direct blockade of the pore of the hERG potassium channel. However, the overall cellular response and the structure-activity relationship are influenced by a series of factors.
Caption: Mechanism of action of Class III antiarrhythmic drugs.
The binding of a Class III antiarrhythmic drug to the pore domain of the hERG channel is state-dependent, with higher affinity for the open and/or inactivated states. This leads to a blockade of the rapid delayed rectifier potassium current (IKr), resulting in a prolongation of the action potential duration and an increase in the effective refractory period. While this is the basis for their antiarrhythmic efficacy, excessive APD prolongation increases the risk of proarrhythmias.
Experimental and Drug Development Workflow
The development of novel Class III antiarrhythmic agents with improved safety profiles requires a systematic screening and evaluation process.
Caption: Drug development workflow for Class III antiarrhythmics.
The workflow begins with the screening of a compound library using high-throughput in vitro assays, primarily the hERG patch-clamp assay, to identify initial hits. Promising compounds are then subjected to more detailed ex vivo and in vivo studies to assess their efficacy and proarrhythmic risk. Throughout this process, structure-activity relationship analysis is used to guide the rational design of new analogs with improved properties.
References
- 1. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 10. benchchem.com [benchchem.com]
- 11. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Reverse Use-Dependence of Class III Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Class III antiarrhythmic agents are a cornerstone in the management of cardiac arrhythmias, primarily exerting their effect by blocking the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby suppressing re-entrant arrhythmias. However, a peculiar and clinically significant characteristic of many of these agents is "reverse use-dependence." This phenomenon, where the drug's efficacy is paradoxically greater at slower heart rates and diminishes at faster rates, presents a significant challenge in drug development and clinical application. At low heart rates, the enhanced effect can lead to excessive QT interval prolongation and life-threatening arrhythmias such as Torsades de Pointes (TdP). This guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental assessment of the reverse use-dependence of Class III antiarrhythmic agents.
The Molecular Mechanism of Reverse Use-Dependence
The phenomenon of reverse use-dependence is intrinsically linked to the gating kinetics of the hERG potassium channel and the state-dependent binding of Class III antiarrhythmic drugs. The hERG channel transitions between three main conformational states: closed, open, and inactivated.[1] Class III agents exhibit a much higher affinity for the open and inactivated states of the channel compared to the closed state.
The duration of the cardiac action potential dictates the amount of time the hERG channel spends in each of these states.
-
At Slower Heart Rates: The APD is intrinsically longer. This prolonged depolarization time means that the hERG channels remain in the open and inactivated states for a longer period. This extended window provides a greater opportunity for the drug molecules to bind to their target sites within the channel pore, leading to a more pronounced blockade of the IKr current. The result is a significant prolongation of the APD and ERP.[2]
-
At Faster Heart Rates: The APD is shorter. Consequently, the hERG channels spend more time in the closed state and the time spent in the open and inactivated states is reduced. This shortened window for drug binding leads to less channel blockade and a diminished effect on APD prolongation.[3]
This inverse relationship between heart rate and drug efficacy is what defines reverse use-dependence and is a critical factor in the proarrhythmic potential of these drugs.[4]
Quantitative Analysis of Reverse Use-Dependence
The rate-dependent effects of Class III agents can be quantified by measuring the prolongation of the action potential duration (APD) or the effective refractory period (ERP) at various heart rates or pacing cycle lengths (PCL). The following table summarizes quantitative data from a study on d-sotalol, a representative Class III agent exhibiting reverse use-dependence.
| Drug | Parameter Measured | Pacing Condition | Paced Cycle Length (PCL) | Mean Prolongation (%) |
| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Sinus Rhythm | N/A | 21.1% ± 3.6% |
| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Constant Pacing | 550 ms | 16.6% ± 4.3% |
| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Constant Pacing | 400 ms | 11.2% ± 2.7% |
| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Constant Pacing | 330 ms | 5.8% ± 2.1% |
| Data adapted from a study on patients with ventricular tachyarrhythmias, demonstrating a pronounced reverse-use dependent decrease in efficacy at faster stimulation frequencies.[5] |
Experimental Protocols for Assessing Reverse Use-Dependence
The gold standard for evaluating the reverse use-dependence of a compound is the whole-cell patch-clamp technique, which allows for the direct measurement of IKr (or hERG current in expression systems) at different stimulation frequencies.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effect of a test compound on the hERG potassium channel current at different activation frequencies.
Cell Preparation:
-
Use either isolated primary cardiomyocytes (e.g., adult guinea pig ventricular myocytes) or a heterologous expression system such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
Solutions:
-
External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 12.5 Dextrose, 10 HEPES. Adjust pH to 7.4 with NaOH.[6] This solution is designed to mimic the extracellular environment.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.[6] This solution is formulated to approximate the intracellular milieu.
Voltage-Clamp Protocol to Assess Reverse Use-Dependence:
-
Establish a stable whole-cell recording with a gigaohm seal (≥1 GΩ).
-
Hold the cell membrane potential at -80 mV.
-
To elicit the hERG current, apply a depolarizing pulse to +20 mV for 1000 ms to allow for channel activation and inactivation.
-
Follow with a repolarizing step to -50 mV to record the peak tail current, which is characteristic of hERG channels and represents the current flowing as channels recover from inactivation to the open state before closing.
-
Repeat this voltage-clamp protocol at different frequencies to simulate different heart rates:
-
Slow Rate: Apply the protocol every 10 seconds (0.1 Hz).
-
Fast Rate: Apply the protocol every 1 second (1 Hz).
-
-
Record the baseline hERG current at both slow and fast frequencies.
-
Perfuse the test compound at a desired concentration and allow for equilibration.
-
Record the hERG current in the presence of the compound at both slow and fast frequencies until a steady-state block is achieved.
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at both frequencies, before and after drug application.
-
Calculate the percentage of current block at each frequency using the formula: % Block = (1 - (I_drug / I_baseline)) * 100
-
A significantly higher percentage of block at the slow frequency compared to the fast frequency indicates reverse use-dependence.
Visualizing Key Concepts and Workflows
Signaling Pathways and Mechanisms
Caption: Logical flow of reverse use-dependence at different heart rates.
Caption: State diagram of the hERG channel and Class III drug binding.
Experimental Workflow
Caption: Workflow for assessing reverse use-dependence via patch-clamp.
Implications for Drug Development and Clinical Practice
The reverse use-dependent nature of many Class III antiarrhythmic agents is a critical safety concern that must be addressed during drug development. Compounds that exhibit strong reverse use-dependence have a higher propensity to cause TdP, particularly in patients with bradycardia or those taking other QT-prolonging medications.
Strategies to mitigate this risk include:
-
Developing drugs with multi-channel blocking properties: For example, amiodarone's blockade of other channels in addition to IKr is thought to contribute to its lower incidence of TdP compared to more selective IKr blockers.[7]
-
Designing compounds with less state-dependent binding: Creating molecules that can bind to the hERG channel in its closed state or have faster on/off kinetics could potentially reduce reverse use-dependence.
-
Targeting the slow component of the delayed rectifier current (IKs): Blockade of IKs may prolong the APD in a less rate-dependent manner.
For clinicians, understanding this property is crucial for patient selection and monitoring. Patients with slower heart rates, electrolyte imbalances (hypokalemia, hypomagnesemia), or underlying long QT syndrome are at an increased risk of proarrhythmia when treated with these agents.
Conclusion
Reverse use-dependence is a complex but fundamental characteristic of many Class III antiarrhythmic drugs. It arises from the interplay between the hERG channel's gating kinetics and the state-dependent binding of these agents. While this property is a major contributor to the proarrhythmic risk associated with these drugs, a thorough understanding of its mechanism and rigorous experimental evaluation are essential for the development of safer and more effective antiarrhythmic therapies. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to systematically investigate and address this critical aspect of cardiac safety pharmacology.
References
- 1. Comparative effects of increased extracellular potassium and pacing frequency on the class III activities of methanesulfonanilide IKr blockers dofetilide, D-sotalol, E-4031, and MK-499 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate and time dependent effects of D-sotalol on the monophasic action potential after sudden increase of the heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Frequency-dependent electrophysiologic effects of amiodarone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Class III Antiarrhythmic Agents
This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Class III antiarrhythmic drugs. Tailored for researchers, scientists, and drug development professionals, this guide details their mechanism of action, summarizes key quantitative data, outlines essential experimental protocols, and visualizes core concepts and workflows.
Pharmacodynamics: The Mechanism of Action
Class III antiarrhythmic agents exert their primary effect by blocking cardiac potassium channels, which are critical for the repolarization phase of the cardiac action potential.[1][2] This blockade prolongs the duration of the action potential and, consequently, the effective refractory period (ERP) of cardiac myocytes.[2][3][4] By extending the period during which the cardiac cells are unexcitable, these drugs are effective in suppressing tachyarrhythmias caused by reentry mechanisms.[2]
The principal target for most Class III drugs is the rapid component of the delayed rectifier potassium current (IKr).[4][5] Blockade of this current delays Phase 3 repolarization, which is visibly manifested on the electrocardiogram (ECG) as a prolongation of the QT interval.[2][3]
Many Class III agents exhibit a property known as "reverse use-dependence," where their effect on action potential duration is more pronounced at slower heart rates.[6][7] While these drugs are a cornerstone in managing arrhythmias, their QT-prolonging effect carries a risk of proarrhythmia, specifically Torsades de Pointes (TdP).[6]
Individual agents in this class possess unique pharmacological profiles:
-
Amiodarone and Dronedarone: These are multi-channel blockers, exhibiting properties of all four Vaughan Williams classes.[1][3][8] Amiodarone also has non-competitive alpha- and beta-blocking effects.[3][8] Dronedarone is a derivative of amiodarone developed to have a more favorable safety profile.[9][10][11]
-
Sotalol: This drug is a racemic mixture; its l-enantiomer possesses both Class II (beta-blocker) and Class III activity, while the d-enantiomer has primarily Class III effects.[12]
-
Dofetilide and Ibutilide: These are considered "pure" Class III agents, as their primary mechanism is the selective blockade of IKr.[13] Ibutilide is unique in that it also appears to activate a slow, inward sodium current which contributes to delaying repolarization.[14][15]
Signaling Pathway Visualization
The following diagram illustrates the fundamental mechanism of action for a typical Class III antiarrhythmic agent at the cellular level.
Pharmacokinetics: Comparative Analysis
The pharmacokinetic properties of Class III antiarrhythmics vary significantly, impacting their dosing regimens, potential for drug interactions, and clinical use. Amiodarone is notable for its extremely long half-life and large volume of distribution, while ibutilide is administered intravenously for rapid cardioversion.[8][14] The table below summarizes key pharmacokinetic parameters for major Class III agents.
| Parameter | Amiodarone | Dronedarone | Sotalol | Dofetilide | Ibutilide |
| Bioavailability | ~50% (variable, 20-80%)[16][17] | ~15% (with food)[18] | ~100%[12][19] | >90%[20][21] | N/A (IV only) |
| Tmax (hours) | 3 - 7[16] | 1 - 4 | 2 - 3[19] | 2 - 3[20][21] | N/A (IV only) |
| Protein Binding | >96%[8] | >98% | Negligible[12] | 60 - 70%[13][21] | ~40%[14][15] |
| Volume of Distribution (Vd) | Very large (~60 L/kg)[22] | 1400 L | 1.6 - 2.4 L/kg | 3 L/kg[21] | ~11 L/kg[14][15] |
| Metabolism | Hepatic (CYP3A4, CYP2C8)[8]; Active metabolite (DEA)[8][16] | Extensive hepatic (CYP3A4)[1] | Not metabolized[12][19] | Minor (CYP3A4); ~20% of dose[13][21] | Extensive hepatic[5][14] |
| Elimination Half-life (t1/2) | ~58 days (highly variable)[8][16] | 13 - 19 hours | 7 - 18 hours[12][19] | ~10 hours[20][21] | ~6 hours (range 2-12)[5][15] |
| Excretion | Primarily biliary/fecal[8][22] | Primarily fecal (~84%)[1] | Primarily renal (unchanged)[12][19] | ~80% renal (~80% unchanged)[13][21] | ~82% renal (~7% unchanged)[15] |
DEA: Desethylamiodarone
Experimental Protocols
The characterization of the PK/PD properties of Class III antiarrhythmics relies on a suite of standardized preclinical and clinical methodologies.
Protocol 1: Preclinical Assessment of Ion Channel Blockade via Patch-Clamp Electrophysiology
Objective: To determine the potency and kinetics of a test compound's block on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the IKr current.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK-293) cells stably transfected with the hERG gene are cultured and prepared for electrophysiological recording.
-
Whole-Cell Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and isolate the hERG current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is the primary target for assessing drug block.
-
Compound Application: The test compound is applied to the cell at increasing concentrations via a perfusion system. The effect on the hERG tail current is measured at each concentration.
-
Data Analysis: The percentage of current block at each concentration is calculated. These data are then fitted to a Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the current.
Workflow Visualization: Patch-Clamp Experiment
Protocol 2: Clinical Assessment of QT Interval Prolongation (Thorough QT/QTc Study)
Objective: To evaluate the effect of a new drug on the QT interval in healthy volunteers, as mandated by the ICH E14 guidance.[23][24]
Methodology:
-
Study Design: A randomized, double-blind, crossover study is typically employed. Subjects receive the therapeutic dose of the study drug, a supratherapeutic dose, a placebo, and a positive control (e.g., moxifloxacin) known to prolong the QT interval.[23]
-
Subject Population: Healthy male and female volunteers are enrolled after rigorous screening to exclude individuals with baseline cardiac abnormalities or risk factors for arrhythmia.
-
ECG Monitoring: High-quality, 12-lead digital ECGs are recorded at multiple time points before and after drug administration. Time points are chosen to coincide with the expected peak plasma concentration (Cmax) of the drug and its metabolites.[24]
-
Pharmacokinetic Sampling: Blood samples are collected concurrently with ECG recordings to establish a concentration-response relationship.
-
QT Measurement: A central ECG laboratory, blinded to treatment and time, measures the QT interval. The QT interval is corrected for heart rate using a correction formula (e.g., Fridericia's - QTcF, or Bazett's - QTcB) or an individual-specific correction (QTcI).[25][26]
-
Data Analysis: The primary analysis involves calculating the time-matched, placebo-subtracted change from baseline in QTc (ΔΔQTc). The upper bound of the 95% confidence interval for the largest ΔΔQTc is compared against a regulatory threshold (typically 10 ms) to determine if the drug has a clinically significant effect on the QT interval.[23] Concentration-QTc modeling is also performed to explore the relationship between drug exposure and the magnitude of QT prolongation.[23]
Workflow Visualization: Thorough QT (TQT) Study
References
- 1. lecturio.com [lecturio.com]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 7. Emerging class III antiarrhythmic agents: mechanism of action and proarrhythmic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ahajournals.org [ahajournals.org]
- 14. drugs.com [drugs.com]
- 15. tapermd.com [tapermd.com]
- 16. drugs.com [drugs.com]
- 17. Pharmacology and pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacokinetics of dronedarone [frontiersin.org]
- 19. Pharmacology, pharmacodynamics and pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. litfl.com [litfl.com]
- 23. FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. altasciences.com [altasciences.com]
- 25. QTc prolongation assessment in anticancer drug development: clinical and methodological issues - ecancer [ecancer.org]
- 26. Methodological considerations in the design of trials for safety assessment of new drugs and chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of Potassium Channel Blockers for Arrhythmia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the medicinal chemistry of potassium channel blockers used in the treatment of cardiac arrhythmias. It delves into the structure-activity relationships (SAR), pharmacological properties, and experimental evaluation of compounds targeting key potassium channels involved in cardiac repolarization.
Introduction to Cardiac Potassium Channels and Arrhythmia
Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide.[1] The cardiac action potential, a precisely orchestrated series of electrical events, governs the heart's rhythmic contractions.[2][3] Potassium channels are critical players in the repolarization phase (phase 3) of the cardiac action potential, allowing potassium ions to flow out of the cell and restore the resting membrane potential.[4] Dysfunctional potassium channels can lead to prolonged repolarization, which can trigger life-threatening arrhythmias such as Torsades de Pointes (TdP).[5]
Potassium channel blockers, classified as Class III antiarrhythmic agents, prolong the action potential duration and the effective refractory period by inhibiting these potassium currents.[4][6] This mechanism is effective in suppressing re-entrant arrhythmias, a common cause of tachycardia.[4] This guide focuses on the medicinal chemistry of blockers for several key cardiac potassium channels:
-
hERG (human Ether-à-go-go-Related Gene) Channel (Kv11.1): Encodes the rapid delayed rectifier potassium current (IKr), a primary target for many Class III antiarrhythmics and a key channel involved in drug-induced QT prolongation.[6][7]
-
KCNQ1/KCNE1 Channel: Forms the slow delayed rectifier potassium current (IKs), another important repolarizing current.[8]
-
Kv1.5 Channel: Responsible for the ultra-rapid delayed rectifier potassium current (IKur), predominantly expressed in the atria, making it an attractive target for atrial-selective antiarrhythmic drugs.[9]
-
TASK-1 (TWIK-related acid-sensitive K+ channel 1) Channel (K2P3.1): A two-pore domain potassium channel contributing to the background potassium current in the atria.
-
Inward Rectifier Potassium (Kir) Channels: Particularly the Kir2.x subfamily, which conducts the IK1 current responsible for stabilizing the resting membrane potential.[10]
Quantitative Data on Potassium Channel Blockers
The following tables summarize the inhibitory potency (IC50) of various compounds against different cardiac potassium channels. These values are crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.
Table 1: hERG (IKr) Channel Blockers
| Compound | IC50 | Cell Line | Temperature | Assay Method | Citation(s) |
| Amiodarone | ~45 nM | HEK293 | 37°C | Whole-cell Patch Clamp | [11][12] |
| Amiodarone | 0.8 ± 0.1 µM | HEK293 | Not Specified | Whole-cell Patch Clamp | [13] |
| Desethylamiodarone (DEA) | 157.6 ± 21.2 nM | HEK293 | Not Specified | Whole-cell Patch Clamp | [2] |
| Dofetilide | - | - | - | Potent IKr blocker | [5] |
| E-4031 | 294 nM (manual), 724 nM (automated) | CHO | Not Specified | Patch Clamp | [14] |
| Terfenadine | - | - | - | Inhibits [3H]dofetilide binding | [15] |
| Haloperidol | - | - | - | Inhibits [3H]dofetilide binding | [15] |
| Pimozide | - | - | - | Inhibits [3H]dofetilide binding | [15] |
Table 2: KCNQ1/KCNE1 (IKs) Channel Blockers
| Compound | IC50 | Cell Line/System | Assay Method | Citation(s) |
| Dofetilide | Selective for IKr over IKs | Rabbit ventricular myocytes | Not Specified | [4][16] |
| Chromanol 293B | Potent IKs blocker | Not Specified | Not Specified | Not Specified |
Table 3: Kv1.5 (IKur) Channel Blockers
| Compound | IC50 | Cell Line | Selectivity Profile | Citation(s) |
| Vernakalant (RSD1235) | - | HEK293 | Multi-channel blocker | [1][17][18] |
| Flecainide | 38.14 ± 1.06 µM | Not Specified | Also blocks Nav1.5 and hERG | [19] |
| XEN-D0103 | 25 nM | Not Specified | >500-fold selective over hERG, Kv4.3, Nav1.5, Cav1.2, and Kir2.1 | [1] |
| AVE0118 | 6.9 µM | Not Specified | Also blocks Ito and IK,ACh | [1] |
Table 4: TASK-1 Channel Blockers
| Compound | IC50 | Cell Line/System | In Vivo Efficacy | Citation(s) |
| A293 (AVE1231) | ~250 nM | Heterologous expression | Effective in a porcine model of atrial fibrillation | [20][21][22] |
| A293 (AVE1231) | 8.4 µM (for IKACh) | Not Specified | - | [23] |
| Amiodarone | - | Not Specified | - | [22] |
| Vernakalant | - | Not Specified | - | [22] |
| Flecainide | - | Not Specified | - | [22] |
Table 5: Kir2.x (IK1) Channel Blockers
| Compound | IC50 (pH 7.4) | Target Channel(s) | Selectivity Profile | Citation(s) |
| ML133 | 1.8 µM | mKir2.1 | No effect on rKir1.1 (>300 µM); weak activity at hKir7.1 (33 µM) and rKir4.1 (76 µM) | [10][24][25][26] |
| ML133 | 2.8 µM | hKir2.6 | - | |
| ML133 | 2.9 µM | hKir2.2 | - | |
| ML133 | 4.0 µM | hKir2.3 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the discovery and characterization of novel potassium channel blockers. This section provides methodologies for key in vitro and in vivo assays.
Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch clamp technique is the gold standard for characterizing the interaction of a compound with an ion channel, providing detailed information on potency, kinetics, and voltage-dependence of the block.
Objective: To measure the inhibitory effect of a test compound on a specific potassium current (e.g., IhERG) in a heterologous expression system.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human potassium channel of interest (e.g., hERG).[27][28][29]
-
External (Bath) Solution (for hERG): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[27]
-
Internal (Pipette) Solution (for hERG): (in mM) 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.[27] For perforated patch, 25 µM Escin can be included.[27]
-
Test Compound: Stock solution in a suitable solvent (e.g., DMSO) and serial dilutions in the external solution.
-
Patch Clamp Rig: Inverted microscope, micromanipulator, patch clamp amplifier, data acquisition system, and perfusion system.
-
Borosilicate Glass Capillaries: For pulling micropipettes.
Procedure:
-
Cell Preparation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). For some cell lines like CHO-hERG, incubation at a reduced temperature (30°C) for 1-5 days prior to the experiment can increase the current amplitude and the success rate.[29] Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy cell with the fire-polished micropipette under positive pressure.
-
Apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration. Allow for dialysis of the cell interior with the pipette solution for 5-10 minutes.
-
-
Voltage-Clamp Protocol (Example for hERG): A specific voltage protocol is applied to elicit the target current and assess the effect of the drug. A recommended protocol for hERG is as follows:
-
Hold the membrane potential at -80 mV.[30]
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.[2]
-
Repolarize to -50 mV for 2 seconds to record the deactivating tail current, which is a measure of the number of channels that were open during the preceding depolarization.[2][30]
-
Return to the holding potential of -80 mV. This pulse sequence is repeated at a regular interval (e.g., every 15 seconds).[30]
-
-
Data Acquisition:
-
Record baseline currents in the control external solution until a stable recording is achieved (<10% rundown over 5 minutes).
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the current at steady-state for each concentration.
-
Perform a washout with the control solution to assess the reversibility of the block.
-
At the end of the experiment, a positive control (e.g., 1 µM E-4031 for hERG) can be applied to confirm the identity of the current.[30]
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence (Icontrol) and presence (Idrug) of the test compound.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Idrug / Icontrol)] * 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope.
-
Radioligand Binding Assay
Radioligand binding assays are a high-throughput method to assess the affinity of a compound for a specific channel protein.
Objective: To determine the binding affinity (Ki) of a test compound for the hERG channel using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the hERG channel.[7][15][31]
-
Radioligand: [3H]dofetilide is a commonly used radioligand for the hERG channel.[6][7][15][32]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled hERG blocker (e.g., 10 µM dofetilide) to determine non-specific binding.[7]
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Filtration Manifold and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Arrhythmia Model
In vivo models are essential for evaluating the antiarrhythmic efficacy and proarrhythmic potential of a compound in a whole-organism context. The aconitine-induced arrhythmia model in rats is a commonly used screening model.
Objective: To assess the ability of a test compound to prevent or terminate aconitine-induced ventricular arrhythmias in rats.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Anesthetic: e.g., Urethane (1.2 g/kg, i.p.).[33]
-
Aconitine Solution: A stock solution of aconitine prepared in saline.
-
Test Compound: Prepared for intravenous (i.v.) or intraperitoneal (i.p.) administration.
-
Surgical Instruments: For catheter implantation.
-
ECG Recording System: With needle electrodes.
-
Infusion Pump.
Procedure:
-
Animal Preparation:
-
Baseline Recording: Record a stable baseline ECG for at least 20 minutes.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., i.v. bolus or infusion, or i.p.).
-
Arrhythmia Induction: After a predetermined time following drug administration, start a continuous intravenous infusion of aconitine at a constant rate (e.g., 5 µg/kg/min).[33][34]
-
ECG Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Endpoint: The experiment is terminated upon the onset of sustained VF or after a predefined infusion duration.
-
Data Analysis:
-
Measure the time to the onset of different types of arrhythmias.
-
Calculate the dose of aconitine required to induce arrhythmias.
-
Compare the results between the vehicle-treated and drug-treated groups to determine if the test compound has antiarrhythmic activity. Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the findings.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the drug discovery process is crucial for a clear understanding. The following diagrams are generated using the DOT language for Graphviz.
Cardiac Action Potential and Potassium Channel Blockade
Experimental Workflow for Potassium Channel Blocker Discovery
Conclusion
The medicinal chemistry of potassium channel blockers for arrhythmia is a dynamic field with a clear need for novel agents with improved selectivity and safety profiles. A thorough understanding of the structure-activity relationships, combined with robust in vitro and in vivo experimental evaluation, is paramount for the successful development of the next generation of antiarrhythmic drugs. This guide has provided a foundational overview of the key concepts, quantitative data, and experimental methodologies that are central to this endeavor. The continued exploration of the molecular interactions between small molecules and the diverse family of cardiac potassium channels will undoubtedly lead to safer and more effective treatments for patients with cardiac arrhythmias.
References
- 1. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Electrophysiologic Actions of E-4031 and Dofetilide by Hyperkalemia and Acidosis in Rabbit Ventricular Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]dofetilide binding to HERG transfected membranes: a potential high throughput preclinical screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Two components of delayed rectifier K+ current in heart: molecular basis, functional diversity, and contribution to repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can inhibition of IKur promote atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 16. Electrophysiological effects of dofetilide in an in vitro model of "border zone" between normal and ischemic/reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] The Molecular Basis of High-Affinity Binding of the Antiarrhythmic Compound Vernakalant (RSD1235) to Kv1.5 Channels | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Kir2.1 Inhibitor, ML133 The Kir2.1 Inhibitor, ML133, also referenced under CAS 185669-79-8, controls the biological activity of Kir2.1. This small molecule/inhibitor is primarily used for Cancer applications. | 185669-79-8 [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sophion.co.jp [sophion.co.jp]
- 30. fda.gov [fda.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Class III Antiarrhythmic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Class III antiarrhythmic agents exert their therapeutic effect by prolonging the cardiac action potential duration (APD), which is primarily achieved by blocking potassium channels involved in the repolarization phase of the cardiac cycle.[1][2][3][4] The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component of cardiac repolarization.[5][6] Inhibition of the hERG channel is a hallmark of Class III antiarrhythmic drugs, but it also represents a significant off-target effect for many non-cardiac drugs, leading to acquired long QT syndrome and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[6][7][8] Therefore, robust and predictive in vitro screening assays for hERG channel activity are essential in both the discovery of novel antiarrhythmic drugs and in the safety assessment of new chemical entities.
These application notes provide an overview of the principles and detailed protocols for commonly used in vitro assays to screen for Class III antiarrhythmic activity, with a focus on hERG channel inhibition.
Signaling Pathway of Class III Antiarrhythmic Drugs
Class III antiarrhythmic drugs primarily target and block the hERG (Kv11.1) potassium channel. This channel is a voltage-gated potassium channel that plays a crucial role in the phase 3 repolarization of the cardiac action potential. By blocking this channel, these drugs delay the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration and the effective refractory period.[1][9] This mechanism is effective in suppressing re-entrant arrhythmias.[1]
Mechanism of Class III antiarrhythmic drug action on the hERG channel.
Experimental Assays for Screening Class III Antiarrhythmic Activity
A variety of in vitro assays are available to assess the activity of compounds on the hERG channel, ranging from high-throughput screening (HTS) methods to the "gold standard" manual patch clamp technique.[5][6][7]
Manual Patch Clamp Electrophysiology
Manual patch clamp is considered the gold standard for characterizing the interaction of a compound with ion channels, providing detailed information on the kinetics and voltage-dependence of the block.[6][10][11]
Principle: This technique involves forming a high-resistance (giga-ohm) seal between a glass micropipette and the membrane of a single cell expressing the hERG channel. This allows for the precise control of the membrane potential and the direct measurement of the ionic current flowing through the channel in response to voltage changes.
Experimental Workflow:
Workflow for manual patch clamp hERG assay.
Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current, which is used to quantify drug block.[12]
-
-
Experimental Procedure:
-
Record a stable baseline hERG current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of the test compound, allowing 3-5 minutes for each concentration to reach steady-state block.
-
Perform a washout step with the external solution to assess the reversibility of inhibition.
-
-
Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Normalize the data to the baseline current and fit to a concentration-response curve to determine the IC50 value.
Automated Patch Clamp (APC)
Automated patch clamp systems increase the throughput of electrophysiological recordings, making them suitable for earlier stages of drug discovery.[4][13]
Principle: APC systems utilize planar patch clamp technology where cells are automatically positioned over apertures in a planar substrate. A giga-ohm seal and whole-cell configuration are established robotically, allowing for parallel recordings from multiple cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of hERG-expressing cells at a defined density.
-
System Setup: Prime the APC system (e.g., QPatch, Patchliner) with internal and external solutions.
-
Compound Plate Preparation: Prepare a multi-well plate with serial dilutions of the test compounds.
-
Automated Recording:
-
The system automatically captures cells and establishes whole-cell recordings.
-
A pre-programmed voltage protocol is applied to elicit hERG currents.
-
The system sequentially applies the test compound concentrations from the compound plate.
-
-
Data Analysis: The software automatically analyzes the current amplitudes and calculates IC50 values.
Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput, non-electrophysiological alternative for screening hERG channel blockers.
Principle: This assay utilizes the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.[2][9][14] When hERG channels are opened, Tl+ enters the cell and binds to the intracellular dye, causing an increase in fluorescence. hERG channel blockers inhibit this influx, resulting in a reduced fluorescence signal.
Experimental Workflow:
Workflow for the thallium flux hERG assay.
Protocol:
-
Cell Plating: Plate hERG-expressing cells in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.[6]
-
Compound Addition: Add serial dilutions of test compounds to the wells and incubate.
-
Thallium Influx: Add a stimulus buffer containing thallium and a potassium channel opener (to depolarize the membrane and open hERG channels).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the data to controls and determine the IC50 values.
Principle: This is a binding assay that measures the displacement of a fluorescently labeled hERG channel ligand (tracer) by a test compound.[15][16][17] The tracer, when bound to the large hERG channel protein in a membrane preparation, has a high fluorescence polarization. When a test compound displaces the tracer, the smaller, freely rotating tracer has a low fluorescence polarization.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound, a fluorescent tracer solution, and a hERG membrane preparation.
-
Assay Plate Setup: In a multi-well plate, add the test compound dilutions, followed by the hERG membrane preparation, and finally the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound. Calculate the percent inhibition and determine the IC50 value.
Data Presentation
The following tables summarize the half-maximal inhibitory concentrations (IC50) of common Class III antiarrhythmic drugs determined by various in vitro assays.
Table 1: IC50 Values (in µM) of Class III Antiarrhythmic Drugs from Patch Clamp Assays
| Drug | Manual Patch Clamp (hERG) | Automated Patch Clamp (hERG) |
| Amiodarone | 9.8[18] | - |
| Sotalol | - | - |
| Dofetilide | 0.0179[7] | - |
| Ibutilide | - | - |
Table 2: IC50 Values (in µM) of Class III Antiarrhythmic Drugs from Fluorescence-Based Assays
| Drug | Thallium Flux Assay (hERG) | Fluorescence Polarization (hERG) |
| Amiodarone | - | - |
| Sotalol | - | - |
| Dofetilide | - | - |
| Ibutilide | - | - |
Conclusion
A comprehensive in vitro assessment of a compound's effect on the hERG channel is a critical component of both antiarrhythmic drug discovery and general safety pharmacology. The choice of assay depends on the stage of the drug discovery process. High-throughput fluorescence-based assays are suitable for screening large compound libraries in the early discovery phase. Promising hits can then be further characterized using the higher-content, but lower-throughput, automated and manual patch clamp techniques to confirm activity and elucidate the mechanism of action. By employing a tiered screening strategy, researchers can efficiently identify and optimize compounds with the desired Class III antiarrhythmic activity while minimizing the risk of proarrhythmic side effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. EP2255201B1 - Fluorescence polarization herg assay - Google Patents [patents.google.com]
- 11. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. agilent.com [agilent.com]
- 17. farayand.com [farayand.com]
- 18. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch Clamp Electrophysiology in Potassium Channel Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functional analysis of potassium (K+) channels using patch clamp electrophysiology. This technique is the gold standard for investigating ion channel properties, offering high-resolution recording of ionic currents through the cell membrane. The following sections detail the principles, experimental procedures, data analysis, and pharmacological modulation of potassium channels, crucial for basic research and drug discovery.
Introduction to Potassium Channels and Patch Clamp Electrophysiology
Potassium channels are the most diverse group of ion channels, found in virtually all cell types.[1] They play fundamental roles in cellular processes such as setting the resting membrane potential, shaping the action potential in excitable cells like neurons and cardiomyocytes, and regulating hormone secretion.[1] Dysfunction of potassium channels is implicated in a variety of diseases, including cardiac arrhythmias, epilepsy, and diabetes, making them important therapeutic targets.[1][2]
Patch clamp electrophysiology allows for the direct measurement of the ionic currents flowing through these channels. The technique involves sealing a glass micropipette with a microscopic tip onto the surface of a cell membrane, electrically isolating a "patch" of the membrane.[3] This allows for the precise control of the membrane potential (voltage-clamp) while recording the resultant current, or controlling the current and measuring the change in membrane potential (current-clamp).[3][4]
Experimental Workflow and Methodologies
A typical patch clamp experiment for potassium channel analysis follows a well-defined workflow, from cell preparation to data acquisition and analysis.
Caption: Experimental workflow for patch clamp analysis of K+ channels.
Cell Preparation
Healthy cells are crucial for successful patch clamp experiments.[5]
-
Cell Lines: Commonly used cell lines for expressing specific potassium channel subunits include Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells.[6][7] These cells have low endogenous channel expression, providing a clean background for studying the channel of interest.
-
Primary Cells: For studying channels in their native environment, primary cells such as cardiomyocytes, neurons, or macrophages can be isolated.[8]
-
Transfection: For cell lines, transient or stable transfection with plasmids encoding the desired potassium channel subunits is performed.[6]
Solutions and Reagents
Separate intracellular (pipette) and extracellular (bath) solutions are required to mimic physiological conditions.
| Solution Component | Typical Extracellular (Bath) Solution (mM) | Typical Intracellular (Pipette) Solution (mM) | Purpose |
| Primary Salt | 140 NaCl | 140 KCl | Establishes the primary ionic gradients. |
| Potassium Salt | 5 KCl | - | Sets the extracellular K+ concentration. |
| Calcium Salt | 2 CaCl2 | - | Important for various cellular processes and channel function. |
| Magnesium Salt | 1 MgCl2 | 1 MgCl2 | Divalent cation for various cellular functions. |
| Buffer | 10 HEPES | 10 HEPES | Maintains a stable pH (typically 7.4 extracellular, 7.2 intracellular). |
| Glucose | 10 Glucose | - | Energy source for the cell. |
| Chelating Agent | - | 11 EGTA | Buffers intracellular calcium to low levels. |
| ATP/GTP | - | 2 Mg-ATP, 0.3 Na-GTP | Provides energy for cellular processes. |
Note: Solution compositions can be modified to study specific channel properties, for example, by altering the potassium concentration to shift the reversal potential.
Patch Clamp Configurations
Different patch clamp configurations can be used depending on the research question.[4]
Caption: Relationship between different patch clamp configurations.
-
Cell-Attached: The pipette is sealed to the membrane, leaving the cell intact. This configuration is used to study the activity of channels in a small patch of the membrane without disturbing the intracellular environment.[3]
-
Whole-Cell: The membrane patch is ruptured, providing electrical and molecular access to the entire cell.[3][4] This is the most common configuration for studying the macroscopic currents of a cell and for pharmacology studies.
-
Inside-Out: After forming a cell-attached patch, the pipette is pulled away, excising the membrane patch with the intracellular surface exposed to the bath solution. This is useful for studying the effects of intracellular modulators.
-
Outside-Out: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing the membrane to reseal with the extracellular surface facing the bath solution. This is ideal for studying the effects of extracellularly applied ligands and drugs on single channels.
Protocols for Characterizing Potassium Channels
Voltage-Clamp Protocol for Voltage-Gated Potassium (Kv) Channels
Voltage-gated potassium channels are activated by membrane depolarization. Their characterization involves protocols to determine their voltage-dependence of activation and inactivation.
Protocol for Activation (Current-Voltage Relationship):
-
Hold the cell at a negative potential where the channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps of increasing amplitude (e.g., from -70 mV to +60 mV in 10 mV increments).[9]
-
Measure the peak outward current at each voltage step.
-
Plot the peak current as a function of the applied voltage to generate a current-voltage (I-V) curve.
Protocol for Steady-State Inactivation:
-
Hold the cell at a negative potential (e.g., -100 mV).
-
Apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV) for a long duration to allow channels to inactivate.
-
Immediately following each pre-pulse, apply a test pulse to a voltage that elicits a large outward current (e.g., +40 mV).
-
Measure the peak current during the test pulse.
-
Plot the normalized peak current as a function of the pre-pulse voltage.
Voltage-Clamp Protocol for Inwardly Rectifying Potassium (Kir) Channels
Inwardly rectifying potassium channels conduct potassium ions more readily into the cell than out of it.[10]
Protocol for Inward Rectification:
-
Hold the cell at a potential close to the resting membrane potential (e.g., -60 mV).
-
Apply a series of voltage steps both hyperpolarizing and depolarizing to the potassium reversal potential (EK). A voltage ramp protocol can also be used.[7][10]
-
Observe a larger inward current at potentials negative to EK and a much smaller outward current at potentials positive to EK.
Data Presentation and Analysis
Quantitative data from patch clamp experiments should be presented in a clear and structured manner.
Biophysical Properties of Selected Potassium Channels
| Channel Type | Subunit | Typical V1/2 of Inactivation (mV) | Key Characteristics | Reference |
| Transient Outward | Kv4.3 | -39.5 | Rapidly activating and inactivating A-type current. | [11] |
| Ultra-Rapid Delayed Rectifier | Kv1.5 | -9.5 | Rapidly activating, slowly inactivating current. | [11] |
| Inward Rectifier | Kir2.1 | N/A | Strong inward rectification, contributes to resting membrane potential. | [10] |
| Slow Delayed Rectifier | KCNQ1/KCNE1 (KvLQT1/minK) | N/A | Slowly activating current, crucial for cardiac repolarization. | [11] |
Pharmacological Profile of Potassium Channel Modulators
The effect of pharmacological agents is typically quantified by the half-maximal inhibitory concentration (IC50).
| Channel Target | Compound | IC50 (µM) | Mode of Action | Reference |
| Kv4.3 | Flecainide | 11.6 | Blocker | [11] |
| Kv1.5 | 4-Aminopyridine | 125.1 | Blocker | [11] |
| KCNQ1/KCNE1 | Chromanol 293B | 17.4 | Blocker | [11] |
| KCNQ1/KCNE1 | XE-991 | 1.7 | Blocker | [11] |
| Kir2.1 | ML133 | 1.8 | Blocker | [10] |
| Kir2.1 | Chloroquine | ~3 (at -100mV) | Blocker | [10] |
Role of Potassium Channels in Cellular Signaling: The Cardiac Action Potential
Potassium channels are integral to the repolarization phase of the cardiac action potential, ensuring the proper timing and duration of the heartbeat.[12][13][14]
Caption: Role of K+ channels in the cardiac action potential.
Different potassium currents are activated during specific phases of the action potential to bring the membrane potential back to the resting state. For instance, the transient outward current (Ito) contributes to early repolarization (Phase 1), while the delayed rectifier currents (IKr and IKs) are crucial for full repolarization (Phase 3).[12] The inward rectifier current (IK1) is primarily responsible for maintaining the resting membrane potential (Phase 4).[12]
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Difficulty forming a Giga-ohm seal | Unhealthy cells; Dirty pipette tip; Incorrect pressure. | Optimize cell culture/dissociation; Use a fresh pipette; Apply gentle, steady negative pressure. | [4][5] |
| High access resistance after whole-cell | Incomplete membrane rupture. | Apply short, sharp suction pulses; Use "zap" function on amplifier if available. | [4] |
| Noisy recording | Poor seal resistance; Electrical interference. | Ensure a >1 GΩ seal; Check grounding of all equipment. | [15] |
| Current "rundown" | Loss of essential intracellular components. | Use perforated patch configuration; Include ATP/GTP in pipette solution. | [4][11] |
References
- 1. Potassium channel - Wikipedia [en.wikipedia.org]
- 2. sophion.com [sophion.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. Potassium channels in the heart: structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms Contributing to Myocardial Potassium Channel Diversity, Regulation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. personal.utdallas.edu [personal.utdallas.edu]
Application Notes and Protocols for Animal Models of Atal Fibrillation in Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commonly used animal models of atrial fibrillation (AF) for preclinical drug testing. Detailed protocols for key experimental procedures and visualizations of relevant signaling pathways are included to guide researchers in selecting and utilizing the most appropriate models for their specific research questions.
Introduction to Animal Models of Atrial Fibrillation
The study of atrial fibrillation, the most common cardiac arrhythmia, relies heavily on animal models to understand its pathophysiology and to develop novel therapeutic strategies.[1][2][3] Animal models are broadly categorized into small and large animal models, each offering distinct advantages and disadvantages for AF research and drug development.[1][4]
Small animal models , such as mice, rats, and rabbits, are cost-effective, have shorter reproductive cycles, and are amenable to genetic manipulation, making them suitable for large-scale and mechanistic studies.[3][4] However, their cardiac physiology, including higher heart rates and different ion channel profiles, can limit the direct translation of findings to humans.[4]
Large animal models , including dogs, pigs, goats, and sheep, more closely resemble human cardiac anatomy and electrophysiology.[1][4] These models are invaluable for translational research, including the evaluation of antiarrhythmic drugs and non-pharmacological interventions like catheter ablation.[4] Their use, however, is often limited by higher costs, ethical considerations, and longer experimental timelines.[2]
The choice of an animal model depends on the specific research question, the stage of drug development, and available resources.
Comparative Data of Preclinical Atrial Fibrillation Models
The selection of an appropriate animal model is a critical step in the design of preclinical studies for AF therapies. The following table summarizes key quantitative parameters for several commonly used animal models to facilitate comparison.
| Parameter | Mouse | Rat | Rabbit | Dog | Pig | Goat/Sheep | Horse |
| Heart Rate (bpm) | 400-600 | 300-500 | 150-300 | 60-120 | 60-100 | 70-90 | 28-40 |
| Atrial APD (ms) | ~50 | ~60 | ~100-150 | ~150-200 | ~150-200 | ~200-300 | ~300-400 |
| AF Duration | Seconds to minutes (induced) | Seconds to minutes (induced) | Minutes to hours (induced) | Hours to days (sustained with pacing) | Days to weeks (sustained with pacing) | Weeks to months (sustained with pacing) | Spontaneous, long-lasting |
| Cost | Low | Low | Moderate | High | High | High | Very High |
| Genetic Manipulation | Readily available | Available | Limited | Limited | Limited | Limited | Not available |
| Translational Relevance | Low to Moderate | Low to Moderate | Moderate | High | High | High | Very High |
Experimental Protocols
Acetylcholine-CaCl₂ Induced Atrial Fibrillation in Rats
This protocol describes a widely used chemical method to induce acute and transient AF in rats, suitable for rapid screening of anti-arrhythmic compounds.
Materials:
-
Male Wistar rats (250-300g)
-
Acetylcholine (ACh) solution
-
Calcium chloride (CaCl₂) solution
-
Saline solution
-
Pentobarbital sodium (anesthetic)
-
ECG recording equipment with needle electrodes
-
Intravenous (IV) catheter
Procedure:
-
Animal Preparation: Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).[5][6] Place the animal in a supine position and insert needle electrodes for ECG recording (Lead II).
-
IV Access: Insert an IV catheter into the tail vein for drug administration.
-
Preparation of Induction Solution: Prepare a mixture of acetylcholine and calcium chloride. A commonly used concentration is 66 µg/mL of acetylcholine and 10 mg/mL of CaCl₂ in saline.[7][8]
-
AF Induction: Administer the ACh-CaCl₂ mixture intravenously. A typical dose is 1 mL/kg injected over a short period.[5][6]
-
ECG Monitoring: Continuously monitor the ECG for the onset of AF, characterized by the absence of P waves and an irregular, rapid ventricular response. AF typically occurs within seconds of injection and lasts for several minutes.
-
Drug Testing:
-
Prophylactic testing: Administer the test compound prior to the ACh-CaCl₂ injection and assess its ability to prevent the induction of AF.
-
Therapeutic testing: Administer the test compound after the induction of AF and measure its efficacy in terminating the arrhythmia and restoring sinus rhythm.
-
-
Data Analysis: Quantify the incidence and duration of AF episodes in control versus drug-treated groups.
Rapid Atrial Pacing Induced Atrial Fibrillation in Rabbits
This protocol outlines the procedure for inducing AF in rabbits using rapid atrial pacing, a model that mimics the electrical remodeling seen in clinical AF.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Pacing catheter
-
Programmable electrical stimulator
-
ECG and intracardiac electrogram recording system
-
Fluoroscopy system (for catheter placement)
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain anesthesia throughout the procedure. Place the animal on a warming pad to maintain body temperature. Shave and sterilize the neck region.
-
Catheterization: Under fluoroscopic guidance, introduce a pacing catheter into the right jugular vein and advance it to the right atrium. Position the catheter tip at the high right atrium for stable pacing.
-
Baseline Electrophysiological Study:
-
Record baseline ECG and intracardiac electrograms.
-
Determine the sinus cycle length and atrial effective refractory period (AERP) using programmed electrical stimulation (S1-S2 protocol).
-
-
AF Induction Protocol (Burst Pacing):
-
Deliver high-frequency burst pacing to the right atrium. A typical protocol consists of bursts of 50 Hz stimuli for 5-10 seconds.[9]
-
Repeat the burst pacing multiple times with varying cycle lengths to increase the probability of AF induction.
-
-
Sustained Rapid Atrial Pacing (for remodeling):
-
For chronic studies, implant a pacemaker and pace the atrium continuously at a high rate (e.g., 400-600 bpm) for several weeks.[10] This induces atrial remodeling, making the atria more susceptible to sustained AF.
-
-
Drug Testing:
-
Administer the test compound intravenously.
-
Assess the effect of the drug on the inducibility of AF by burst pacing.
-
In chronic models, evaluate the drug's ability to terminate ongoing AF or prevent its recurrence.
-
-
Data Analysis: Measure changes in AERP, AF inducibility (number of successful inductions), and AF duration before and after drug administration.
Key Signaling Pathways in Atrial Fibrillation
Several key signaling pathways are implicated in the pathogenesis of AF, representing potential targets for novel drug therapies. The following diagrams illustrate two of the most important pathways: Inflammatory Signaling and TGF-β1/Smad Signaling in Atrial Fibrosis.
Caption: Inflammatory signaling cascade in atrial fibrillation.
Caption: TGF-β1/Smad signaling pathway in atrial fibrosis.
Experimental Workflow for Preclinical Drug Testing in an AF Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel anti-arrhythmic drug in an animal model of AF.
Caption: Experimental workflow for drug testing in AF models.
References
- 1. Frontiers | Animal and cellular models of atrial fibrillation: a review [frontiersin.org]
- 2. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Atrial Fibrillation Research: The Role of Animal Models, Emerging Technologies and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 9. micropaceep.com [micropaceep.com]
- 10. Fast pacing facilitates discontinuous action potential propagation between rabbit atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for hERG Channel Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that plays a critical role in the repolarization phase of the cardiac action potential.[1][2] Inhibition of the hERG channel can lead to a prolonged QT interval, a condition that increases the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[3][4] Consequently, the assessment of a compound's potential to inhibit the hERG channel is a mandatory and critical step in preclinical drug development, as stipulated by regulatory agencies like the FDA.[4]
Historically, the manual patch-clamp technique has been the "gold standard" for evaluating hERG channel activity due to its high fidelity and detailed electrophysiological insights.[5][6] However, its low throughput and labor-intensive nature make it unsuitable for screening large compound libraries early in the drug discovery process.[5] To address this bottleneck, several high-throughput screening (HTS) assays have been developed and widely adopted in the pharmaceutical industry.
This document provides detailed application notes and protocols for the most common HTS assays used to identify hERG channel inhibitors. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the appropriate screening strategy for their needs.
Comparison of High-Throughput Screening Assays for hERG Inhibition
Choosing the right HTS assay for hERG liability testing depends on a variety of factors, including the stage of the drug discovery program, the size of the compound library, and the desired balance between throughput, cost, and data quality. The following table summarizes the key characteristics of the most widely used HTS platforms for hERG screening.
| Assay Type | Principle | Throughput | Cost per Data Point | Data Quality | Key Advantages | Key Limitations |
| Automated Patch Clamp (APC) | Direct measurement of ion channel currents using planar patch-clamp technology.[3][7] | Medium to High (hundreds to thousands of compounds/day) | High | Gold standard functional data, detailed kinetics.[5] | High-quality, information-rich data. | Higher cost, lower throughput than non-electrophysiological methods.[5] |
| Thallium Flux Assay | Indirect measurement of channel activity using thallium as a surrogate for potassium ions and a thallium-sensitive fluorescent dye.[8][9] | High (thousands to tens of thousands of compounds/day)[10] | Low to Medium | Good correlation with patch clamp for many compounds.[5] | High throughput, lower cost.[5] | Indirect measurement, potential for false positives/negatives.[10] |
| Fluorescence Polarization (FP) Assay | A binding assay measuring the displacement of a fluorescently labeled hERG ligand by test compounds.[11][12][13] | High (tens of thousands of compounds/day) | Low | Good for identifying binders. | Homogeneous, "mix-and-read" format, non-radioactive.[6] | Does not provide functional information, may miss non-competitive inhibitors. |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled high-affinity hERG ligand (e.g., [3H]dofetilide or [3H]astemizole) from membranes expressing the hERG channel. | Medium | Medium | Good for identifying binders. | Well-established method. | Use of radioactivity, laborious.[14] |
Experimental Workflows and Signaling Pathways
Overall High-Throughput Screening Workflow
The general workflow for identifying hERG inhibitors using HTS methodologies involves several key stages, from initial screening of large compound libraries to subsequent confirmation and characterization of hits.
Caption: A generalized workflow for high-throughput screening of hERG inhibitors.
hERG Channel Gating and Inhibition
Understanding the gating mechanism of the hERG channel is crucial for interpreting assay results. The channel transitions between closed, open, and inactivated states in a voltage-dependent manner. Many hERG inhibitors exhibit state-dependent binding, preferentially interacting with the open and/or inactivated states of the channel.
Caption: Simplified gating scheme of the hERG potassium channel and inhibitor binding.
Detailed Experimental Protocols
Automated Patch Clamp (APC) Assay
Automated patch clamp systems provide the highest quality data for hERG screening by directly measuring the electrophysiological activity of the channel.[7]
A. Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate culture medium supplemented with a selection antibiotic (e.g., G418 or Puromycin).[1][15]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[16]
-
On the day of the experiment, harvest cells using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend cells in the appropriate external solution for the APC platform at a density of 1-5 x 10^6 cells/mL.
B. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.
-
Test Compounds: Prepare stock solutions in 100% DMSO. Serially dilute in the external solution to the final desired concentrations. The final DMSO concentration should typically be ≤ 0.5%.
C. APC Instrument Setup and Execution:
-
Prime the fluidics of the APC instrument (e.g., QPatch, IonWorks) with the external and internal solutions.
-
Load the cell suspension, compound plates, and patch plates onto the instrument.
-
Initiate the automated experimental run. The instrument will perform the following steps for each well:
-
Cell capture and sealing to form a gigaseal.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit hERG currents. A typical voltage protocol involves a depolarization step to +20 mV to activate and inactivate the channels, followed by a repolarization step to -50 mV to measure the tail current.[7]
-
Application of control and test compound solutions.
-
Recording of hERG currents in the presence of each compound concentration.
-
D. Data Analysis:
-
Measure the peak tail current amplitude at the -50 mV repolarization step.
-
Calculate the percentage inhibition of the hERG current for each compound concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each compound.[16]
Thallium Flux Assay
This fluorescence-based assay is a widely used HTS method that offers high throughput and good correlation with electrophysiological data for many hERG inhibitors.[5][8]
A. Cell Culture and Plating:
-
Use a cell line stably expressing the hERG channel, such as U2OS-hERG or HEK293-hERG.[8][16]
-
Culture cells as described for the APC assay.
-
Harvest cells and plate them into 384- or 1536-well black-walled, clear-bottom assay plates at a density of 1,000-2,000 cells per well.[5][16]
-
Incubate the plates overnight at 37°C to allow for cell attachment.[8]
B. Reagents and Assay Procedure:
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar): Contains the thallium-sensitive dye and stimulus buffer.[17]
-
Assay Buffer: A low potassium-containing buffer (e.g., HBSS with 1 mM KCl).
-
Stimulus Buffer: A high potassium and thallium-containing buffer.
-
Dye Loading:
-
Remove the culture medium from the assay plates.
-
Add the dye-loading solution to each well.
-
Incubate at room temperature for 60-90 minutes in the dark.[8]
-
-
Compound Addition:
-
Add test compounds at various concentrations to the assay plates.
-
Incubate for 10-30 minutes at room temperature.[16]
-
-
Thallium Flux Measurement:
C. Data Analysis:
-
Determine the rate of fluorescence increase (slope) or the peak fluorescence intensity for each well.
-
Calculate the percentage inhibition of the thallium flux for each compound concentration compared to the vehicle control.
-
Generate concentration-response curves and calculate IC50 values.[16]
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, non-radioactive binding assay that is well-suited for HTS of large compound libraries.[6][11]
A. Reagents and Materials:
-
Predictor™ hERG Fluorescence Polarization Assay Kit (or similar): Contains hERG membranes, a fluorescent tracer, and assay buffer.[11][12]
-
Test Compounds: Prepared as serial dilutions in DMSO.
-
Black, low-volume 384-well assay plates.
B. Assay Protocol:
-
Prepare the hERG membrane/tracer mixture according to the kit instructions.
-
Dispense a small volume (e.g., 5 µL) of the test compound dilutions into the assay plate.
-
Add the hERG membrane/tracer mixture (e.g., 15 µL) to each well.
-
Incubate the plate at room temperature for 1-4 hours to reach binding equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.[12][13]
C. Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Calculate the percentage inhibition of tracer binding for each compound concentration.
-
Determine the IC50 value by fitting the data to a concentration-response curve.
Quality Control in hERG HTS Assays
To ensure the reliability and reproducibility of HTS data, robust quality control measures are essential.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is acceptable.[19]
-
Signal-to-Background Ratio (S/B): A measure of the dynamic range of the assay.
-
Positive and Negative Controls: Known hERG inhibitors (e.g., dofetilide, astemizole, E-4031) and inactive compounds should be included on every assay plate to monitor assay performance.[15][19]
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells to minimize solvent effects.
Conclusion
High-throughput screening for hERG channel inhibitors is an indispensable component of modern drug discovery, enabling the early identification and mitigation of potential cardiotoxicity risks. The choice of HTS assay should be carefully considered based on the specific needs of the screening campaign. While automated patch clamp provides the most detailed and physiologically relevant data, fluorescence-based assays such as thallium flux and fluorescence polarization offer higher throughput and lower costs for primary screening of large compound libraries. By following the detailed protocols and quality control measures outlined in these application notes, researchers can generate reliable and actionable data to guide their drug discovery efforts and ultimately contribute to the development of safer medicines.
References
- 1. genscript.com [genscript.com]
- 2. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. farayand.com [farayand.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Development of the predictor HERG fluorescence polarization assay using a membrane protein enrichment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 19. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Arrhythmia in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing various types of arrhythmias in rodent models, a critical step in the preclinical evaluation of anti-arrhythmic drugs and the study of arrhythmia mechanisms. The following sections detail pharmacological, surgical, and electrical-pacing methodologies, complete with quantitative data for comparison, step-by-step protocols, and diagrams of the underlying signaling pathways and experimental workflows.
I. Pharmacological Induction of Arrhythmia
Pharmacological models are widely used due to their relative simplicity and high throughput. These models typically involve the administration of a pro-arrhythmic compound to induce specific types of arrhythmias.
A. Aconitine-Induced Arrhythmia
Aconitine, a potent cardiotoxin, induces arrhythmias by persistently activating sodium channels, leading to an influx of Na+ and subsequent Ca2+ overload. This model is particularly useful for studying ventricular arrhythmias.
Signaling Pathway:
Experimental Workflow:
Application Notes and Protocols for Clinical Trial Design of Novel Class III Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel Class III antiarrhythmic drugs presents a unique set of challenges and opportunities in the management of cardiac arrhythmias, particularly atrial fibrillation (AF). These agents primarily exert their effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP). This mechanism is effective in terminating and preventing re-entrant arrhythmias. However, this same mechanism carries an inherent risk of proarrhythmia, most notably Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can be life-threatening.
These application notes provide a comprehensive overview of the critical steps and considerations in designing clinical trials for novel Class III antiarrhythmic drugs, from preclinical assessment to pivotal Phase III studies. The protocols outlined below are intended to serve as a guide for researchers and drug development professionals to ensure robust evaluation of both efficacy and safety, in line with regulatory expectations.
Preclinical Safety Assessment: The Foundation of Clinical Development
A thorough preclinical safety assessment is paramount to justify the initiation of human trials. The primary concern for Class III antiarrhythmics is their potential to induce QT interval prolongation and TdP.
Protocol 1: In Vitro hERG Potassium Channel Assay
Objective: To determine the inhibitory potential of a novel compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.
Methodology: Manual Whole-Cell Patch Clamp
-
Cell Culture:
-
Utilize a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the KCNH2 gene, which encodes the hERG channel.[1][2]
-
Culture cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent to ensure stable channel expression.[1]
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.[1]
-
Plate cells onto glass coverslips for electrophysiological recording.[1]
-
-
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.[1]
-
Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[1]
-
-
Electrophysiological Recording:
-
Perform recordings at physiological temperature (37 ± 1°C).[2]
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.[1]
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.[1][3]
-
-
Experimental Procedure:
-
Record a stable baseline hERG current in the external solution (vehicle control).[1]
-
Perfuse the test compound at increasing concentrations, allowing the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).[1]
-
Perform a washout with the external solution to assess reversibility.[1]
-
Apply a known hERG blocker (e.g., dofetilide or E-4031) as a positive control at the end of the experiment.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Calculate the percentage of channel inhibition at each concentration relative to the baseline.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.
-
Clinical Trial Design: A Phased Approach
The clinical development of a novel Class III antiarrhythmic drug follows a structured, phased approach to systematically evaluate its safety, pharmacokinetics, and efficacy.
Phase I: First-in-Human Studies
Objective: To assess the safety, tolerability, and pharmacokinetic (PK) profile of the novel drug in healthy volunteers.
Protocol 2: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies
-
Study Design: Randomized, double-blind, placebo-controlled, sequential dose-escalation design.[4][5]
-
Participants: Small cohorts of healthy adult volunteers.
-
Single Ascending Dose (SAD):
-
Each cohort receives a single dose of the investigational drug or placebo.[4][5]
-
The dose is escalated in subsequent cohorts based on a review of safety and PK data from the preceding cohort.[4]
-
Intensive safety monitoring is conducted, including continuous ECG, vital signs, and adverse event reporting.
-
Serial blood and urine samples are collected to characterize the single-dose PK profile (Cmax, Tmax, AUC, half-life).
-
-
Multiple Ascending Dose (MAD):
-
Conducted after the SAD study.
-
Each cohort receives multiple doses of the investigational drug or placebo over a specified period (e.g., 7-14 days).[5][6]
-
The objectives are to evaluate the safety and tolerability of repeated dosing and to determine the multi-dose PK profile, including accumulation and time to steady state.[6]
-
Safety and PK assessments are similar to the SAD study, with a focus on changes from baseline.
-
Phase II: Proof-of-Concept and Dose-Ranging
Objective: To evaluate the preliminary efficacy and safety of the drug in patients with the target arrhythmia (e.g., atrial fibrillation) and to identify the optimal dose range for Phase III trials.
Protocol 3: Phase IIa (Proof-of-Concept) and IIb (Dose-Ranging) Studies
-
Study Design: Randomized, double-blind, placebo- and/or active-controlled, parallel-group design.
-
Participants: Patients with a documented history of the target arrhythmia (e.g., symptomatic paroxysmal or persistent AF).
-
Phase IIa (Proof-of-Concept):
-
Typically involves a smaller number of patients to obtain an early signal of antiarrhythmic activity.
-
May use a primary endpoint of conversion of AF to sinus rhythm or a surrogate endpoint like arrhythmia burden reduction measured by ambulatory ECG.
-
-
Phase IIb (Dose-Ranging):
-
Involves a larger patient population to evaluate multiple doses of the investigational drug.
-
Primary Efficacy Endpoint: A common endpoint is the time to first recurrence of the arrhythmia (e.g., AF lasting > 30 seconds) after randomization.
-
Key Safety Endpoint: Close monitoring of the QT interval and incidence of proarrhythmic events, including TdP.
-
Data Collection:
-
Phase III: Pivotal Efficacy and Safety Trials
Objective: To definitively establish the efficacy and safety of the selected dose(s) of the novel drug in a large, diverse patient population to support regulatory approval.
Protocol 4: Phase III Randomized Controlled Trial
-
Study Design: Randomized, double-blind, active-controlled, multicenter, parallel-group non-inferiority or superiority trial. The active comparator is typically a standard-of-care antiarrhythmic drug (e.g., amiodarone, sotalol).
-
Participants: A large and representative population of patients with the target arrhythmia, including those with relevant comorbidities.
-
Primary Efficacy Endpoint: Commonly a composite endpoint of cardiovascular death, stroke, and hospitalization for heart failure, or time to first recurrence of the arrhythmia.
-
Key Secondary Endpoints:
-
All-cause mortality.
-
Individual components of the primary composite endpoint.
-
Arrhythmia burden.
-
Changes in quality of life.[9]
-
-
Safety Evaluation:
-
Rigorous monitoring for proarrhythmic events, with a particular focus on TdP.
-
Systematic collection of all adverse events.
-
Monitoring of organ-specific toxicity (e.g., thyroid, liver, pulmonary for amiodarone-like compounds).
-
-
Long-term Extension Studies: Often conducted to gather data on the long-term safety and efficacy of the drug.
Key Experimental Protocols in Clinical Trials
Protocol 5: Ambulatory ECG (Holter) Monitoring
Objective: To quantify arrhythmia burden and assess drug efficacy on arrhythmia recurrence.
-
Patient Preparation:
-
Instruct the patient on the proper use of the device and the importance of maintaining a diary of symptoms.
-
Ensure proper skin preparation and electrode placement to minimize artifacts.
-
-
Data Acquisition:
-
Continuous ECG recording for a predefined period (e.g., 24-48 hours, or up to 14 days for less frequent events).[10]
-
-
Data Analysis:
-
Automated and manual review of the ECG recordings by a central core laboratory.
-
Quantification of the number and duration of arrhythmic episodes.
-
Correlation of symptoms with arrhythmic events.
-
Assessment of heart rate control during arrhythmias.
-
Protocol 6: Intracardiac Electrophysiology (EP) Study
Objective: To evaluate the electrophysiological effects of the drug on cardiac conduction and refractoriness, and to assess its potential to induce or suppress arrhythmias.
-
Patient Preparation:
-
Patients are typically studied in a fasting state.
-
Antiarrhythmic drugs are usually withheld for at least five half-lives prior to the study.[11]
-
-
Procedure:
-
Multipolar electrode catheters are inserted percutaneously and positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle).[12]
-
Baseline electrophysiological parameters are measured, including sinus node function, atrioventricular (AV) conduction, and refractory periods of the atria and ventricles.[13]
-
Programmed electrical stimulation is performed to attempt to induce the clinical arrhythmia.[12]
-
The investigational drug is administered (typically intravenously), and the electrophysiological measurements and stimulation protocols are repeated to assess the drug's effects.
-
-
Data Analysis:
-
Comparison of pre- and post-drug electrophysiological parameters.
-
Assessment of the drug's ability to prevent the induction of the arrhythmia.
-
Data Presentation
Quantitative data from clinical trials should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Efficacy of Selected Class III Antiarrhythmic Drugs in Atrial Fibrillation
| Drug | Trial/Study | Patient Population | Primary Endpoint | Efficacy Result | Citation |
| Amiodarone | Meta-analysis | Post-cardioversion for persistent AF | Freedom from AF recurrence at 18 months | 81.5% (amiodarone) vs. 54.2% (placebo) | [14][15] |
| AMIO-CAT | Post-ablation for AF | AF/AT recurrence at 6 months | 39% (amiodarone) vs. 48% (placebo) (p=0.18) | [16][17] | |
| Sotalol | Mooss et al. | Post-cardiac surgery | Incidence of post-operative AF | 25% (sotalol) vs. 17% (amiodarone) (p=0.211) | [18] |
| Dofetilide | Multicenter Trial | Sustained AF/Aflutter | Conversion to sinus rhythm within 3 hours | 30% (dofetilide) vs. 3.3% (placebo) | [18] |
| Banchs et al. | Persistent AF/Aflutter | Freedom from recurrence at 21 months | 37% (persistent AF/Aflutter) | [19] |
Table 2: Safety Profile of Selected Class III Antiarrhythmic Drugs
| Drug | Trial/Study | Adverse Event | Incidence | Citation |
| Amiodarone | Galperin et al. | Limiting adverse effects | 11.1% | [14][15] |
| Sotalol | Pooled Analysis | Proarrhythmia | 4.3% | [20] |
| Pooled Analysis | Torsades de Pointes | 1.9% (in 2.4% of patients) | [20] | |
| Dofetilide | DIAMOND-CHF | Torsades de Pointes | 3.3% | [21] |
| DIAMOND-MI | Torsades de Pointes | 0.9% (with dose adjustment) | [21] | |
| Retrospective Study | Dofetilide-related TdP | 0.79% | [20] | |
| Pooled Analysis | Torsades de Pointes | 0.8% (in supraventricular arrhythmia trials) | [21] | |
| DIAMOND Studies | Torsades de Pointes (overall) | 1.7% | [21] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cardiac action potential phases and the site of Class III drug action.
Caption: Vaughan Williams classification of antiarrhythmic drugs.
Caption: Workflow for clinical development of a novel antiarrhythmic drug.
References
- 1. benchchem.com [benchchem.com]
- 2. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. quanticate.com [quanticate.com]
- 5. southernstarresearch.com [southernstarresearch.com]
- 6. allucent.com [allucent.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. Clinically Meaningful Change in Quality of Life and Associated Factors Among Older Patients With Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. 2017 ISHNE‐HRS expert consensus statement on ambulatory ECG and external cardiac monitoring/telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JaypeeDigital | Electrophysiology Studies [jaypeedigital.com]
- 12. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Electrophysiology study protocol | PPTX [slideshare.net]
- 14. Short-term amiodarone therapy after reversion of persistent atrial fibrillation reduces recurrences at 18 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short-term amiodarone therapy after reversion of persistent atrial fibrillation reduces recurrences at 18 months | Galperin | Cardiology Journal [journals.viamedica.pl]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Sotalol versus Amiodarone in Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gaintherapeutics.com [gaintherapeutics.com]
- 20. Safety of dofetilide in stable patients and investigating traits of susceptibility to torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Proarrhythmic Risk Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of a new drug's potential to cause cardiac arrhythmias (proarrhythmia) is a critical component of preclinical safety pharmacology. Historically, regulatory focus has been on drug-induced block of the human Ether-à-go-go-Related Gene (hERG) potassium channel and subsequent QT interval prolongation, as outlined in the ICH S7B and E14 guidelines.[1][2][3] While highly sensitive for detecting drugs that could cause Torsades de Pointes (TdP), this approach has limitations in specificity, potentially leading to the termination of otherwise safe and effective drug candidates.[2][4][5]
To address these limitations, the Comprehensive in Vitro Proarrhythmia Assay (CiPA) was initiated by the US Food and Drug Administration (FDA) and other international stakeholders.[2][3][6][7] CiPA provides a more holistic and mechanistic approach to proarrhythmic risk assessment by integrating data from multiple sources. This modern paradigm shifts the focus from QT prolongation alone to a more comprehensive evaluation of a drug's effects on multiple cardiac ion channels.[5][8][9]
These application notes provide a detailed overview of the current methodologies for assessing proarrhythmic risk in preclinical studies, with a focus on the components of the CiPA initiative.
The CiPA Paradigm: An Integrated Approach
The CiPA framework is built on three core components that are designed to be used in an integrated manner to provide a more accurate prediction of proarrhythmic risk.[2][7][10]
-
In Vitro Ion Channel Assays: Characterization of a drug's effect on multiple human cardiac ion channels involved in the ventricular action potential.
-
In Silico Modeling: Integration of the in vitro ion channel data into a computational model of a human ventricular cardiomyocyte to predict the net effect on the action potential and provide a risk score.[1][11][12][13]
-
In Vitro Cellular Assays: Confirmation of the in silico predictions using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[6][14][15]
This preclinical assessment is further supported by data from in vivo animal models and is ultimately confirmed with careful ECG monitoring in early clinical trials.[9][16]
Key Experimental Protocols
In Vitro Ion Channel Assays
The foundation of the CiPA approach is the characterization of a test compound's effects on the major ion channels that govern the cardiac action potential. While hERG remains a primary focus, a panel of channels is recommended for a comprehensive assessment.
Table 1: Key Human Cardiac Ion Channels for Proarrhythmia Assessment
| Ion Channel | Gene | Current | Role in Action Potential | Proarrhythmic Implication of Blockade |
| hERG | KCNH2 | IKr | Ventricular Repolarization (Phase 3) | QT Prolongation, TdP Risk |
| Nav1.5 | SCN5A | INa | Depolarization (Phase 0) | QRS Widening, Brugada Syndrome Phenocopy |
| Cav1.2 | CACNA1C | ICa,L | Plateau Phase (Phase 2) | QT Shortening |
| KvLQT1/minK | KCNQ1/KCNE1 | IKs | Ventricular Repolarization (Phase 3) | QT Prolongation |
| Kir2.1 | KCNJ2 | IK1 | Maintaining Resting Membrane Potential | Increased Ectopic Activity |
| Nav1.5 (Late) | SCN5A | INa-L | Plateau Phase (Phase 2) | QT Prolongation, EADs |
This protocol describes a typical automated patch clamp experiment to determine the IC50 of a compound on the hERG channel.
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells in appropriate media and conditions until they reach 70-90% confluency.
-
Harvest cells using a gentle dissociation reagent and resuspend in the external solution.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Automated Patch Clamp Procedure:
-
Load cell suspension, internal solution, external solution, and compound plates onto the automated patch clamp system (e.g., Nanion SyncroPatch 384PE).
-
The system will automatically perform cell capture, seal formation (target >1 GΩ), and whole-cell configuration.
-
Allow currents to stabilize for 3-5 minutes before compound application.
-
-
Voltage Protocol (Milnes Protocol for Dynamic hERG Assay):
-
A specific voltage protocol designed to assess drug trapping within the hERG channel is applied repeatedly (e.g., every 15 seconds).[17]
-
Holding Potential: -80 mV.
-
Depolarizing Step: +20 mV for 2 seconds.
-
Repolarizing Step: -50 mV for 2 seconds (to measure the peak tail current).
-
Recovery Step: -80 mV.
-
-
Data Acquisition and Analysis:
-
Record the peak tail current at -50 mV.
-
Apply vehicle control for a baseline recording.
-
Apply increasing concentrations of the test compound, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
At the end of the experiment, apply a high concentration of a known hERG blocker (e.g., E-4031) to determine the fully blocked current.
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
In Silico Modeling of the Human Ventricular Action Potential
Data from the ion channel assays are used as inputs for computational models of the human ventricular cardiomyocyte, such as the O'Hara-Rudy (ORd) model.[10] This allows for an integrated prediction of the drug's effect on the action potential morphology and duration.
A key output metric from these simulations is the qNet , which represents the net electrical charge carried by major inward and outward currents during the action potential.[11][13] Changes in qNet have been shown to correlate with TdP risk.
Table 2: TdP Risk Classification Based on In Silico Modeling
| Risk Category | Typical qNet Change | Predicted AP Effect |
| Low | Minimal change | No significant APD prolongation or EADs |
| Intermediate | Moderate reduction | APD prolongation, possible EADs at high concentrations |
| High | Significant reduction | Marked APD prolongation, EADs, repolarization failure |
Human iPSC-Cardiomyocyte Assays
iPSC-CMs provide a human-relevant cellular model to confirm the integrated effects predicted by the in silico model.[18][19] These cells express the relevant cardiac ion channels and can be used in higher-throughput platforms like multi-electrode arrays (MEAs).
-
Cell Culture and Plating:
-
Thaw cryopreserved iPSC-CMs and plate them onto fibronectin-coated MEA plates at a density that forms a confluent, spontaneously beating monolayer.
-
Culture the cells in maintenance medium for 7-10 days to allow for maturation and stable electrophysiological activity.
-
-
MEA Recording:
-
Place the MEA plate into the recording system, which maintains physiological temperature (37°C) and CO2 levels.
-
Record baseline electrophysiological activity (field potentials) for at least 10-15 minutes to ensure stability.
-
Key parameters to measure from the field potential waveform include:
-
Beat Period (ms)
-
Field Potential Duration (FPD, ms) - an analog of the QT interval
-
Spike Amplitude (mV)
-
Arrhythmic events (e.g., early after-depolarization-like events, beating irregularity)
-
-
-
Compound Application and Data Analysis:
-
Prepare a concentration range of the test compound.
-
Add vehicle control and record for 10-15 minutes.
-
Perform cumulative additions of the test compound, allowing for a 10-15 minute equilibration period at each concentration.
-
Record data continuously.
-
Analyze the data to determine concentration-dependent effects on FPD, beat rate, and the incidence of arrhythmic events.
-
Compare the observed effects to the predictions from the in silico model.
-
Table 3: Common Readouts from iPSC-CM MEA Assays for Proarrhythmia Risk
| Parameter | Low-Risk Drug Effect | High-Risk Drug Effect |
| Field Potential Duration (FPD) | Minimal or no prolongation | Significant, concentration-dependent prolongation |
| Beat Rate | Variable, may increase or decrease | Often shows instability or slowing at high concentrations |
| Arrhythmic Events | None observed | Induction of EAD-like events, irregular rhythms, or quiescence |
| Spike Amplitude | No significant change | May decrease, indicating Na+ or Ca2+ channel block |
In Vivo Cardiovascular Studies
While the CiPA initiative emphasizes in vitro and in silico methods, in vivo studies remain a crucial part of an integrated risk assessment, particularly for detecting effects not captured by the other assays (e.g., effects on autonomic tone, hemodynamics, or metabolites).[16][20]
-
Animal Model:
-
The most common models are the conscious dog and non-human primate (e.g., cynomolgus monkey).[6] These species have cardiac electrophysiology that is more translatable to humans than that of rodents.
-
-
Surgical Implantation:
-
Surgically implant a telemetry transmitter under sterile conditions. The device is typically placed in a subcutaneous pocket or the abdominal cavity.
-
ECG leads are sutured to the thoracic musculature to obtain a lead II-like signal.
-
Allow for a sufficient recovery period (at least 2 weeks) post-surgery.
-
-
Study Design and Data Collection:
-
House animals in their home cages to minimize stress.
-
Record baseline ECG data for at least 24 hours prior to dosing.
-
Administer the test compound via the intended clinical route.
-
Continuously record ECG and heart rate data for at least 24 hours post-dose.
-
Collect time-matched blood samples for pharmacokinetic analysis to establish an exposure-response relationship.[21][22]
-
-
Data Analysis:
-
Analyze ECG waveforms to measure standard intervals (PR, QRS, QT).
-
Correct the QT interval for heart rate (QTc), using an animal-specific correction formula (e.g., Van de Water's for dogs).
-
Assess for changes in ECG morphology and the presence of arrhythmias.
-
Correlate changes in QTc with drug plasma concentrations.
-
Table 4: Key Parameters in In Vivo ECG Safety Studies
| Parameter | Measurement | Indication of Potential Risk |
| QTc Interval | Corrected QT interval | Significant prolongation suggests delayed ventricular repolarization. |
| QRS Duration | Duration of the QRS complex | Widening can indicate a block of the fast sodium current (INa). |
| PR Interval | From the start of the P wave to the start of the QRS | Prolongation indicates a delay in atrioventricular (AV) conduction. |
| Heart Rate | Beats per minute | Significant changes can confound QT analysis and may be a primary drug effect. |
| Arrhythmias | Premature ventricular contractions, AV block, etc. | Direct evidence of proarrhythmic activity. |
Conclusion
The methodology for assessing preclinical proarrhythmic risk has evolved significantly, moving from a primary reliance on hERG and QT data to the more mechanistic and integrated CiPA paradigm. By combining data from in vitro ion channel assays, in silico computational modeling, and iPSC-cardiomyocyte studies, researchers can build a more comprehensive and predictive safety profile of a drug candidate before it enters clinical trials. These advanced assays, supported by traditional in vivo studies, enhance the ability to identify true proarrhythmic risk, thereby improving the safety of new medicines and reducing the unwarranted attrition of promising therapeutic compounds.
References
- 1. Assessment of an In Silico Mechanistic Model for Proarrhythmia Risk Prediction Under the CiPA Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 3. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 5. criver.com [criver.com]
- 6. anabios.com [anabios.com]
- 7. Comprehensive in vitro Proarrhythmia Assay, a novel in vitro/in silico paradigm to detect ventricular proarrhythmic liability: a visionary 21st century initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Model‐Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Assessment of the proarrhythmic effects of repurposed antimalarials for COVID-19 treatment using a comprehensive in vitro proarrhythmia assay (CiPA) [frontiersin.org]
- 11. Introduction to in silico model for proarrhythmic risk assessment under the CiPA initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Optimization of an In silico Cardiac Cell Model for Proarrhythmia Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. CiPA cardiac ion channel assays [metrionbiosciences.com]
- 18. iPSC-Derived Cardiomyocytes in Inherited Cardiac Arrhythmias: Pathomechanistic Discovery and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arrhythmogenic Risk in iPSC-Derived Cardiomyocytes: Current Limitations and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spauldingclinical.com [spauldingclinical.com]
- 22. Methodological considerations in the design of trials for safety assessment of new drugs and chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Class III Antiarrhythmic Agents in Specific Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Class III antiarrhythmic agents in preclinical arrhythmia models. This document details the underlying mechanisms, experimental applications, and relevant protocols for investigating the efficacy and proarrhythmic potential of this important class of drugs.
Introduction to Class III Antiarrhythmic Agents
Class III antiarrhythmic agents exert their primary effect by blocking potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[1][2] This blockade, particularly of the rapid component of the delayed rectifier potassium current (IKr), leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial and ventricular tissues.[2][3] By extending the period during which cardiac cells are unexcitable, Class III agents can interrupt re-entrant circuits, a common mechanism for many tachyarrhythmias.[3] However, this same mechanism of action can also lead to an excessive prolongation of the QT interval, creating a risk for the development of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[4]
Commonly studied Class III agents include amiodarone, dofetilide, sotalol, and ibutilide.[4] While they share a primary mechanism, these agents can differ in their selectivity for specific potassium channels and may possess additional properties of other antiarrhythmic classes.[5] For instance, amiodarone also exhibits Class I, II, and IV actions.[5]
Application in Atrial Fibrillation (AF) Models
Class III agents are frequently investigated for their potential to terminate atrial fibrillation and maintain sinus rhythm.[4] Animal models of AF are crucial for evaluating the efficacy and electrophysiological effects of these drugs.
Canine Models of Atrial Fibrillation
Canine models are well-established for studying AF due to the anatomical and electrophysiological similarities of the canine atrium to the human atrium.
Key Findings from a Canine Model of Pacing-Induced Atrial Fibrillation:
A study utilizing a canine model with sustained atrial fibrillation induced by rapid atrial pacing demonstrated the efficacy of dofetilide.[6] Intravenous administration of dofetilide successfully terminated AF in all subjects.[6] The primary mechanisms of action were a significant prolongation of the atrial effective refractory period (ERP) and a reduction in the dispersion of refractoriness, with minimal effect on conduction velocity.[6]
| Parameter | Baseline | After Dofetilide | % Change | p-value |
| Atrial Effective Refractory Period (AERP) (ms) | 104 ± 13 | 127 ± 15 | +22% | <0.001 |
| Dispersion of AERP | 11.4 ± 2.9 | 8.7 ± 2.3 | -24% | 0.016 |
| Conduction Velocity (at 150ms pacing) (m/s) | 0.89 ± 0.12 | 0.75 ± 0.17 | -16% | <0.001 |
| Number of Excitation Wavelets | 5.0 ± 0.8 | 3.1 ± 0.4 | -38% | <0.002 |
| AF Termination Rate | 0% | 100% | - | - |
Data adapted from a study on a canine model of pacing-induced atrial fibrillation.[6]
Another canine model of vagally mediated atrial fibrillation investigated the effects of a new Class III agent, RG-2.
| Dose of RG-2 (mg/kg) | AF Termination Rate | AF Reinduction Prevention |
| 5 | 67% | 0% |
| 20 | 100% | 50% |
| 40 | 100% | 72% |
Data from a study on a canine model of vagally-mediated atrial fibrillation.[7]
Application in Ventricular Tachycardia (VT) Models
Ventricular tachycardia is a life-threatening arrhythmia, and Class III agents are a cornerstone of its pharmacological management. In vivo models are essential for assessing the efficacy of these drugs in terminating and preventing VT.
Canine Models of Ischemia-Induced Ventricular Tachycardia
Myocardial infarction is a common substrate for ventricular tachycardia. Canine models of ischemia-induced VT allow for the investigation of antiarrhythmic drug effects in a clinically relevant setting.
Key Findings from a Canine Model of Ischemia-Induced Ventricular Tachycardia:
In a canine model where VT was induced following a reperfused myocardial infarction, sustained VT was inducible in 80% of the animals.[8] This model provides a consistent platform for testing novel antiarrhythmic therapies. While specific quantitative data for Class III agents in this exact model is not provided in the initial search, it is a standard model for such investigations.
A study on post-infarcted anesthetized dogs evaluated the effects of dofetilide on arrhythmia inducibility.
| Group | Treatment | Conversion to Non-Inducible or Non-Sustained VT |
| Inducible | Dofetilide (0.3 mg/kg) | 71% (5 out of 7) |
Data from a study on post-infarcted anesthetized dogs.[9]
Proarrhythmia Assessment: Torsades de Pointes (TdP) Models
A critical aspect of developing Class III antiarrhythmic agents is the assessment of their potential to induce Torsades de Pointes.
Langendorff-Perfused Rabbit Heart Model
The isolated, retrogradely perfused rabbit heart (Langendorff model) is a widely used ex vivo model for proarrhythmia testing. It allows for the controlled administration of drugs and the recording of cardiac electrophysiological parameters in the absence of systemic influences.
Key Features of the Langendorff Proarrhythmia Model:
-
Isolated System: Eliminates confounding factors such as autonomic nervous system input and metabolic influences.
-
Controlled Perfusion: Allows for precise drug concentrations to be delivered to the heart.[10]
-
Electrophysiological Recordings: Monophasic action potentials (MAPs) and electrocardiograms (ECGs) can be recorded to assess changes in APD and QT interval.[10]
A study using this model demonstrated its ability to predict the proarrhythmic risk of various drugs by categorizing them based on their torsadogenic profile.[10]
Experimental Protocols
Protocol 1: In Vivo Canine Model of Atrial Fibrillation
This protocol is adapted from studies investigating the effects of Class III antiarrhythmic agents on pacing-induced atrial fibrillation in dogs.[6]
Objective: To induce and record atrial fibrillation in an anesthetized canine model and assess the electrophysiological effects of a Class III antiarrhythmic agent.
Materials:
-
Adult mongrel dogs
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
ECG recording system
-
Multielectrode mapping plaque (e.g., 56-electrode)
-
Programmed electrical stimulator
-
Intravenous infusion pump
-
Class III antiarrhythmic agent (e.g., dofetilide)
-
Surgical instruments for thoracotomy
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Perform a median sternotomy to expose the heart.
-
Suture a multielectrode mapping plaque to the right atrial free wall.
-
Place pacing and recording electrodes on the atria.
-
-
Induction of Atrial Fibrillation:
-
Induce sustained atrial fibrillation by rapid atrial pacing (e.g., for up to 4 hours).
-
-
Baseline Electrophysiological Measurements:
-
Record baseline atrial effective refractory period (AERP), dispersion of AERP, and conduction velocity using programmed electrical stimulation and the mapping plaque.
-
-
Drug Administration:
-
Administer the Class III agent via intravenous infusion.
-
-
Post-Drug Electrophysiological Measurements and AF Termination:
-
Continuously monitor the ECG for termination of AF.
-
After a predetermined infusion period or AF termination, repeat the electrophysiological measurements.
-
Attempt to re-induce AF to assess the drug's prophylactic efficacy.
-
Protocol 2: Langendorff-Perfused Rabbit Heart Proarrhythmia Model
This protocol is based on methodologies for assessing the proarrhythmic potential of drugs in an isolated rabbit heart model.[10][11]
Objective: To evaluate the effects of a Class III antiarrhythmic agent on action potential duration and the induction of arrhythmias in an isolated perfused rabbit heart.
Materials:
-
New Zealand White rabbits
-
Anesthesia (e.g., sodium pentobarbital and heparin)
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
Monophasic action potential (MAP) recording electrodes
-
ECG recording system
-
Pacing electrode
-
Class III antiarrhythmic agent
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rabbit and rapidly excise the heart.
-
Immediately cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 80 cm H2O) and temperature (e.g., 33-35°C).[10]
-
-
Electrode Placement:
-
Position a MAP recording electrode on the left ventricular epicardium.
-
Place ECG electrodes in the perfusion chamber.
-
Position a pacing electrode on the ventricle.
-
-
Baseline Recordings:
-
Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Record baseline ECG and MAPs during sinus rhythm and/or ventricular pacing.
-
-
Drug Perfusion:
-
Introduce the Class III agent into the perfusate at increasing concentrations.
-
-
Data Acquisition and Analysis:
-
At each concentration, record ECG and MAPs.
-
Measure the action potential duration at 90% repolarization (APD90) and the QT interval.
-
Monitor for the occurrence of early afterdepolarizations (EADs) and ventricular arrhythmias, including Torsades de Pointes.
-
Protocol 3: Cellular Electrophysiology - Whole-Cell Patch Clamp
This protocol outlines the general steps for assessing the effect of a Class III agent on the IKr current in isolated cardiomyocytes or cell lines expressing the hERG channel.[12][13][14][15][16]
Objective: To measure the inhibitory effect of a Class III antiarrhythmic agent on the rapid component of the delayed rectifier potassium current (IKr).
Materials:
-
Isolated cardiomyocytes or a cell line stably expressing the hERG channel
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Extracellular and intracellular solutions
-
Class III antiarrhythmic agent
Procedure:
-
Cell Preparation:
-
Prepare a suspension of isolated cardiomyocytes or culture the hERG-expressing cells on coverslips.
-
-
Pipette Fabrication and Filling:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Fill the pipette with the appropriate intracellular solution.
-
-
Gigaohm Seal Formation:
-
Approach a single cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
-
Voltage-Clamp Protocol and IKr Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a specific voltage-clamp protocol to elicit and isolate the IKr current. This typically involves a depolarizing step to activate the channels followed by a repolarizing step to record the tail current.
-
-
Drug Application and Data Analysis:
-
After recording a stable baseline IKr, perfuse the cell with the extracellular solution containing the Class III agent.
-
Record the IKr in the presence of the drug.
-
Analyze the data to determine the percentage of IKr block at different drug concentrations and calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of Class III antiarrhythmic agents.
Experimental Workflow
Caption: Experimental workflows for evaluating Class III agents.
Logical Relationship
Caption: Logical relationship of Class III agent effects.
References
- 1. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 2. lecturio.com [lecturio.com]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. A review of class III antiarrhythmic agents for atrial fibrillation: maintenance of normal sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Electrophysiologic Effects of the New Class III Antiarrhythmic Drug Dofetilide in an Experimental Canine Model of Pacing-induced Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antiarrhythmic Efficacy of a New Class III Antiarrhythmic Drug RG-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dofetilide on electrical dispersion and arrhythmias in post-infarcted anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Notes and Protocols for the Synthesis of Novel Class III Antiarrhythmic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques for synthesizing and evaluating novel Class III antiarrhythmic compounds. The protocols outlined below are intended to serve as a guide for the development of new chemical entities with improved efficacy and safety profiles for the management of cardiac arrhythmias.
Introduction to Class III Antiarrhythmic Agents
Class III antiarrhythmic drugs exert their therapeutic effect by prolonging the cardiac action potential duration (APD), which in turn increases the effective refractory period (ERP) of cardiomyocytes.[1] This mechanism is primarily achieved through the blockade of potassium channels, most notably the human Ether-à-go-go-Related Gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[2][3] By inhibiting IKr, these agents delay the repolarization phase of the action potential, thereby suppressing re-entrant arrhythmias.[1] However, a significant challenge in the development of Class III agents is the risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is also linked to excessive hERG channel blockade and QT interval prolongation.[4] Consequently, the discovery of novel Class III compounds with an optimal balance of efficacy and safety is a major focus of cardiovascular drug discovery.
Key Chemical Scaffolds and Synthetic Strategies
Several chemical scaffolds have been explored for the development of novel Class III antiarrhythmics. This section details the synthesis of two prominent classes: benzamide and aryloxypropanolamine derivatives.
Application Note 1: Synthesis of Substituted Benzamide Analogs
Substituted benzamides represent a versatile class of compounds with demonstrated Class III antiarrhythmic activity. The general synthetic approach involves the coupling of a substituted benzoic acid with an appropriate amine.
General Synthetic Workflow:
The synthesis of substituted 4-aminobenzamides can be achieved through two primary routes, depending on the nature of the amine.
-
Protocol 1: Standard Amide Coupling This method is suitable for a wide range of amines.
-
Protocol 2: Acyl Fluoride-Mediated Coupling for Electron-Deficient Amines This protocol is optimized for less reactive amines.[5]
Characterization of Benzamide Derivatives:
The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[6]
-
Elemental Analysis: To determine the elemental composition.
Application Note 2: Synthesis of Aryloxypropanolamine Derivatives
Aryloxypropanolamines are another important class of compounds, some of which exhibit both Class II (beta-blockade) and Class III antiarrhythmic properties. The synthesis typically proceeds via the reaction of a substituted phenol with an epoxide, followed by the addition of an amine.
General Synthetic Workflow:
The synthesis involves a two-step process starting from a substituted phenol.
Experimental Protocols
Protocol 1: General Synthesis of Substituted 4-Aminobenzamides via Amide Coupling
This protocol describes a general method for the synthesis of substituted 4-aminobenzamides from a substituted 4-nitrobenzoic acid.
Materials:
-
Substituted 4-nitrobenzoic acid
-
Thionyl chloride or a suitable coupling reagent (e.g., DCC, EDC)[8][9]
-
Desired amine
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
-
Reducing agent (e.g., Iron powder and acetic acid, or Pd/C for catalytic hydrogenation)[5]
-
Ethanol/Water solvent system
-
Standard laboratory glassware and purification supplies (silica gel, celite)
Procedure:
-
Acid Chloride Formation (Example with Thionyl Chloride):
-
In a round-bottom flask, dissolve the substituted 4-nitrobenzoic acid (1.0 equiv.) in an excess of thionyl chloride.
-
Reflux the mixture for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitrobenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous organic solvent such as DCM.
-
In a separate flask, dissolve the desired amine (1.1 equiv.) and a base like triethylamine (1.2 equiv.) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).[7]
-
-
Work-up:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Nitro-Substituted Benzamide:
-
Nitro Group Reduction:
-
Dissolve the purified nitro-substituted benzamide in an ethanol/water mixture.
-
Add a reducing agent such as iron powder and a catalytic amount of acetic acid.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.[5]
-
-
Final Work-up and Purification:
Protocol 2: General Synthesis of Aryloxypropanolamines
This protocol outlines the synthesis of aryloxypropanolamines from a substituted phenol.
Materials:
-
Substituted phenol
-
Epichlorohydrin or epibromohydrin[12]
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)[12]
-
Desired amine
-
Standard laboratory glassware and purification supplies
Procedure:
-
Epoxide Formation:
-
In a dry reaction vessel under an inert atmosphere, dissolve the substituted phenol (1.0 equiv.) in an anhydrous polar solvent like DMF.
-
Add a base such as sodium hydride (1.1 equiv.) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add epichlorohydrin (1.2 equiv.) and heat the reaction to 60-80 °C.[13]
-
Monitor the reaction by TLC until the phenol is consumed.
-
-
Work-up and Isolation of Epoxide:
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Amine Addition:
-
Dissolve the crude epoxide in a suitable solvent such as ethanol or isopropanol.
-
Add the desired amine (1.5-2.0 equiv.).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
-
Final Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final aryloxypropanolamine.
-
Data Presentation: Quantitative Analysis of Novel Compounds
The following tables summarize key quantitative data for representative Class III antiarrhythmic compounds.
Table 1: In Vitro Efficacy of Novel Class III Antiarrhythmic Compounds
| Compound ID | Target Channel | IC50 (nM) | Assay System | Reference |
| Cavutilide | hERG (IKr) | 12.8 | CHO-K1 cells | [14] |
| Dofetilide | hERG (IKr) | - | - | [15] |
| Amiodarone | Multiple Channels | - | - | [15][16] |
| Dronedarone | Multiple Channels | - | - | [17] |
| Sotalol | hERG (IKr), β-receptors | - | - | [17] |
| Ibutilide | hERG (IKr), INa-slow | - | - | [15] |
Note: IC50 values can be protocol-dependent.[18][19][20]
Table 2: Comparative Efficacy of Amiodarone and Dronedarone for Atrial Fibrillation
| Efficacy Metric | Amiodarone | Dronedarone | Trial | Reference |
| Recurrence of Atrial Fibrillation | Lower | Higher | DIONYSOS | [21] |
| Safety Profile | More adverse effects | Fewer adverse effects | DIONYSOS | [21] |
Experimental Protocols for Biological Evaluation
Protocol 3: Whole-Cell Patch-Clamp Analysis of hERG Channel Blockade
This protocol describes the electrophysiological assessment of a compound's inhibitory effect on the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).[22][23]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH 7.4 with NaOH
-
Internal (pipette) solution (in mM): KCl 130, MgCl2 1, Mg-ATP 5, EGTA 5, HEPES 10; pH 7.2 with KOH
-
Test compound stock solution in DMSO
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
-
Whole-Cell Recording:
-
Approach a single cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.[24]
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the characteristic hERG tail current.[22]
-
-
Compound Application and Data Acquisition:
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the recording chamber with the external solution containing various concentrations of the test compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Record hERG currents at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Protocol 4: In Vivo Electrophysiological Evaluation in a Rodent Model of Arrhythmia
This protocol outlines a method for assessing the antiarrhythmic and proarrhythmic potential of a novel compound in an anesthetized rodent model.[25][26][27]
Materials:
-
Anesthetized rats or mice
-
Programmable electrical stimulator
-
ECG recording system
-
Intracardiac or transesophageal pacing catheters
-
Test compound formulation for intravenous or oral administration
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain a stable body temperature.
-
Insert the pacing catheter into the esophagus or directly into the heart via the jugular vein.
-
Record a baseline surface ECG.
-
-
Programmed Electrical Stimulation (PES) for Arrhythmia Induction:
-
Deliver a train of electrical stimuli (S1) at a fixed cycle length to pace the heart.
-
Introduce premature stimuli (S2, S3) at progressively shorter coupling intervals to induce ventricular arrhythmias.[26]
-
Record the incidence, duration, and type of any induced arrhythmias.
-
-
Compound Administration:
-
Administer the test compound at the desired dose and route.
-
Allow for an appropriate time for drug distribution.
-
-
Post-Drug PES:
-
Repeat the PES protocol to assess the effect of the compound on arrhythmia inducibility.
-
An effective antiarrhythmic agent will reduce the incidence and/or duration of induced arrhythmias.
-
-
Assessment of Proarrhythmia:
-
Monitor the ECG for any spontaneous arrhythmias or significant changes in cardiac intervals (e.g., QT prolongation) following drug administration.
-
Mandatory Visualizations
Caption: Signaling pathway of Class III antiarrhythmic drugs.
Caption: Experimental workflow for novel Class III antiarrhythmic drug discovery.
Caption: Logical relationship between drug properties and clinical outcomes.
References
- 1. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Current status of class III antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 12. US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof - Google Patents [patents.google.com]
- 13. FR2746395A1 - New aryl ethanolamine and aryloxy propanolamine derivatives with affinity for beta 3 adrenergic receptors - Google Patents [patents.google.com]
- 14. ahajournals.org [ahajournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Table: Antiarrhythmic Drugs (Vaughan Williams Classification)-MSD Manual Professional Edition [msdmanuals.com]
- 18. biorxiv.org [biorxiv.org]
- 19. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. "In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and" by Jose Alberto Navarro-Garcia, Florian Bruns et al. [digitalcommons.library.tmc.edu]
- 26. ahajournals.org [ahajournals.org]
- 27. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting QT Prolongation Assays with Class III Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QT prolongation assays, specifically focusing on challenges encountered with Class III antiarrhythmic agents.
Frequently Asked Questions (FAQs)
Q1: Why do I observe variability in my hERG block potency (IC50) measurements for the same Class III agent?
A1: Variability in hERG IC50 values is a common issue and can stem from several factors:
-
Experimental Temperature: hERG channel kinetics and drug binding are temperature-sensitive. Assays run at room temperature versus physiological temperatures (35-37°C) can yield different IC50 values for some compounds.[1]
-
Voltage Protocol: The specific voltage-clamp protocol used significantly impacts the channel states available for drug interaction. Class III agents often exhibit state-dependent binding (e.g., open and/or inactivated states), so different protocols can lead to varied potency measurements.[1][2][3] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends standardized voltage protocols to reduce inter-laboratory variability.[4][5][6][7]
-
Cellular System: The expression system used (e.g., Xenopus oocytes vs. mammalian cell lines like HEK293 or CHO) can influence the measured potency of a drug.[2][8]
-
Compound Stability and Solubility: Poor solubility of a test compound can lead to precipitation in aqueous recording solutions, resulting in an actual concentration lower than the nominal concentration.[9][10]
Q2: My Class III agent shows use-dependent block of the hERG channel. What does this mean and how should I interpret it?
A2: Use-dependent block means that the inhibitory effect of the drug increases with repeated channel activation (i.e., with more frequent depolarizing pulses). This is characteristic of drugs that preferentially bind to the open or inactivated states of the hERG channel.[2][3] During repeated stimulation, the drug has more opportunities to access its binding site within the channel pore. This is a key characteristic of many Class III antiarrhythmics and is important for understanding their mechanism of action.
Q3: I am not observing any hERG block with my Class III agent at concentrations where I expect to see an effect. What could be the issue?
A3: This could be due to the state-dependent nature of the block. Many Class III agents do not block the hERG channel when it is in the closed state. If the cell membrane is held at a negative potential (e.g., -80 mV) without pulsing to depolarizing potentials, the drug may not be able to bind.[2][3] Ensure your voltage protocol includes depolarizing steps to open and inactivate the channels, allowing the drug to access its binding site.
Q4: What is the significance of the "Milnes" or "CiPA dynamic" hERG assay protocol?
A4: The Milnes protocol, which has been incorporated into the CiPA initiative, is a dynamic assay designed to assess drug trapping within the hERG channel.[7] Drug trapping can influence the proarrhythmic potential of a compound. This protocol uses long depolarizing pulses to better characterize the kinetics of drug binding and unbinding, providing more nuanced information than simple IC50 measurements from standard step-pulse protocols.[6][7]
Troubleshooting Guides
Patch-Clamp Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unstable Gigaseal | 1. Poor cell health. 2. Debris in solutions or on pipette tip. 3. Mechanical vibration. 4. Inappropriate pipette shape/size. | 1. Use healthy, low-passage number cells. 2. Filter all solutions and ensure a clean pipette tip. 3. Use an anti-vibration table and minimize movement. 4. Optimize pipette pulling parameters for a smooth tip. 5. Consider using seal enhancers in the external solution if compatible with your experiment.[11][12][13][14] |
| hERG Current Rundown | 1. Dialysis of essential intracellular components. 2. Gradual deterioration of cell health. 3. Instability of the whole-cell configuration. | 1. Use perforated patch-clamp to preserve the intracellular milieu. 2. Ensure a stable baseline recording for a sufficient period before drug application. The CiPA protocol suggests waiting for less than 10% difference in current amplitude over 25 consecutive traces.[4] 3. Monitor access resistance and cell capacitance throughout the experiment. |
| High Leak Current | 1. Poor seal quality. 2. Cell membrane damage during whole-cell rupture. | 1. Abandon the cell and attempt a new recording with a better seal (>1 GΩ). 2. Apply gentle suction for whole-cell breakthrough. 3. Use online leak subtraction protocols, but be aware of potential artifacts. |
| Compound Precipitation in Automated Patch-Clamp (APC) Systems | 1. Low aqueous solubility of the test compound. 2. High compound concentration. | 1. Prepare fresh stock solutions in a suitable solvent like DMSO. 2. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls. 3. Consider adding a surfactant to the extracellular medium to improve solubility.[9] 4. Visually inspect solutions for precipitation where possible, though this is a limitation in multi-well APC formats.[9] |
In Vivo ECG Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy ECG Signal | 1. Poor electrode contact. 2. Animal movement. 3. Electrical interference. | 1. Ensure good skin preparation and proper electrode placement with conductive gel. 2. Allow the animal to acclimate to the recording environment. For anesthetized animals, ensure stable anesthesia. 3. Ground the equipment properly and remove nearby sources of electrical noise. |
| Difficulty Identifying the End of the T-wave | 1. Low T-wave amplitude. 2. Merging of T and U waves. | 1. Use signal averaging across multiple beats to improve the signal-to-noise ratio. 2. The "tangent method" can be a more reproducible way to define the end of the T-wave.[15] 3. Be consistent in your measurement approach across all recordings. |
| High Variability in Corrected QT (QTc) Interval | 1. Inappropriate heart rate correction formula. 2. Spontaneous fluctuations in heart rate. | 1. Bazett's formula can be inaccurate at high or low heart rates. Consider using Fridericia's or an individual animal's own baseline QT/RR relationship for correction. 2. Ensure a stable baseline recording period. Analyze data during periods of stable heart rate. |
Data Presentation
Table 1: Comparative hERG IC50 Values for Select Class III Antiarrhythmic Agents
| Drug | Reported IC50 (nM) | Experimental System | Temperature | Voltage Protocol | Reference |
| Dofetilide | 17.9 ± 1.2 | CHO cells | Not Specified | Not Specified | [16] |
| Dofetilide | ~10 | HEK293 cells | 37°C | In silico model input | [17] |
| Amiodarone | 9,800 | Xenopus oocytes | Not Specified | Two-microelectrode voltage clamp | [8] |
| Sotalol | 86,400 | Not Specified | 36 ± 1°C | CiPA protocol | [18] |
| MK-499 | 123 ± 12 | Xenopus oocytes | Not Specified | Repetitive pulsing | [2][3] |
| E-4031 | 588 | Xenopus oocytes | Not Specified | Repetitive pulsing | [2] |
| E-4031 | 294 (manual); 724 (automated) | CHO cells | Not Specified | Ramp step | [19] |
| Verapamil | 143 | Not Specified | Not Specified | Not Specified | [20] |
| Verapamil | 180.4 | Not Specified | Physiological | CiPA step protocol (10s) | [6] |
| Verapamil* | 210.5 | Not Specified | Physiological | Modified step protocol (3s) | [6] |
*Note: Verapamil is a Class IV antiarrhythmic but is a well-characterized hERG blocker often used as a control.
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol for hERG Current Recording
This protocol is a generalized procedure for recording hERG currents from stably transfected mammalian cells (e.g., HEK293).
-
Cell Preparation:
-
Culture hERG-expressing cells to 70-80% confluency.
-
Dissociate cells using a gentle enzyme-free solution and re-plate onto glass coverslips at a low density for recording.
-
Allow cells to adhere for at least 2-4 hours before use.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the pipette while applying slight positive pressure.
-
Upon contact with the cell membrane (observed as an increase in pipette resistance), release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Once a stable gigaseal is formed, apply a brief, stronger pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Data Acquisition:
-
Hold the cell at -80 mV.
-
Apply the desired voltage-clamp protocol. A recommended CiPA protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp back to -80 mV to elicit the characteristic hERG tail current.[21]
-
Record baseline currents in the external solution until a stable response is achieved (e.g., <10% variation over several sweeps).
-
Perfuse the chamber with the external solution containing the test compound at various concentrations.
-
Record the current at each concentration until a steady-state block is achieved.
-
Perform a final washout with the external solution to check for reversibility of the block.
-
In Vivo QT Interval Measurement Protocol
This protocol outlines a general procedure for measuring the QT interval from an ECG in a conscious or anesthetized small animal model.
-
Animal Preparation:
-
Acclimatize conscious animals to the restraint or recording chamber to minimize stress-related heart rate changes.
-
For anesthetized animals, use an anesthetic regimen with minimal effects on cardiovascular parameters and maintain a stable body temperature.
-
-
ECG Recording:
-
Place subcutaneous or surface electrodes in a standard configuration (e.g., Lead II).
-
Ensure good electrode-skin contact using conductive gel.
-
Connect the electrodes to a bio-amplifier and data acquisition system.
-
Record a stable baseline ECG for at least 15-30 minutes prior to drug administration.
-
-
Drug Administration and Data Collection:
-
Administer the vehicle control and record the ECG for a predetermined period.
-
Administer the Class III agent at the desired dose(s).
-
Continuously record the ECG throughout the expected time course of drug action.
-
-
Data Analysis:
-
Select periods of stable, high-quality ECG recordings for analysis.
-
For each selected beat, measure the RR interval (time between consecutive R waves) and the QT interval (from the beginning of the QRS complex to the end of the T wave).[22]
-
Average the measurements over several consecutive beats (e.g., 10-30 seconds) for each time point.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's, Fridericia's) to obtain the QTc.
-
Compare the QTc values after drug administration to the baseline and vehicle control values.
-
Visualizations
Caption: Mechanism of state-dependent hERG channel block by Class III antiarrhythmic agents.
Caption: A logical workflow for troubleshooting common issues in hERG patch-clamp experiments.
References
- 1. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biorxiv.org [biorxiv.org]
- 7. CiPA cardiac ion channel assays [metrionbiosciences.com]
- 8. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 12. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 13. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization of high-resistance seals in patch-clamp recordings by laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation between human ether‐a‐go‐go‐related gene channel inhibition and action potential prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cipaproject.org [cipaproject.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in recombinant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Technical Support Center: Overcoming Off-Target Effects of Class III Antiarrhythmics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Class III antiarrhythmic agents. The focus is on identifying, understanding, and mitigating off-target effects commonly encountered during preclinical and discovery phases.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Class III antiarrhythmics?
A1: The primary on-target effect of Class III antiarrhythmics is the blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2][3] This action prolongs the cardiac action potential duration and the effective refractory period, which is the intended antiarrhythmic mechanism.[3][4]
However, these agents are notorious for a range of off-target effects, which can complicate development and clinical use. These include:
-
Proarrhythmia: The most significant concern is Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia linked to excessive QT interval prolongation.[5][6][7]
-
Multi-ion Channel Effects: Many Class III drugs are not perfectly selective and can block other cardiac ion channels, including sodium (INa) and calcium (ICa) channels, which can either contribute to or mitigate proarrhythmic risk.[8][9]
-
Organ-Specific Toxicities: Certain drugs, like amiodarone, are associated with significant extracardiac toxicities, including thyroid dysfunction, pulmonary fibrosis, and hepatotoxicity, largely due to its iodine content and physicochemical properties.[10][11][12]
-
Phospholipidosis: Cationic amphiphilic drugs, a category that includes amiodarone, can induce the accumulation of phospholipids in lysosomes, a condition known as phospholipidosis.[13][14][15] While not always directly toxic, it is an indicator of drug accumulation that can lead to organ damage.[15]
Q2: My lead compound is a potent hERG blocker. Does this automatically mean it has a high risk for Torsades de Pointes (TdP)?
A2: Not necessarily. While hERG blockade is a primary initiator of TdP, it is not the sole determinant.[1][6] The overall proarrhythmic risk is a complex interplay of multiple factors. The modern approach, aligned with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, evaluates a compound's effect on multiple ion channels.[1][8][16]
A compound that also blocks late sodium (INa-L) or L-type calcium (ICa,L) currents may have a reduced risk of TdP, even with significant hERG blockade, because these secondary effects can shorten the action potential, counteracting the prolongation from hERG inhibition.[17] Therefore, a comprehensive ion channel screening panel is essential to accurately assess the net electrophysiological effect and predict TdP risk.[1][8]
Q3: What is "reverse use-dependence" and why is it a problem for Class III agents?
A3: Reverse use-dependence is a phenomenon where the action potential-prolonging effect of a drug is more pronounced at slower heart rates and diminishes at faster heart rates.[18] This is a significant issue because it means the drug has its strongest proarrhythmic effect (excessive QT prolongation) when the heart is beating slowly (e.g., during sleep or rest), increasing the risk of TdP.[18] Conversely, during tachycardia, when the antiarrhythmic effect is most needed, its efficacy is reduced. This property is largely attributed to the kinetics of drug binding and unbinding from the hERG channel during different phases of the cardiac cycle.[18]
Q4: How does Amiodarone cause thyroid dysfunction?
A4: Amiodarone's effects on the thyroid are complex and primarily stem from two properties: its high iodine content (about 37% by weight) and its direct cytotoxicity to thyroid follicular cells.[10][19][20]
-
Iodine Load: A typical 200 mg daily dose can release a massive amount of iodine, inhibiting thyroid hormone synthesis (Wolff-Chaikoff effect).[10] While many individuals' thyroids can "escape" this effect, those with underlying autoimmune thyroiditis may develop amiodarone-induced hypothyroidism (AIH).[10][19][21]
-
Direct Cytotoxicity: Amiodarone can directly damage thyroid cells, causing a destructive thyroiditis that releases pre-formed thyroid hormones into circulation, leading to amiodarone-induced thyrotoxicosis (AIT).[19][21]
-
Inhibition of Deiodinases: Amiodarone also inhibits the enzyme 5'-deiodinase, which converts thyroxine (T4) to the more active triiodothyronine (T3), leading to increased T4 and decreased T3 levels.[19][22]
Troubleshooting Experimental Issues
Q5: I'm getting inconsistent IC50 values in my automated patch-clamp (APC) hERG assay. What are the common causes?
A5: Inconsistent hERG IC50 values from automated patch-clamp systems are a frequent issue.[23][24] Here are key areas to troubleshoot:
-
Compound Solubility: Poor solubility is a major culprit. Compounds precipitating in the multi-well plates of APC systems will result in the tested concentration being lower than the intended concentration, leading to an artificially high IC50.[5][25]
-
Solution: Visually inspect solutions. Use surfactants like Pluronic F-68 where appropriate to improve solubility, but validate that the surfactant itself does not affect the channel.[5] Consider pre-screening compounds for solubility under assay conditions.
-
-
Cell Health and Passage Number: The health and stability of the cell line (e.g., HEK or CHO cells expressing hERG) are critical. High passage numbers can lead to genetic drift and altered channel expression.
-
Solution: Maintain a strict cell culture protocol with a defined passage number limit. Regularly perform quality control checks on seal resistance and current amplitude.
-
-
Voltage Protocol: The specific voltage protocol used can significantly impact the measured potency of state-dependent compounds.
-
Solution: Use a standardized voltage protocol designed to assess hERG inhibition reliably, such as a step to +40 mV to open and inactivate channels, followed by a repolarizing step to -50 mV to measure the tail current.[23] Ensure the protocol is consistent across all experiments.
-
-
Temperature: hERG channel kinetics are temperature-sensitive.[26] Assays run at room temperature may yield different results than those at physiological temperature (35-37°C).[26][27]
Q6: My in vitro data shows multi-channel block. How do I determine the net effect on arrhythmogenic risk?
A6: This is precisely the challenge the CiPA initiative addresses. Simply looking at individual IC50 values is insufficient.[17]
-
Step 1: In Silico Modeling: Utilize computational models of the human ventricular action potential (AP). By inputting your IC50 data for multiple channels (e.g., hERG, INa-L, ICa,L, IKs, IK1, Ito, INa), these models can simulate the integrated effect on the AP waveform.[28] This provides a prediction of AP prolongation or shortening.
-
Step 2: In Vitro Cardiomyocyte Assays: Validate the in silico predictions using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[8][29] These cells provide a more integrated biological system. Measure changes in action potential duration (APD) and look for proarrhythmic events like early afterdepolarizations (EADs).[7][8]
Q7: How can I screen for non-cardiac liabilities like phospholipidosis early in development?
A7: Screening for phospholipidosis can be done efficiently using in vitro, high-content imaging assays.[14][30]
-
Assay Principle: These assays use fluorescent dyes, such as LipidTOX™ Red, that accumulate in phospholipids within the lysosomes of cultured cells (e.g., HepG2).[14][30] An increase in fluorescence intensity indicates drug-induced phospholipidosis.[14]
-
High-Throughput Screening (HTS): This method has been miniaturized for 96- and 1536-well plate formats, making it suitable for screening large compound libraries early in the discovery pipeline.[14][31]
-
Confirmation: Positive hits from the HTS assay should be confirmed using the gold-standard method: transmission electron microscopy (EM), which allows for direct visualization of the characteristic lamellar bodies in the cytoplasm.[13][14]
Experimental Protocols & Data
Protocol 1: Automated Patch-Clamp (APC) Assay for hERG Inhibition
This protocol provides a general methodology for assessing compound-induced hERG inhibition using an automated patch-clamp system.
-
Cell Culture:
-
Use a validated cell line (e.g., CHO or HEK293) stably expressing the hERG channel.
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.
-
-
Preparation for APC:
-
Resuspend harvested cells in the appropriate extracellular (ECS) solution at the concentration recommended by the APC manufacturer.
-
Prepare serial dilutions of the test compound in ECS. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dofetilide, Cisapride).[23]
-
-
APC System Operation:
-
Prime the system and load the cell suspension and compound plates.
-
Establish whole-cell configuration. Quality control filters should be applied (e.g., seal resistance > 500 MΩ, series resistance < 20 MΩ).
-
-
Voltage Protocol & Data Acquisition:
-
Apply a standard hERG voltage-clamp protocol. A typical protocol involves:
-
Holding potential: -80 mV.
-
Depolarization step: +20 mV to +40 mV to activate and then inactivate the channels.
-
Repolarization step: -50 mV to elicit the hERG tail current, which is measured for analysis.[23]
-
-
Apply the vehicle control to establish a stable baseline current.
-
Sequentially apply increasing concentrations of the test compound, allowing for equilibrium at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the current to the baseline (vehicle) control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[27]
-
Data Tables
Table 1: Comparative Ion Channel Activity of Select Class III Agents
| Drug | Primary Target | hERG (IKr) IC50 | Late INa IC50 | IKs IC50 | Other Notable Targets |
| Amiodarone | Multi-channel | 1.2 µM | 1.3 µM | 20 µM | INa, ICa,L, β-adrenergic receptors |
| Dronedarone | Multi-channel | 0.16 µM | 0.4 µM | 0.6 µM | INa, ICa,L, IK1, IAch, α/β-adrenergic receptors |
| Sotalol | IKr, β-blocker | 35 µM | >100 µM | >100 µM | Non-selective β-blocker[32] |
| Dofetilide | Selective IKr | 12 nM | >10 µM | >10 µM | Highly selective for IKr |
| Ibutilide | IKr, INa-L | 30 nM | ~1 µM | >10 µM | Activates late INa |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple pharmacological sources.
Table 2: Comparison of Amiodarone vs. Dronedarone Off-Target Profiles
| Adverse Effect | Amiodarone | Dronedarone | Rationale for Difference |
| Thyroid Dysfunction | Common (2-24%)[10] | Rare (<1%)[11] | Dronedarone is a non-iodinated analog of amiodarone.[11][12] |
| Pulmonary Toxicity | Significant risk | Low risk | Associated with amiodarone's cumulative dose and long half-life. |
| Hepatotoxicity | Can occur | Lower incidence, but risk exists | Both drugs are metabolized by the liver. |
| Half-life | Very long (25-100 days)[19][20] | Shorter (~24 hours) | Structural modifications in dronedarone lead to faster elimination. |
| Proarrhythmic Risk | Present, but offset by multi-channel block | Present, contraindicated in severe heart failure | Different multi-channel blocking profiles. |
Data compiled from clinical trial results and pharmacological reviews.[11][12][33]
Visualizations
Workflow for Assessing Off-Target Cardiotoxicity
This diagram illustrates a typical decision-making workflow for a new chemical entity (NCE) based on in vitro safety pharmacology assays.
Caption: Workflow for proarrhythmic risk assessment.
Mechanism of Amiodarone-Induced Thyroid Dysfunction
This diagram outlines the key pathways through which amiodarone impacts thyroid function.
Caption: Pathways of amiodarone's impact on thyroid function.
References
- 1. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. A benefit-risk assessment of class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro models of proarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of preclinical assays to predict risk of drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular and ionic specificity of antiarrhythmic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is dronedarone really safer than amiodarone? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. becarispublishing.com [becarispublishing.com]
- 13. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Induced Phospholipidosis & Steatosis Assay | Cyprotex - Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Emerging class III antiarrhythmic agents: mechanism of action and proarrhythmic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. researchgate.net [researchgate.net]
- 21. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sophion.com [sophion.com]
- 27. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 28. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kjpp.net [kjpp.net]
- 30. Cell-Based Imaging Assay for Detection of Phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Class III antiarrhythmics in overdose. Presenting features and management principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ccjm.org [ccjm.org]
Technical Support Center: Mitigating Proarrhythmia with Potassium Channel Blockers
This technical support center provides troubleshooting guides, FAQs, and experimental resources for researchers, scientists, and drug development professionals working with potassium channel blockers and assessing proarrhythmic risk.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during in vitro and in silico experiments.
I. Patch-Clamp Electrophysiology (hERG and other cardiac ion channels)
Question: My hERG current recordings show significant rundown over the course of the experiment. How can I minimize this?
Answer: hERG current rundown is a common issue. Here are several strategies to mitigate it:
-
Temperature: While physiological temperature (35-37°C) is recommended for CiPA-related assays, it can exacerbate rundown. If initial characterization is challenging, consider optimizing at room temperature where rundown is often less pronounced.
-
Intracellular Solution: Ensure your intracellular solution contains ATP and GTP to support channel function. The composition of the internal solution, including the choice of fluoride versus chloride-based solutions, can also impact stability.
-
Perforated Patch: For longer, more stable recordings, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method preserves the intracellular environment and reduces rundown compared to conventional whole-cell.
-
Time: Keep experimental times as short as possible once the whole-cell configuration is established. Have a clear and efficient workflow for drug application and data acquisition.
Question: The IC50 value for my compound on the hERG channel varies significantly between experiments. What are the potential sources of this variability?
Answer: IC50 variability is a frequent challenge. Key factors include:
-
Voltage Protocol: The potency of many hERG blockers is voltage-dependent. Ensure you are using a standardized protocol, such as the CiPA-recommended step-ramp protocol, consistently across all experiments. Different protocols can probe different states of the channel, leading to varying IC50 values.
-
Compound Stickiness: Hydrophobic compounds can adsorb to the perfusion system tubing and the recording chamber, leading to an actual concentration at the cell that is lower than the intended concentration. Using materials with low compound binding and ensuring adequate perfusion times can help.
-
Incomplete Steady-State Block: Some drugs have slow binding kinetics. If the drug application time is too short, you may be underestimating the potency (and thus overestimating the IC50). It's crucial to ensure that the blocking effect has reached a steady state before measuring.
-
Temperature: As with rundown, temperature can affect drug potency. Maintaining a consistent and accurate temperature throughout the experiment is critical.
Question: I am using an automated patch-clamp (APC) system and my results are different from those reported with manual patch-clamp. Why might this be?
Answer: Discrepancies between automated and manual patch-clamp data can arise from several factors:
-
Perfusion and Compound Application: APC systems have different fluidics than manual setups. This can affect the speed of solution exchange and the potential for compound adsorption, especially for "sticky" compounds.
-
Voltage Control: While APC systems have improved, the quality of the voltage clamp can sometimes be lower than with a manual rig, which can impact the accuracy of measurements for channels sensitive to small voltage errors.
-
Cell Handling: The process of cell suspension and automated capture can stress cells differently than manual cell selection, potentially altering their electrophysiological properties.
-
Throughput vs. Quality Control: The high-throughput nature of APC can sometimes lead to less stringent quality control for individual recordings compared to the focused attention on a single cell in manual patch-clamp. It is important to apply rigorous quality control criteria to your APC data.
II. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) and Microelectrode Arrays (MEAs)
Question: My hiPSC-CMs show a high degree of spontaneous beating rate variability between wells and plates. How can I get more consistent results?
Answer: Beating rate variability is a known characteristic of hiPSC-CMs. To improve consistency:
-
Plating Density: Ensure a consistent and even cell density across all wells. Both very low and very high densities can affect beating rate and electrophysiological properties.
-
Culture Duration: The electrophysiological properties of hiPSC-CMs mature over time in culture. Standardize the number of days post-thawing or plating before conducting experiments.
-
Temperature and CO2: Maintain a stable and uniform environment (37°C, 5% CO2) for your MEA plates. Small temperature gradients across the plate can lead to significant differences in beating rate.
-
Equilibration Time: Allow the MEA plate to equilibrate on the recording system for a sufficient period (e.g., 10-20 minutes) before starting your baseline recording to allow the cells to adapt to the recording environment.
Question: I am observing early afterdepolarizations (EADs) in my hiPSC-CMs after applying my compound. How do I confirm this is a drug-induced proarrhythmic effect?
Answer: The appearance of EADs is a key indicator of proarrhythmic potential. To confirm and interpret this finding:
-
Concentration-Dependence: A true drug effect should be concentration-dependent. Test a range of concentrations to see if the incidence and magnitude of EADs increase with higher drug levels.
-
Positive Controls: Use known proarrhythmic drugs (e.g., dofetilide, sotalol) as positive controls to ensure your system can detect EADs.
-
Pacing: If your system allows, use electrical pacing. Proarrhythmic events are often more pronounced at slower pacing rates.
-
Data Analysis: Utilize software tools to automatically detect and quantify arrhythmic events. However, always visually inspect the raw traces to confirm the presence of EADs and distinguish them from other phenomena like ectopic beats.
Question: My compound is a known hERG blocker, but I'm not seeing significant field potential duration (FPD) prolongation in my hiPSC-CM MEA assay. What could be the reason?
Answer: This scenario highlights the importance of considering multi-channel effects, a core principle of the CiPA initiative.
-
Multi-channel Blockade: Your compound may also be blocking inward currents, such as the L-type calcium current (ICaL) or the late sodium current (INaL). Blockade of these inward currents can counteract the FPD-prolonging effect of hERG block.
-
Cellular Context: hiPSC-CMs express a variety of ion channels, and the net effect of a drug is the integration of its effects on all these channels. This is an advantage of the hiPSC-CM model over single-channel expression systems.
-
Assay Sensitivity: Ensure your assay is sensitive enough by running positive controls that are pure hERG blockers. Also, check that the drug concentrations tested are appropriate and that the drug is stable in the media.
III. In Silico Modeling
Question: I am trying to use the O'Hara-Rudy (ORd) model for proarrhythmia risk assessment, but my simulations are not matching experimental data. What are some common issues?
Answer: Discrepancies between in silico models and experimental data are common and can stem from several sources:
-
Model Parameterization: The baseline parameters of the model may need to be adjusted to better represent the specific cell type or experimental conditions you are trying to simulate.
-
Drug-Channel Interaction Model: A simple IC50-based Hill equation may not be sufficient to capture the dynamic interaction of your drug with the ion channel. Consider using more complex models that account for state-dependence (open, inactivated, closed) and drug trapping.
-
Input Data Quality: The accuracy of the in silico prediction is highly dependent on the quality of the in vitro ion channel data used as input. Variability in your IC50 values will translate to uncertainty in your simulation results.
-
Correct Model Version: Ensure you are using the appropriate version of the model, such as the CiPA-optimized version of the ORd model (CiPAORdv1.0), which has been refined for proarrhythmia risk assessment.[1][2]
Question: My in silico model is predicting a high proarrhythmic risk, but the compound appears safe in hiPSC-CMs. How do I interpret this?
Answer: This is a key scenario where the different pillars of the CiPA initiative provide complementary information.
-
Model Limitations: The in silico model, while complex, is still a simplification of a biological cardiomyocyte. It may not capture all the relevant biological processes.
-
Unforeseen Effects in hiPSC-CMs: The hiPSC-CMs may reveal effects not captured by the panel of ion channels tested for the in silico model. For example, the drug might affect ion channel trafficking or have metabolic effects that are protective.
-
Integrated Risk Assessment: The CiPA paradigm is designed for an integrated risk assessment. A discrepancy between the in silico and hiPSC-CM results is not a failure of one model, but rather a finding that requires further investigation to understand the underlying mechanism. It could indicate a novel mechanism of action or a limitation in one of the assay systems.
Data Presentation: Ion Channel Block Potency of CiPA Compounds
The following table summarizes the 50% inhibitory concentrations (IC50) for a selection of CiPA training and validation compounds against key cardiac ion channels. These values are crucial inputs for in silico modeling and for understanding the multi-channel effects of these drugs.
| Compound | Proarrhythmic Risk | hERG (IKr) IC50 (µM) | Nav1.5 (Peak) IC50 (µM) | Cav1.2 (ICaL) IC50 (µM) |
| Training Compounds | ||||
| Dofetilide | High | 0.0098 | >100 | >100 |
| Sotalol | High | 34.5 | >100 | >100 |
| Bepridil | High | 0.041 | 1.8 | 0.2 |
| Quinidine | High | 0.43 | 11.2 | 22.8 |
| Chlorpromazine | Intermediate | 0.23 | >30 | >30 |
| Cisapride | Intermediate | 0.012 | >30 | >30 |
| Terfenadine | Intermediate | 0.023 | 2.5 | 1.6 |
| Ondansetron | Intermediate | 0.38 | >100 | >100 |
| Ranolazine | Low | 11.8 | 35.4 | >100 |
| Verapamil | Low | 0.13 | 1.9 | 0.14 |
| Diltiazem | Low | 2.8 | >100 | 1.1 |
| Mexiletine | Low | >100 | 13.5 | >100 |
| Validation Compounds | ||||
| Azimilide | High | 0.05 | 1.7 | 10 |
| Disopyramide | High | 10.9 | 10.1 | >30 |
| Domperidone | High | 0.009 | >30 | >30 |
| Vandetanib | High | 0.1 | >10 | 0.5 |
| Clozapine | Intermediate | 0.3 | 12.3 | >10 |
| Droperidol | Intermediate | 0.01 | >30 | 0.9 |
| Pimozide | Intermediate | 0.005 | 0.8 | 0.08 |
| Risperidone | Intermediate | 0.13 | >10 | >10 |
| Flecainide | Low | >100 | 4.9 | >100 |
| Lidocaine | Low | >100 | 69.3 | >100 |
| Metoprolol | Low | 18 | >100 | >100 |
| Nifedipine | Low | >30 | >30 | 0.06 |
Data compiled from multiple sources and should be considered illustrative. Experimental conditions can significantly affect IC50 values.
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Current
This protocol provides a general framework for recording hERG currents in a heterologous expression system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the hERG channel.
- On the day of recording, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.
- Allow cells to adhere for at least 1-2 hours before use.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Approach a single, healthy-looking cell with the pipette tip while applying positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
- Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
- Allow the cell to dialyze with the internal solution for a few minutes before starting recordings.
4. Voltage Protocol (CiPA Step-Ramp):
- Hold the cell at -80 mV.
- Depolarize to +20 mV for 2 seconds.
- Ramp down to -80 mV over 1 second.
- This protocol is repeated at a set frequency (e.g., every 15 seconds).
- The peak tail current is measured during the ramp-down phase.
5. Drug Application:
- Establish a stable baseline recording.
- Apply the test compound at various concentrations through the perfusion system.
- Allow sufficient time for the drug effect to reach steady state at each concentration before recording.
- Perform a final washout with the control external solution.
hiPSC-CM and MEA Assay for Proarrhythmia Assessment
This protocol outlines a general workflow for assessing drug-induced proarrhythmia using hiPSC-CMs on a multi-electrode array (MEA) system.
1. Cell Plating:
- Coat the MEA plate with an appropriate extracellular matrix protein (e.g., fibronectin).
- Thaw cryopreserved hiPSC-CMs according to the manufacturer's instructions.
- Plate the cells onto the MEA at the recommended density to form a spontaneously beating monolayer.
- Culture the cells for several days (e.g., 7-14 days) to allow for recovery and maturation, with regular media changes.
2. MEA Recording Setup:
- Place the MEA plate into the recording system, which should be maintained at 37°C and 5% CO2.
- Allow the plate to equilibrate for at least 20 minutes to achieve stable baseline beating.
3. Baseline Recording:
- Record baseline electrophysiological activity for a defined period (e.g., 5-10 minutes). Key parameters to measure include:
- Beat Period (ms)
- Field Potential Duration (FPD, ms)
- Spike Amplitude (µV)
4. Compound Addition:
- Prepare a dilution series of the test compound in the appropriate culture medium.
- Add the compound to the wells. This can be done as a single dose per well or in cumulative additions. Include vehicle controls and positive controls (e.g., dofetilide for FPD prolongation, verapamil for FPD shortening).
- Incubate the plate with the compound for a sufficient duration (e.g., 30 minutes) to observe the acute effects.
5. Post-Compound Recording and Analysis:
- Record the activity after drug exposure.
- Analyze the data to determine the drug's effect on FPD (often corrected for beat rate, FPDc), beat rate, and spike amplitude.
- Visually and/or automatically inspect the recordings for proarrhythmic events such as EADs, ectopic beats, and tachycardia.
- Generate concentration-response curves for the measured parameters.
Visualizations
Caption: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) workflow.
Caption: Multi-channel block strategy to mitigate proarrhythmia.
Caption: Step-by-step workflow for in silico proarrhythmia risk assessment.
References
Technical Support Center: Optimizing Dosing Regimens for Class III Agents In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Class III antiarrhythmic agents in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Class III antiarrhythmic agents?
A1: Class III antiarrhythmic agents primarily exert their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential.[1][2] This blockade, specifically of the delayed rectifier potassium current (IKr), prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in cardiac myocytes.[1][2] By extending the period during which the cardiac cells are unexcitable, these agents can terminate and prevent re-entrant arrhythmias.[1] Some Class III agents, like amiodarone and sotalol, also possess properties of other antiarrhythmic classes.
Q2: What are the most common Class III agents used in in vivo research?
A2: The most frequently studied Class III agents include amiodarone, sotalol, dofetilide, and ibutilide. These compounds are often used in various animal models to investigate their efficacy and safety profiles for treating both atrial and ventricular arrhythmias.
Q3: What is the most significant adverse effect to monitor for during in vivo experiments with Class III agents?
A3: The most critical adverse effect is proarrhythmia, most commonly presenting as Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.[3] This is directly related to their mechanism of action, as excessive prolongation of the QT interval on the electrocardiogram (ECG) can lead to early afterdepolarizations and trigger TdP.[3] Careful dose selection and continuous ECG monitoring are crucial to mitigate this risk.
Q4: Are there significant species differences to consider when designing dosing regimens?
A4: Yes, there are considerable species differences in the pharmacokinetics (absorption, distribution, metabolism, and elimination) of Class III agents.[4][5] For example, metabolic pathways and rates can vary significantly between species like rats and dogs.[4] These differences can affect drug exposure and response, necessitating careful dose adjustments and potentially pilot studies to determine the optimal dosing regimen for a specific animal model.[5] The pharmacokinetic profile of a given drug in dogs often more closely resembles that in humans than rodents do.[6]
Troubleshooting Guide
Problem 1: Observed Proarrhythmia (e.g., Torsades de Pointes) in the Animal Model
-
Question: I am observing ventricular proarrhythmias, such as TdP, in my animal model after administering a Class III agent. What steps should I take?
-
Answer:
-
Immediate Action: If possible, terminate the infusion of the agent. If the arrhythmia is sustained and life-threatening, consider appropriate interventions as per your approved animal protocol.
-
Dose Reduction: The most likely cause is an excessive dose leading to exaggerated QT prolongation.[3] For subsequent experiments, reduce the dose or the infusion rate.
-
Review Predisposing Factors: Certain conditions can increase the risk of TdP. Ensure that the animal model does not have underlying conditions such as hypokalemia, hypomagnesemia, or significant bradycardia, as these can exacerbate the proarrhythmic effects of Class III agents.[7]
-
Monitor ECG Closely: Continuously monitor the QT interval. A significant prolongation from baseline is a warning sign for potential proarrhythmia.[3]
-
Consider the Specific Agent: Some "pure" Class III agents may have a higher propensity for TdP compared to multi-channel blockers like amiodarone.[3]
-
Problem 2: Lack of Efficacy at the Initial Dosing Regimen
-
Question: The Class III agent I am testing does not appear to be effective in suppressing the induced arrhythmia in my model. What should I do?
-
Answer:
-
Verify Drug Administration: Ensure the drug was prepared correctly and administered via the intended route without error.
-
Increase the Dose: The initial dose may be insufficient to achieve a therapeutic concentration. A dose-escalation study may be necessary. Refer to the quantitative data tables below for dose ranges used in similar models.
-
Consider the Arrhythmia Model: Class III agents are most effective against re-entrant arrhythmias.[1] If the arrhythmia in your model is due to a different mechanism, such as abnormal automaticity, a Class III agent may be less effective. For instance, dofetilide was found to be effective against re-entry arrhythmia but not against arrhythmias induced by two-stage coronary ligation and epinephrine in a canine model.[8]
-
Pharmacokinetic Considerations: The drug may be rapidly metabolized or eliminated in the chosen species.[4] Consider measuring plasma concentrations of the drug to correlate exposure with the observed effect.
-
Evaluate Electrophysiological Parameters: If possible, measure the action potential duration or effective refractory period to confirm that the drug is having the intended physiological effect, even if it is not yet sufficient to terminate the arrhythmia.
-
Problem 3: Unexpected Hemodynamic Effects
-
Question: I am observing significant changes in blood pressure or heart rate that are confounding my results. How can I address this?
-
Answer:
-
Agent-Specific Effects: Be aware of the specific properties of the agent you are using. For example, sotalol has beta-blocking activity and can cause bradycardia and hypotension.[9] Amiodarone can also have negative chronotropic and inotropic effects.
-
Dose-Dependence: Hemodynamic effects are often dose-dependent. A lower dose may still provide antiarrhythmic efficacy with fewer hemodynamic side effects. For example, in a canine model, a 10 microg/kg intravenous dose of dofetilide prolonged the refractory period with minimal hemodynamic changes, while a higher dose of 100 microg/kg decreased cardiac output.[10]
-
Vehicle Control: Ensure that the vehicle used to dissolve the drug is not causing the observed hemodynamic changes by running a vehicle-only control group.
-
Anesthesia: The anesthetic agent used can interact with the Class III agent and affect hemodynamics. Ensure your anesthetic protocol is consistent and consider its potential interactions.
-
Data Presentation: In Vivo Dosing Regimens for Class III Agents
Table 1: Intravenous Dosing Regimens
| Agent | Species | Model | Dose/Regimen | Key Findings | Reference |
| Dofetilide | Dog | Pacing-induced Atrial Fibrillation | Loading infusion followed by maintenance infusion | Terminated AF in all animals; increased ERP by 22% | [11] |
| Dofetilide | Dog | Anesthetized, closed-chest | 1, 10, or 100 µg/kg i.v. over 10 min | 10 µg/kg prolonged repolarization; 100 µg/kg decreased cardiac output | [10] |
| Dofetilide | Dog | Chronic AV Block (TdP model) | 0.025 mg/kg i.v. | Induced TdP in susceptible animals | [12][13] |
| Ibutilide | Human | Atrial Fibrillation/Flutter | 1.0 mg IV over 10 min (for patients >60kg), may be repeated | Higher efficacy in atrial flutter (63%) than atrial fibrillation (31%) | [14] |
| Amiodarone | Rat | Anesthetized | 5, 15, or 50 mg/kg i.v. | Dose-dependent increase in plasma DHPG, indicating sympatholytic effect | [15] |
| Amiodarone | Rat | Pharmacokinetic study | 50 mg/kg i.v. | Elimination half-life of 514 min; extensive tissue distribution | [16] |
Table 2: Oral Dosing Regimens
| Agent | Species | Model | Dose/Regimen | Key Findings | Reference |
| Amiodarone | Rat | Myocardial Infarction | Chronic: 30 mg/kg daily for 2 weeks. Acute: 100 mg/kg single dose | Chronic treatment reduced VT/VF; acute treatment did not | [17] |
| Amiodarone | Rat | Sympatholytic effects study | 75 mg/kg daily for 3 weeks | Did not produce the same sympatholytic effects as acute IV administration | [15] |
| Sotalol | Cynomolgus Monkey | Cardiovascular function | 5, 10, and 30 mg/kg p.o. | Dose-dependent decrease in heart rate and prolongation of QTc interval | [9] |
Experimental Protocols
Protocol 1: Dofetilide Administration in a Canine Model of Pacing-Induced Atrial Fibrillation
This protocol is based on a study evaluating the efficacy of dofetilide in terminating and suppressing atrial fibrillation (AF).[11]
-
Animal Model: Open-chest dogs with sustained AF induced by rapid atrial pacing.
-
Drug Preparation: Dofetilide solution prepared for intravenous administration.
-
Administration:
-
A loading infusion of dofetilide is administered intravenously.
-
Following the termination of AF, a maintenance infusion is started to prevent reinduction.
-
-
Monitoring and Measurements:
-
Continuous ECG monitoring to assess for AF termination and changes in QT interval.
-
Electrophysiological measurements using a multi-electrode plaque on the right atrial free wall to determine:
-
Mean atrial effective refractory period (ERP)
-
Dispersion of ERP
-
Conduction velocity
-
Wavelength of excitation
-
-
Protocol 2: Amiodarone Administration in a Rat Myocardial Infarction Model
This protocol is adapted from a study comparing acute and chronic oral amiodarone treatment.[17]
-
Animal Model: Conscious rats with myocardial infarction induced by left coronary artery ligation.
-
Drug Preparation: Amiodarone is suspended in 0.6% methylcellulose for oral gavage.
-
Administration:
-
Chronic Treatment: Amiodarone (30 mg/kg) is administered once daily by oral gavage for 2 weeks prior to MI induction.
-
Acute Treatment: A single dose of amiodarone (100 mg/kg) is administered by oral gavage 5 minutes after MI induction.
-
-
Monitoring and Measurements:
-
Continuous ECG recording for 24 hours using an implanted telemetry transmitter to monitor for ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Infarct size measurement post-mortem.
-
Plasma catecholamine levels can be measured to assess the drug's effect on sympathetic tone.
-
Visualizations
Caption: Mechanism of action for Class III antiarrhythmic agents.
Caption: General experimental workflow for in vivo studies.
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. researchgate.net [researchgate.net]
- 3. Proarrhythmia with class III antiarrhythmic drugs: definition, electrophysiologic mechanisms, incidence, predisposing factors, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro metabolism studies on a class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risk of proarrhythmia with class III antiarrhythmic agents: sex-based differences and other issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dofetilide, a class III antiarrhythmic drug, on various ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose–response effects of sotalol on cardiovascular function in conscious, freely moving cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a class III antiarrhythmic drug, dofetilide, on the in situ canine heart assessed by the simultaneous monitoring of hemodynamic and electrophysiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic Effects of the New Class III Antiarrhythmic Drug Dofetilide in an Experimental Canine Model of Pacing-induced Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Pharmacokinetics of amiodarone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Development of Selective Class III Antiarrhythmic Drugs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on selective Class III antiarrhythmic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a selective Class III antiarrhythmic drug?
The primary challenge is achieving selectivity for the target cardiac potassium channel, typically the hERG (human Ether-à-go-go-Related Gene) channel which conducts the rapid delayed rectifier potassium current (IKr), without affecting other ion channels.[1] While blocking IKr is the intended mechanism to prolong the action potential duration (APD), off-target effects on other channels (e.g., sodium, calcium, or other potassium channels) can lead to a loss of efficacy or, more dangerously, proarrhythmic events.[2][3] The goal is to prolong the effective refractory period to terminate re-entry tachyarrhythmias without inducing new arrhythmias.[4]
Q2: What is "reverse use-dependence" and why is it a major safety concern?
Reverse use-dependence is a phenomenon where a Class III drug has a more pronounced effect (i.e., greater APD prolongation) at slower heart rates and a diminished effect at the fast heart rates characteristic of tachycardia.[2][5] This is a significant safety concern because excessive prolongation of the action potential at rest can lead to early afterdepolarizations (EADs) and a dangerous ventricular arrhythmia called Torsades de Pointes (TdP).[3][6] Conversely, the drug's reduced efficacy during tachycardia may render it ineffective when needed most.[2] This property often results from the preferential block of the IKr channel.[5]
Q3: Why do some potent hERG channel blockers not cause significant QT prolongation in clinical settings?
While hERG channel blockade is a primary driver of QT prolongation, the net effect on ventricular repolarization is the result of a complex interplay of multiple ion channels.[1] A compound that potently blocks hERG may simultaneously block inward currents, such as the late sodium current (INa-L) or the L-type calcium current (ICa-L). This concurrent block of depolarizing currents can offset the repolarization-prolonging effect of hERG block, resulting in a neutral or even shortened QT interval. Verapamil, for instance, blocks hERG but does not cause QT prolongation due to its potent calcium channel blocking activity.[1]
Q4: Are there strategies to mitigate the proarrhythmic risk of Torsades de Pointes (TdP)?
Yes, several strategies are being explored. One approach is to develop drugs that block multiple potassium channels, such as both IKr and the slow delayed rectifier current (IKs).[2] It is hypothesized that a more balanced blockade of repolarizing currents could be more effective and less proarrhythmic than a pure IKr block.[7] Another strategy is to design drugs with ideal kinetics: a use-dependent block that is more effective at faster heart rates.[5] Additionally, careful patient monitoring, including QT interval and potassium levels, is crucial in clinical practice.[8]
Q5: What are the key differences between "pure" Class III agents and multi-channel blockers like amiodarone?
"Pure" Class III agents, such as dofetilide, are highly selective for the IKr (hERG) channel.[9] While this provides a targeted mechanism, it is also associated with a higher risk of reverse use-dependence and TdP.[2][3] In contrast, drugs like amiodarone and sotalol have multi-channel blocking properties, affecting potassium, sodium, and calcium channels, as well as possessing antiadrenergic properties.[4][6] This complex pharmacology may contribute to their broad efficacy and potentially lower incidence of TdP compared to more selective agents, though they come with a higher burden of extracardiac side effects.[3][5]
Troubleshooting Experimental Issues
Q1: My compound shows potent hERG blocking activity (low IC50) in my automated patch-clamp assay, but it doesn't prolong the action potential duration (APD) in isolated cardiomyocytes. What's going on?
This discrepancy is common and often points to multi-channel effects.
-
Check for Calcium or Sodium Channel Blockade: Your compound may be simultaneously blocking inward currents (ICa-L or INa). This can counteract the APD-prolonging effect of the hERG block. Perform voltage-clamp experiments to assess the compound's activity on these channels.
-
Review Assay Conditions: Ensure the holding potential and stimulation frequency in your APD assay are physiological. The binding characteristics of your compound (e.g., open-state vs. closed-state binding) can influence its apparent potency under different conditions.[10][11]
-
Metabolism: Consider if the compound is being rapidly metabolized by the cardiomyocytes into an inactive form, a possibility not present in heterologous expression systems like CHO or HEK cells.
Q2: I'm observing significant variability in my hERG IC50 values between experiments. How can I improve reproducibility?
Variability in hERG assays can stem from several factors.
-
Temperature Control: The kinetics of hERG channels and drug binding are highly temperature-sensitive. Ensure strict temperature control (e.g., 37°C) throughout your experiments.
-
Cell Line Stability: Regularly check the expression level and health of your hERG-expressing cell line. Passage number can affect channel expression and electrophysiological properties.
-
Voltage Protocol: Use a standardized voltage protocol designed to assess drug effects on different channel states (resting, open, inactivated). The new ICH S7B Q&A guidelines provide best practice recommendations for patch-clamp studies to enhance data reproducibility.[12]
-
Compound Stability: Verify the stability and solubility of your compound in the experimental buffer. Precipitation or degradation can lead to inconsistent effective concentrations.
Q3: My in vivo ECG data from a conscious dog model shows QT prolongation, but I'm not seeing any proarrhythmic events. How can I assess the true TdP risk?
QT prolongation is a marker of risk, but not a direct predictor of TdP.[13] To better assess proarrhythmic risk:
-
Use a Sensitized Model: Employ an animal model with a reduced repolarization reserve, which is more susceptible to TdP. Common models include the methoxamine-sensitized rabbit or a dog with chronic atrioventricular block.[14]
-
Assess Beat-to-Beat Variability: Analyze ECG recordings for increased beat-to-beat variability of repolarization (e.g., Short-Term Variability), which can be a more sensitive indicator of proarrhythmic potential than QT prolongation alone.
-
Look for Early Afterdepolarizations (EADs): In ex vivo models like the isolated perfused rabbit heart, use intracellular microelectrodes to directly record action potentials and look for the presence of EADs, which are the cellular trigger for TdP.[1]
Comparative Data of Select Class III Agents
The table below summarizes key electrophysiological and proarrhythmic properties of representative Class III drugs. Note that values can vary based on experimental conditions.
| Drug | Primary Target(s) | IC50 hERG (IKr) | Reverse Use-Dependence | Proarrhythmic Risk (TdP) | Key Off-Target Effects |
| Amiodarone | IKr, IKs, INa, ICa-L, α/β-adrenergic | ~1-10 µM[11] | Low | Low[8] | Thyroid, pulmonary, liver toxicity[6] |
| Sotalol | IKr, β-adrenergic | ~10-30 µM | High[7] | Moderate-High[8] | Beta-blockade (bradycardia, hypotension) |
| Dofetilide | IKr (selective) | ~10-30 nM | High | High[8] | Minimal |
| Ibutilide | IKr, Late INa (activator) | ~30-50 nM | Moderate | High | Minimal |
| Azimilide | IKr, IKs | ~5-15 µM | Low[2] | Low[8] | Minimal |
| Dronedarone | IKr, IKs, INa, ICa-L, α/β-adrenergic | ~100-200 nM | Low | Low-Moderate[15] | Liver toxicity, GI distress |
Key Experimental Protocols
Manual Patch-Clamp Protocol for hERG (IKr) Current
Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO).
Methodology:
-
Cell Preparation: Culture cells stably expressing hERG channels. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at 37°C.
-
Obtain a high-resistance seal (>1 GΩ) and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol:
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds. The peak outward "tail current" during this step is the primary measure of hERG channel activity.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.
-
-
Drug Application:
-
Prepare a concentration-response curve by applying increasing concentrations of the test compound via a perfusion system.
-
Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each concentration.
-
Normalize the data to the baseline current and fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo ECG Monitoring in a Conscious Canine Model
Objective: To assess the effect of a test compound on cardiac intervals (PR, QRS, QT) and heart rate in a conscious, non-rodent model.
Methodology:
-
Animal Model: Use purpose-bred dogs (e.g., Beagle) surgically implanted with telemetry transmitters for continuous ECG and blood pressure recording. Allow for a full recovery period post-surgery.
-
Housing: House animals in a quiet, controlled environment to minimize stress-induced cardiovascular changes.
-
Experimental Design:
-
Use a crossover or parallel-group design with appropriate vehicle control and positive control (e.g., a known QT-prolonging agent like Sotalol) groups.
-
Acclimate the animals to the dosing procedure (e.g., oral gavage).
-
-
Procedure:
-
Record at least 24 hours of baseline ECG data before dosing.
-
Administer the test compound or vehicle at the desired dose(s).
-
Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-dose.
-
Collect time-matched blood samples to determine pharmacokinetic profiles (plasma drug concentration).
-
-
Data Analysis:
-
Digitally average ECG waveforms at specific time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose).
-
Measure PR, QRS, and QT intervals.
-
Correct the QT interval for heart rate using a dog-specific formula (e.g., Van de Water's).
-
Correlate the change in QTc interval with the plasma concentration of the drug to establish a concentration-effect relationship.
-
Visualized Workflows and Pathways
Caption: Preclinical development workflow for selective Class III antiarrhythmic drugs.
Caption: Balancing efficacy and proarrhythmic risk in Class III drug action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of action of class III agents and their clinical relevance [pubmed.ncbi.nlm.nih.gov]
- 3. The side effect profile of class III antiarrhythmic drugs: focus on d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A benefit-risk assessment of class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging class III antiarrhythmic agents: mechanism of action and proarrhythmic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Antiarrhythmic Drugs: Class III Agents as Potassium Channel Blockers [jove.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Risk of proarrhythmia with class III antiarrhythmic agents: sex-based differences and other issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Current status of class III antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CSDL | IEEE Computer Society [computer.org]
Technical Support Center: Managing the Cardiotoxicity of Class III Antiarrhythmic Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Class III antiarrhythmic agents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and the main cardiotoxic concern associated with Class III antiarrhythmic agents?
Class III antiarrhythmic agents primarily exert their effect by blocking potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] This blockade prolongs the cardiac action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[1][2] The main cardiotoxic concern is the potential to induce Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[3][4]
Q2: What are the key differences in cardiotoxicity profiles among common Class III antiarrhythmic agents like amiodarone, sotalol, dofetilide, and ibutilide?
While all Class III agents can prolong the QT interval, their propensity to cause TdP varies.[3]
-
Amiodarone: Exhibits a lower incidence of TdP compared to other Class III drugs, despite significant QT prolongation.[1] This is attributed to its multi-channel blocking effects, including sodium and calcium channels, which may suppress early afterdepolarizations (EADs), the cellular trigger for TdP.[1]
-
Sotalol: Possesses both Class III and non-selective beta-blocking properties.[5][6] The risk of TdP with sotalol is dose-dependent and increases with higher concentrations.[5]
-
Dofetilide: A pure IKr blocker with a well-defined risk of TdP, which is closely related to plasma concentration and renal function.[7][8][9]
-
Ibutilide: Used intravenously for the acute termination of atrial fibrillation and flutter. It carries a significant risk of TdP, which can occur shortly after administration.[10][11]
Q3: What are the critical risk factors for developing Torsades de Pointes when using Class III antiarrhythmic agents?
Several factors can increase the risk of TdP, including:
-
Electrolyte imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are significant risk factors.[7][8][9]
-
Bradycardia: A slow heart rate can potentiate the QT-prolonging effects of these drugs.[3]
-
Female sex: Women have been shown to be at a higher risk.[12]
-
Genetic predisposition: Underlying genetic variations in ion channels can increase susceptibility.
-
Renal impairment: For drugs like dofetilide and sotalol that are cleared by the kidneys, impaired renal function can lead to drug accumulation and increased TdP risk.[7][8][9]
-
Drug interactions: Co-administration with other QT-prolonging drugs or inhibitors of their metabolism can increase toxicity.[7][8][9]
Troubleshooting Guides
In Vitro hERG Assay
Issue 1: High variability in IC50 values for a test compound.
-
Possible Cause 1: Cell line instability.
-
Troubleshooting: Ensure the stable expression of the hERG channel in your cell line (e.g., CHO or HEK293 cells) by performing regular quality control checks. Use cells within a consistent passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent experimental conditions.
-
Troubleshooting: Maintain a constant temperature (e.g., 36 ± 1 °C) throughout the experiment, as hERG channel kinetics are temperature-sensitive.[13] Ensure consistent and accurate compound dilutions and application times.
-
-
Possible Cause 3: Voltage clamp quality.
Issue 2: Discrepancy between in vitro hERG IC50 and in vivo QT prolongation.
-
Possible Cause 1: Drug metabolism.
-
Troubleshooting: The parent compound may not be the only active moiety. Investigate the activity of major metabolites in the hERG assay.
-
-
Possible Cause 2: Multi-channel effects.
-
Troubleshooting: The drug may affect other ion channels that either mitigate or exacerbate the effects of hERG blockade. Consider testing the compound on other cardiac ion channels (e.g., Nav1.5, Cav1.2).
-
-
Possible Cause 3: In vitro to in vivo correlation limitations.
-
Troubleshooting: The concentration of the drug at the site of action in vivo may differ from the in vitro bath concentration. Consider factors like protein binding and tissue distribution when extrapolating in vitro data.
-
iPSC-Derived Cardiomyocyte (iPSC-CM) Assays with Microelectrode Arrays (MEAs)
Issue 1: Irregular or asynchronous beating of iPSC-CMs in culture.
-
Possible Cause 1: Suboptimal cell culture conditions.
-
Troubleshooting: Ensure proper coating of MEA plates (e.g., with fibronectin) to promote cell attachment and formation of a functional syncytium.[15] Maintain a consistent cell seeding density and use appropriate culture media.
-
-
Possible Cause 2: Immature cardiomyocyte phenotype.
-
Troubleshooting: Allow sufficient time for iPSC-CMs to mature in culture (typically 2-4 weeks) before conducting experiments. The electrophysiological properties of the cells will stabilize over time.
-
Issue 2: Difficulty in interpreting MEA data (field potential duration changes).
-
Possible Cause 1: Signal variability.
-
Troubleshooting: Record baseline activity for a sufficient period to establish a stable signal before compound addition. Use multiple electrodes within a well to obtain an average response and reduce the impact of local variations.
-
-
Possible Cause 2: Lack of appropriate controls.
-
Troubleshooting: Include both a vehicle control (e.g., DMSO) and a positive control with a known effect on field potential duration (e.g., a known QT-prolonging drug) in every experiment.
-
Quantitative Data Summary
Table 1: Comparative Cardiotoxicity of Class III Antiarrhythmic Agents
| Agent | Incidence of Torsades de Pointes (TdP) | Typical hERG IC50 | Key Management Considerations |
| Amiodarone | Low | ~1-2 µM | Monitor for pulmonary, thyroid, and liver toxicity. Long half-life requires careful management of drug interactions.[1] |
| Sotalol | 1-4% (dose-dependent) | ~343 µM (automated patch-clamp), ~52-78 µM (manual patch-clamp)[16][17] | Requires in-hospital initiation for dose titration and QT monitoring. Adjust dose for renal impairment.[5] |
| Dofetilide | 0.3-10.5% (dose and risk factor dependent) | ~7-13 nM[16] | Requires in-hospital initiation with continuous ECG monitoring for a minimum of 3 days. Dose adjustment based on creatinine clearance is critical.[7][8][9] |
| Ibutilide | ~1.7% (sustained) | Data not readily available | Administered intravenously with continuous ECG monitoring for at least 4 hours post-infusion. Correct electrolyte abnormalities before administration.[10][11][12] |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Assay in CHO Cells
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel.
Materials:
-
CHO cell line stably expressing the hERG channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
Test compound and vehicle (e.g., DMSO).
Procedure:
-
Culture CHO-hERG cells to 70-80% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[18]
-
Record baseline hERG currents in the presence of the vehicle control.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for steady-state block at each concentration.
-
Record hERG currents at each concentration.
-
At the end of the experiment, apply a high concentration of a known hERG blocker (e.g., dofetilide or E-4031) to confirm the recorded current is from hERG channels.
-
Analyze the data by measuring the peak tail current at each concentration, normalizing to the baseline current, and fitting the concentration-response data to the Hill equation to determine the IC50 value.
iPSC-Cardiomyocyte Cardiotoxicity Assay using Microelectrode Arrays (MEAs)
Objective: To assess the effect of a test compound on the electrophysiological activity of human iPSC-derived cardiomyocytes.
Materials:
-
Human iPSC-derived cardiomyocytes.
-
MEA system with integrated amplifier and data acquisition software.
-
MEA plates (e.g., 48- or 96-well).
-
Fibronectin for coating.
-
Cardiomyocyte maintenance medium.
-
Test compound, vehicle, and positive control.
Procedure:
-
Coat the MEA plates with fibronectin according to the manufacturer's instructions.[15]
-
Thaw and plate the iPSC-CMs onto the MEA plates at a density that allows for the formation of a spontaneously beating monolayer.
-
Culture the cells for at least two weeks, changing the medium every 2-3 days, to allow for maturation and stable electrophysiological activity.[19][20]
-
On the day of the experiment, place the MEA plate in the recording system and allow it to equilibrate to 37°C.
-
Record baseline field potentials for at least 10-20 minutes to ensure a stable recording.
-
Add the vehicle control to designated wells and record for a further 10-20 minutes.
-
Add increasing concentrations of the test compound and a positive control to the appropriate wells.
-
Record the field potentials continuously for a defined period after each compound addition (e.g., 30 minutes).
-
Analyze the recorded data to determine parameters such as the field potential duration (FPD), beat rate, and the occurrence of arrhythmic events. The FPD is an in vitro surrogate for the QT interval.[15]
-
Compare the effects of the test compound to the vehicle and positive controls to assess its cardiotoxic potential.
Visualizations
Caption: Amiodarone's dual effect on ion channels and TdP risk.
Caption: Workflow for manual patch-clamp hERG assay.
Caption: Key factors influencing the risk of Torsades de Pointes.
References
- 1. QT Dispersion and Drug-Induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Antiarrhythmic drugs and torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class III Antiarrhythmics and Periprocedural Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacologic basis of the antiarrhythmic and hemodynamic effects of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dofetilide induced torsade de pointes: mechanism, risk factors and management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibutilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acc.org [acc.org]
- 12. droracle.ai [droracle.ai]
- 13. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 14. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes [jove.com]
Technical Support Center: Improving the Therapeutic Index of hERG Potassium Channel Blockers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of hERG potassium channel blockers.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section covers fundamental concepts related to hERG liability and the calculation of the therapeutic index.
Q1: What is the hERG channel and why is it a concern in drug development?
The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization, the process of resetting the heart muscle after each beat.[1][2] This channel conducts the rapid delayed rectifier potassium current (IKr), which is essential for correctly timing the return of heart muscle cells to their resting state.[1][3] Inhibition of the hERG channel by pharmaceutical compounds can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4][5] This QT prolongation is a significant concern as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[6][7] Due to this risk, hERG channel blockade has become a primary reason for the failure of drug candidates during development and the withdrawal of approved drugs from the market.[7][8]
Q2: How is the hERG safety margin or therapeutic index calculated and what is considered a safe window?
The hERG safety margin is a critical metric used to assess the risk of a compound inducing cardiac arrhythmia. It is typically calculated as the ratio of the compound's IC50 value for hERG inhibition to the maximum free therapeutic plasma concentration (Cmax) observed in patients.[9]
Safety Margin = hERG IC50 / Free Plasma Cmax
-
hERG IC50: The concentration of a compound required to block 50% of the hERG channel current. This is determined experimentally, most accurately using patch-clamp electrophysiology.[6]
-
Free Plasma Cmax: The peak concentration of the unbound drug in the bloodstream at the highest expected clinical dose. It's important to use the free concentration, as only the unbound drug is typically active against the channel.[10]
A larger safety margin indicates a lower risk. While there is no universal "safe" number, a commonly cited, conservative threshold has been a safety margin of >30-fold .[11] However, the new Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative suggests a more integrated approach, moving beyond a single hERG-centric value to consider effects on multiple ion channels for a more accurate risk assessment.[5][12] The acceptable margin can be context-dependent, and different thresholds may be appropriate based on the therapeutic indication and patient population.[9][13]
Q3: What are the common structural and physicochemical properties of compounds that block the hERG channel?
While a diverse range of molecules can inhibit hERG, several common features are known to increase the likelihood of blockade.[14] Understanding these can guide medicinal chemistry efforts to "design out" hERG activity.
-
Basicity: The presence of a basic amine that is positively charged at physiological pH is a classic hallmark of many hERG blockers. This positive charge is thought to interact with aromatic residues within the channel pore.[14]
-
Lipophilicity: High lipophilicity (greasiness) can increase a compound's concentration within the cell membrane, bringing it closer to the hERG channel's binding site.[14][15]
-
Aromaticity: The presence of aromatic rings can facilitate π-π stacking and cation-π interactions with key aromatic residues in the hERG channel pore, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[14][16]
Compounds that are highly lipophilic and contain a basic amine are particularly prone to hERG binding.[14][17]
Section 2: Troubleshooting Experimental Assays
This section provides practical guidance for overcoming common issues in key hERG screening assays.
Q1: My manual patch-clamp recordings show a low success rate or unstable seals. What can I do?
Manual patch-clamp is the "gold standard" for hERG assessment, but it is technically demanding.[18][19] Low success rates often stem from issues with cell health, pipette preparation, or the recording environment.
| Potential Cause | Troubleshooting Step |
| Poor Cell Health | Ensure cells (e.g., CHO or HEK293 expressing hERG) are in the logarithmic growth phase and have not been passaged too many times.[18] Plate cells at an optimal density 24-48 hours before recording to ensure good adhesion.[18] |
| Pipette Issues | Use a high-quality borosilicate glass and a reliable puller for consistent pipette shapes. Fire-polish the pipette tip to smooth the opening, which aids in forming a high-resistance (GΩ) seal. |
| Incorrect Solutions | Prepare fresh intracellular and extracellular solutions daily. Filter all solutions to remove particulates that could prevent a tight seal. |
| Mechanical Vibration | Use an anti-vibration table and ensure all equipment (e.g., perfusion systems, manipulators) is securely fastened and not introducing noise. |
| Electrical Noise | Properly ground all components of the patch-clamp rig. Use a Faraday cage to shield the setup from external electrical interference. |
A systematic check of these factors can significantly improve seal stability and the overall success rate of your experiments.
Q2: I am seeing high variability in my automated patch-clamp (APC) hERG assay. What are the common causes?
Automated patch-clamp systems increase throughput but can introduce their own sources of variability.[7] Consistency is key to generating reliable data.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Poorly soluble compounds can precipitate in aqueous solutions, especially in the multi-well plates used by APC systems.[6] This leads to inaccurate concentration-response curves. Solution: Visually inspect plates for precipitation. Consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve solubility.[6] |
| Cell Clumping | Aggregates of cells can clog the microfluidic channels of the APC chip, leading to failed recordings. Solution: Ensure a single-cell suspension is prepared using gentle enzymatic dissociation and trituration. Filter the cell suspension before adding it to the system. |
| Voltage Protocol Mismatch | The voltage-clamp protocol used can significantly impact the measured IC50 value.[9][20] Solution: Use a standardized, validated protocol that is appropriate for capturing hERG channel kinetics and drug block. Ensure the protocol allows for assessment of state-dependent binding if relevant. |
| Inconsistent Seal Quality | Even on automated systems, seal resistance is a critical quality parameter. Solution: Set strict quality control criteria in the analysis software to automatically exclude recordings with low seal resistance or excessive leak current.[7] |
Q3: My in silico hERG prediction model has poor accuracy for my chemical series. How can I improve it?
In silico models are valuable for early screening, but their predictive power depends heavily on the data they were trained on.[4][21]
-
Problem: A global model trained on a diverse chemical dataset (e.g., from ChEMBL) may not perform well for a novel or niche chemical series.[4][21]
-
Solution 1: Develop a Local Model: The most effective strategy is to build a "local" quantitative structure-activity relationship (QSAR) model. This involves training a model using only your proprietary, experimentally-derived hERG data for a specific chemical series. Local models almost always outperform global models for lead optimization.
-
Solution 2: Combine Models: Synergistic approaches that combine multiple statistical models (e.g., random forest, support vector machines) and expert systems can improve predictive performance.[4][21]
-
Solution 3: Refine Descriptors: Ensure the model's descriptors are relevant. hERG binding is related to properties like lipophilicity, basicity, and aromatic interactions.[22] Including 3D pharmacophore descriptors that capture these features can enhance model accuracy.[4]
Below is a workflow for improving in silico model performance.
Section 3: Strategies for Mitigating hERG Risk
This section outlines medicinal chemistry strategies and screening cascades to reduce hERG affinity while preserving on-target potency.
Q4: How can I structurally modify my lead compound to reduce its hERG affinity?
Several well-established medicinal chemistry strategies can be employed to mitigate hERG binding.[14][15] The choice of strategy depends on whether the key hERG-binding pharmacophore (often a basic amine) is essential for on-target activity.[14]
| Strategy | Description | Potential Trade-off |
| Reduce Basicity (Lower pKa) | Attenuate the positive charge of a basic nitrogen by introducing nearby electron-withdrawing groups (e.g., adding a fluorine atom) or replacing a ring (e.g., piperidine to morpholine).[14][17] | May impact on-target potency if the basicity is critical for target binding or solubility. |
| Reduce Lipophilicity | Decrease the overall greasiness of the molecule by removing lipophilic groups or introducing polar functionality (e.g., a hydroxyl group).[14][15] | Can affect cell permeability and pharmacokinetic properties. |
| Introduce an Acidic Group | Adding a carboxylic acid can form a zwitterion, which often reduces hERG activity significantly.[14][17] | May decrease permeability and increase the risk of forming acyl glucuronide metabolites.[17] |
| Disrupt Aromatic Interactions | Remove or replace aromatic rings to eliminate key π-π stacking interactions within the hERG pore.[14][16] | Could negatively impact on-target potency if aromatic groups are part of the target pharmacophore. |
| Introduce Steric Hindrance | Add bulky groups near the hERG pharmacophore to create a steric clash that prevents the molecule from fitting into the channel's binding pocket.[14] | This effect can be difficult to predict and may also hinder on-target binding. |
The following diagram illustrates these strategic decision points.
Q5: What is an effective screening cascade to assess hERG risk early in a drug discovery project?
An efficient screening cascade allows for the early identification and deprioritization of compounds with high hERG liability, saving time and resources. The cascade should progress from high-throughput, less resource-intensive assays to the low-throughput, gold-standard assay.
Appendix A: Detailed Experimental Protocols
Protocol: Manual Whole-Cell Patch-Clamp for hERG Current Measurement
This protocol is a condensed guide for performing "gold-standard" hERG recordings.[18]
-
Cell Preparation:
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking cell with the pipette, applying slight positive pressure.
-
Upon contact, release pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the voltage protocol.
-
Use a patch-clamp amplifier (e.g., HEKA EPC10) and software (e.g., PatchMaster) to apply the voltage protocol and record currents.[18]
-
Maintain temperature at 36 ± 1 °C to replicate physiological conditions.[18]
-
-
Voltage Protocol (Typical Step-Pulse):
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing step to -50 mV for 2-5 seconds. The characteristic "tail current" measured during this step is the primary measurement of hERG activity, as channels recover from inactivation before closing.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds).
-
-
Data Analysis:
-
After obtaining a stable baseline recording, apply the test compound at increasing concentrations.
-
Measure the peak tail current amplitude at each concentration.
-
Plot the percentage of current inhibition against the log of the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appggreatlakes.org [appggreatlakes.org]
- 3. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hERG K+ channel: target and antitarget strategies in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 19. Exploring HERG Test Techniques: A Guide for Ion Channel Screening Experts - Blog - ICE Bioscience [en.ice-biosci.com]
- 20. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Addressing Reverse Use-Dependence of Class III Antiarrhythmic Drugs in Experimental Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the reverse use-dependence of Class III antiarrhythmic drugs.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental evaluation of Class III drugs and their reverse use-dependent properties.
Frequently Asked Questions (FAQs)
Q1: What is reverse use-dependence of Class III antiarrhythmic drugs?
A1: Reverse use-dependence is a phenomenon where the blocking effect of a Class III antiarrhythmic drug on potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), is more pronounced at slower heart rates (longer diastolic intervals) and diminishes at faster heart rates.[1][2] This leads to greater prolongation of the action potential duration (APD) at slower pacing frequencies.
Q2: Why is it important to study reverse use-dependence?
A2: Understanding reverse use-dependence is critical because it is linked to the proarrhythmic potential of many Class III drugs.[1][3] Excessive APD prolongation at slow heart rates can lead to early afterdepolarizations (EADs) and torsades de pointes (TdP), a life-threatening ventricular arrhythmia. Conversely, the reduced efficacy at fast heart rates may limit their ability to terminate tachyarrhythmias.
Q3: Which experimental models are suitable for studying reverse use-dependence?
A3: Several models can be used, including:
-
Isolated cardiomyocytes: Allow for direct measurement of action potentials and ion currents using patch-clamp techniques.
-
Isolated cardiac tissues (e.g., papillary muscles, Purkinje fibers): Enable the study of drug effects in a multicellular environment.[4]
-
Langendorff-perfused whole hearts: Provide a more integrated model to assess electrophysiological parameters and arrhythmia inducibility.
-
In vivo animal models: Allow for the investigation of drug effects in a physiological context.
Q4: What are the key parameters to measure when assessing reverse use-dependence?
A4: The primary parameter is the Action Potential Duration (APD) , typically measured at 90% repolarization (APD90). The degree of APD prolongation at different pacing frequencies is the hallmark of reverse use-dependence. Other important parameters include the effective refractory period (ERP) and the QT interval on an electrocardiogram (ECG) in whole-heart or in vivo studies.
Troubleshooting Common Experimental Issues
Q5: I am not observing a clear reverse use-dependent effect with a known Class III drug. What could be the issue?
A5: Several factors could contribute to this:
-
Inappropriate Pacing Protocol: Ensure your protocol includes a range of physiologically relevant frequencies, including very slow rates where the effect is most prominent. A typical protocol might involve pacing at frequencies from 0.2 Hz to 2 Hz.
-
Unstable Recordings: Long-duration recordings required for frequency-response protocols can be challenging. Ensure a stable patch-clamp seal and monitor for rundown of ion currents.
-
Drug Concentration: The concentration of the drug might be too high or too low. Perform a dose-response curve to identify an appropriate concentration that allows for the observation of frequency-dependent effects.
-
Cell or Tissue Health: Poor cell health can alter ion channel function and drug response. Ensure proper isolation and handling procedures.
-
Temperature: Experiments should be conducted at a physiological temperature (around 37°C), as ion channel kinetics are temperature-sensitive.[5]
Q6: My patch-clamp recordings are noisy, making it difficult to accurately measure APD.
A6: Electrical noise is a common issue in patch-clamp experiments. To minimize noise:
-
Proper Grounding: Ensure all equipment is properly grounded to a common ground point.
-
Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference.
-
Pipette Preparation: Fire-polish the pipette tip to ensure a smooth surface for a tight seal. Use fresh, filtered intracellular solution.
-
Perfusion System: Check for bubbles in the perfusion lines, which can cause mechanical noise.
Q7: I am observing significant rundown of the IKr current during my experiment.
A7: IKr current rundown can be a challenge in whole-cell patch-clamp recordings. To mitigate this:
-
Perforated Patch: Consider using the perforated patch technique with agents like amphotericin B or gramicidin. This method helps maintain the intracellular environment and reduces rundown.
-
ATP in Pipette Solution: Include ATP and an ATP-regenerating system (e.g., phosphocreatine) in your intracellular solution to support cellular metabolism.
-
Experiment Duration: Keep the duration of the experiment as short as possible while still obtaining the necessary data.
Data Presentation: Quantitative Effects of Class III Drugs
The following tables summarize the quantitative effects of various Class III antiarrhythmic drugs on action potential duration (APD), highlighting their reverse use-dependent properties.
Table 1: Effect of Dofetilide on APD90 in Guinea Pig Ventricular Myocytes
| Pacing Frequency | APD90 Prolongation (%) | Reference |
| 0.5 Hz (30 pulses/min) | 44 ± 10 | [6] |
| 4 Hz (240 pulses/min) | 21 ± 5 | [6] |
Table 2: Effect of Dofetilide on APD90 in Rabbit Purkinje Fibers
| Pacing Frequency | Dofetilide (1 x 10-8 M) Induced APD90 Increase (%) | Reference |
| 1 Hz | 83 | [4] |
| 0.2 Hz | 187 | [4] |
Table 3: Effect of Sotalol on APD in Canine Ventricular Tissue
| Pacing Cycle Length (ms) | APD Prolongation | Reference |
| 2000 | Marked Prolongation | [7] |
| 300 | Diminished Prolongation | [7] |
Table 4: Comparative Effects of Ambasilide and Dofetilide on APD90 in Guinea Pig Papillary Muscle
| Drug | Pacing Rate | APD90 Prolongation | Reverse Use-Dependence | Reference |
| Ambasilide | Increased Rate | Well-preserved | No | [3] |
| Dofetilide | Increased Rate | Markedly Reduced | Yes | [3] |
Table 5: Effect of Amiodarone on APD90 in Human Ventricles
| Pacing Cycle Length (ms) | APD90 Increase (ms) | Reverse Use-Dependence | Reference |
| 300 - 600 | ~30 | No significant frequency-dependence | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the reverse use-dependence of Class III drugs.
Protocol 1: Measurement of Action Potential Duration (APD) in Isolated Cardiomyocytes using Current-Clamp
1. Cell Preparation:
- Isolate ventricular myocytes from the desired species (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.
- Allow cells to stabilize in a Tyrode's solution at room temperature.
2. Patch-Clamp Setup:
- Use a patch-clamp amplifier in the whole-cell or perforated-patch current-clamp configuration.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution.
- Intracellular solution (example): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 EGTA, pH 7.2 with KOH.
- Extracellular solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Maintain the bath temperature at 37°C.
3. Recording Procedure:
- Establish a high-resistance (>1 GΩ) seal between the pipette and a single cardiomyocyte.
- Rupture the membrane (for whole-cell) or allow for perforation (for perforated patch).
- Switch to current-clamp mode (I=0).
- Record the resting membrane potential. Healthy ventricular myocytes should have a resting potential more negative than -70 mV.
4. Pacing Protocol to Assess Reverse Use-Dependence:
- Apply brief suprathreshold current pulses (2-5 ms) through the patch pipette to elicit action potentials.
- Start with a baseline pacing frequency (e.g., 1 Hz) and record stable action potentials.
- Systematically change the pacing frequency, allowing the cell to reach a steady state at each frequency before recording. A typical protocol would be to pace at 2 Hz, 1 Hz, 0.5 Hz, and 0.2 Hz for at least 30 seconds at each frequency.
- Apply the Class III drug of interest at the desired concentration to the extracellular solution and allow for equilibration.
- Repeat the pacing protocol in the presence of the drug.
5. Data Analysis:
- Measure the APD at 90% repolarization (APD90) for each pacing frequency, both before and after drug application.
- Calculate the percentage prolongation of APD90 at each frequency.
- Plot the APD90 prolongation as a function of pacing frequency to visualize reverse use-dependence.
Protocol 2: Measurement of IKr Current Block using Voltage-Clamp
1. Cell and Setup Preparation:
- Follow the same cell preparation and patch-clamp setup as in Protocol 1, but use the voltage-clamp configuration.
2. Voltage-Clamp Protocol:
- Hold the cell at a holding potential of -80 mV.
- To elicit IKr tail currents, apply a depolarizing pulse to +20 mV for a duration sufficient to activate the channels (e.g., 500 ms).
- Repolarize the membrane to various test potentials (e.g., from -40 mV to 0 mV) to record the tail currents.
- To isolate IKr, a specific IKr blocker (e.g., dofetilide or E-4031) can be used to subtract the sensitive current from the total current. Alternatively, specific blockers for other currents (e.g., IKs, ICa-L) can be used.
3. Drug Application and Data Acquisition:
- Record baseline IKr tail currents.
- Apply the Class III drug at various concentrations to the extracellular solution.
- Record IKr tail currents at each concentration after a steady-state block is achieved.
4. Data Analysis:
- Measure the peak tail current amplitude at each test potential, both before and after drug application.
- Calculate the percentage of current block at each concentration.
- Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Mandatory Visualizations
Diagram 1: Signaling Pathway of IKr Block and Reverse Use-Dependence
Caption: Mechanism of IKr block by Class III drugs and the basis of reverse use-dependence.
Diagram 2: Experimental Workflow for Assessing Reverse Use-Dependence
References
- 1. ahajournals.org [ahajournals.org]
- 2. karger.com [karger.com]
- 3. Differential class III antiarrhythmic effects of ambasilide and dofetilide at different extracellular potassium and pacing frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent. Specific block of rapidly activating delayed rectifier K+ current by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Procainamide and Sotalol on Restitution Properties, Dispersion of Refractoriness, and Ventricular Fibrillation Activation Patterns in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Proarrhythmia Prediction
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to refining animal models for more accurate proarrhythmia prediction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My drug shows hERG block in vitro, but no QT prolongation in my animal model. Why might this be?
A1: This discrepancy is a known challenge and can arise from several factors. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative was launched to address the limitations of relying solely on hERG block as a predictor of proarrhythmia.[1][2][3] Key considerations include:
-
Multi-Ion Channel Effects: The drug may be blocking other ion channels that counteract the effects of the hERG block. For instance, a concomitant block of the L-type calcium channel can shorten the action potential duration, masking the QT-prolonging effect of the hERG block. The CiPA paradigm recommends profiling compounds against a panel of human ventricular ion channels to get a more complete picture.[2]
-
Species Differences: The expression and kinetics of cardiac ion channels can vary significantly between humans and different animal species.[4][5][6][7] The specific repolarizing currents that dominate in your chosen animal model might be different from those in humans, leading to a different response to the drug. For example, the transient outward potassium current (Ito) is much larger in the epicardium of dogs and humans compared to the endocardium, and its expression differs across species.[4][5]
-
Drug Metabolism and Pharmacokinetics: The concentration of the active drug reaching the cardiac tissue in the in vivo model might be lower than the concentration used in the in vitro assay due to metabolism, distribution, and excretion.
-
Repolarization Reserve: Healthy animal models may have a large "repolarization reserve," meaning they can compensate for the inhibition of one type of potassium channel by utilizing others. This reserve might be lower in diseased states or in certain genetic backgrounds.[8]
Q2: I am observing a high degree of variability in my ECG telemetry data. What are the common causes and how can I mitigate them?
A2: Variability in telemetry data is a common issue that can obscure true pharmacological effects. Here are some troubleshooting steps:
-
Anesthetic Effects: Anesthetics can significantly impact cardiac electrophysiology.[9][10] For example, isoflurane can increase heart rate, while pentobarbital can prolong the RR interval.[9][10] Whenever possible, use conscious, freely moving animals with implanted telemetry devices to obtain data unaffected by anesthesia.[11] If anesthesia is unavoidable, be consistent with the agent, dose, and duration of exposure across all experimental groups.
-
Stress and Handling: Handling and restraining animals can induce stress, leading to tachycardia and other ECG changes.[11] Allow for an adequate acclimation period after surgery and before data collection. Telemetry in the animal's home cage minimizes stress.[11]
-
Circadian Rhythms: Heart rate and other ECG parameters can exhibit significant diurnal variation. Data should be collected at the same time of day for all animals to minimize this variability.
-
Signal Quality: Poor signal quality due to noise can make accurate wave detection difficult.[11] Ensure proper surgical implantation of telemetry leads and check for any signs of lead dislodgement or failure. Manual review of automatically analyzed data is crucial to correct for artifacts.[11]
Q3: Which animal model is most appropriate for studying drug-induced Torsades de Pointes (TdP)?
A3: There is no single "perfect" animal model, and the choice depends on the specific research question. However, some models are more sensitive for detecting TdP risk:
-
AV Block Models: Dogs and monkeys with surgically induced atrioventricular (AV) block have proven to be highly sensitive models for predicting TdP.[12][13] The resulting bradycardia and cardiac remodeling reduce the repolarization reserve, making the animals more susceptible to drug-induced arrhythmias.[12][13]
-
Transgenic Models: Transgenic rabbit models of long QT syndrome (LQTS) have been developed to mimic the genetic predisposition to arrhythmia seen in some human populations.[8][14] These models can be particularly useful for studying drugs that may only be proarrhythmic in susceptible individuals.
-
Large vs. Small Animals: Large animals like dogs, pigs, and non-human primates have cardiac electrophysiology that is more similar to humans than rodents.[6][15][16] However, the cost and ethical considerations are greater. Mice can be useful for initial screening and for studies involving genetic manipulation, but their small heart size and different action potential morphology can make direct extrapolation to humans challenging.[6][17]
Troubleshooting Guides
Issue: Inconsistent or Unexpected Anesthetic Effects on Cardiac Electrophysiology
Symptoms:
-
High variability in baseline ECG parameters between animals in the same group.
-
Unexpected changes in heart rate, PR interval, or QRS duration that are not related to the test compound.
-
Difficulty in achieving a stable plane of anesthesia without significant cardiovascular depression.
Possible Causes & Solutions:
| Cause | Solution |
| Anesthetic Agent Choice | Different anesthetics have distinct effects on cardiac ion channels and autonomic tone.[9][10] For example, ketamine/xylazine can drastically reduce heart rate in male rats.[10] Isoflurane tends to increase heart rate.[10] Choose an anesthetic with minimal known effects on the specific parameters you are studying and use it consistently. |
| Dose and Administration | The depth of anesthesia can influence cardiovascular parameters. Monitor the anesthetic plane closely and use the minimum effective dose. Continuous infusion may provide more stable plasma concentrations than bolus injections. |
| Sex Differences | Anesthetics can have sex-dependent effects on cardiac electrophysiology.[9] Analyze data from male and female animals separately. |
| Underlying Pathology | In disease models, the response to anesthesia may be altered. Conduct pilot studies to determine the optimal anesthetic regimen for your specific model. |
Issue: Difficulty Inducing Arrhythmias in a Proarrhythmia Model
Symptoms:
-
Administration of a known proarrhythmic compound does not result in the expected arrhythmic events (e.g., TdP).
-
High doses of the test compound are required to elicit a proarrhythmic response, potentially leading to off-target toxicities.
Possible Causes & Solutions:
| Cause | Solution |
| High Repolarization Reserve | Healthy animals have a robust ability to compensate for ion channel blockade.[8] Consider using a model with reduced repolarization reserve, such as an AV block model or a transgenic LQTS model.[8][12][13] |
| Inappropriate Challenge | A simple infusion of a drug may not be sufficient to unmask proarrhythmic potential. Consider programmed electrical stimulation or co-administration of agents that create a proarrhythmic substrate (e.g., agents that block other potassium channels). |
| Species Insensitivity | The specific ion channel profile of your animal model may make it less sensitive to the drug's effects.[4][5] For example, if a drug's primary off-target effect is on an ion channel that is not prominently expressed in your model, the proarrhythmic effect may be missed. Consider in vitro studies on isolated cardiomyocytes from your animal model to confirm drug sensitivity. |
| Telemetry Data Analysis | Arrhythmic events may be transient and easily missed. Ensure continuous ECG monitoring and use automated arrhythmia detection software, followed by manual verification.[11] |
Experimental Protocols
Protocol 1: Induction of Chronic Atrioventricular (AV) Block in a Canine Model
This protocol is adapted from methodologies used to create sensitive in vivo models for TdP risk assessment.[12][13]
Objective: To create a canine model with reduced repolarization reserve for enhanced sensitivity to proarrhythmic drugs.
Materials:
-
Adult beagle dogs
-
General anesthesia (e.g., isoflurane)
-
Fluoroscopy equipment
-
Ablation catheter
-
Intracardiac electrogram recording system
-
External defibrillator
Procedure:
-
Anesthetize the dog and maintain a stable plane of anesthesia throughout the procedure.
-
Under fluoroscopic guidance, insert an ablation catheter through a femoral vein and advance it to the region of the atrioventricular (AV) node.
-
Record baseline intracardiac electrograms to identify the His bundle potential.
-
Position the catheter at the site of the AV node and deliver radiofrequency energy to ablate the nodal tissue.
-
Monitor the surface ECG and intracardiac electrograms continuously. Successful ablation is confirmed by the development of complete heart block (dissociation of P waves and QRS complexes).
-
After the procedure, monitor the animal closely for recovery from anesthesia.
-
Allow a recovery period of at least 4 weeks for the heart to undergo electrical and structural remodeling before initiating drug studies.[12] During this period, the heart rate will be significantly lower, typically 30-40 bpm.[13]
-
For drug studies, administer the test substance and monitor the ECG continuously using a Holter monitor or telemetry system to detect proarrhythmic events.[12]
Signaling Pathways and Workflows
CiPA Proarrhythmia Assessment Workflow
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative proposes a multi-faceted approach to assess the proarrhythmic potential of new drugs, moving beyond a simple reliance on hERG block.[1][2][3][18][19]
Caption: The CiPA initiative workflow for proarrhythmia risk assessment.
Experimental Workflow for Telemetry-Based Proarrhythmia Study
This diagram outlines the key steps in conducting a proarrhythmia study using implantable telemetry in a conscious animal model.
Caption: Workflow for a typical in vivo proarrhythmia study using telemetry.
Signaling Pathway: Key Ion Channels in Ventricular Action Potential
This diagram illustrates the primary ion currents responsible for the different phases of the ventricular cardiomyocyte action potential. Understanding these is crucial for interpreting drug effects.
Caption: Major ion currents governing the ventricular action potential phases.
References
- 1. agilent.com [agilent.com]
- 2. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 3. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 4. ovid.com [ovid.com]
- 5. ovid.com [ovid.com]
- 6. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-Dependent Mechanisms of Cardiac Arrhythmia: A Cellular Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transgenic Rabbit Models in Proarrhythmia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of anesthetics and sex on supraventricular electrophysiology and atrial fibrillation substrate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Anesthesia and Electrocardiographic Parameters in in vivo Experiments Involving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Transgenic Rabbit Models in Proarrhythmia Research [frontiersin.org]
- 15. Translational Models of Arrhythmia Mechanisms and Susceptibility: Success and Challenges of Modeling Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. anabios.com [anabios.com]
- 19. CIPA [cipaproject.org]
minimizing confounding factors in electrophysiology recordings
Welcome to the Technical Support Center for Electrophysiology Recordings. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize confounding factors in their experiments.
Frequently Asked Questions (FAQs)
Section 1: Electrical Noise and Interference
Q1: I'm observing a persistent, regular "hum" in my recordings. What is it and how can I eliminate it?
A1: This is likely 50/60 Hz noise originating from power lines and nearby electrical equipment.[1][2][3] To address this, you should systematically identify and isolate the source.
-
Grounding: Ensure all instruments in your setup, including the amplifier, microscope, and manipulators, are connected to a single, common ground point to prevent ground loops.[1][4]
-
Shielding: Use a properly grounded Faraday cage to shield your setup from external electromagnetic fields.[1][2][4][5]
-
Identify Noise Sources: Turn off non-essential electrical equipment in the vicinity one by one to pinpoint the source of the interference. Common culprits include centrifuges, monitors, and fluorescent lighting.[1][5]
-
Filtering: If the noise persists, a notch filter can be used to remove the specific 50/60 Hz frequency.[1]
Q2: My signal is contaminated with high-frequency noise. What are the potential sources?
A2: High-frequency noise can originate from various digital and radio frequency sources.
-
Digital Equipment: Computers, monitors, and digital oscilloscopes can all introduce high-frequency noise.[3]
-
Radio Frequency Interference (RFI): Devices like cell phones and Wi-Fi routers can be strong sources of RFI. It's recommended to turn off all non-essential wireless devices during recording.[6]
-
Power Supplies: Inexpensive or faulty power supplies can also generate high-frequency noise.[5]
Section 2: Mechanical and Recording Stability
Q1: My baseline is slowly drifting up and down. What causes this and how can I fix it?
A1: This is known as baseline drift and can be caused by several factors:[1][2]
-
Electrode Stability: Ensure your recording and reference electrodes are stable and securely positioned. An unstable reference electrode is a common cause of drift.[1][2]
-
Temperature Fluctuations: Maintain a constant temperature in your recording chamber, as temperature changes can affect both the preparation and the electrode.[1][7]
-
Perfusion System: Check for leaks or bubbles in your perfusion system, as these can cause both mechanical and thermal instability.[2][8]
-
Mechanical Vibrations: Ensure your setup is on an anti-vibration table and isolated from any sources of vibration.[9]
Q2: I'm experiencing sudden, sharp "pops" in my recording from a single channel. What are these?
A2: These are likely "electrode pops" caused by a sudden change in the impedance of a single electrode.[1] This can happen if the electrode is loose, gets bumped, or if the conductive medium is drying out.[1] To troubleshoot, check the physical connection of the problematic electrode and re-apply or replace it if necessary.[1]
Q3: My pipette is drifting during the recording. How can I minimize this?
A3: Pipette drift can be a significant issue, leading to loss of seal and unstable recordings.[8][10]
-
Mechanical Stability: Ensure the micromanipulator is securely mounted and that all cables and tubing connected to the headstage are not exerting any pulling force.[7][8]
-
Temperature: Allow the pipette and the bath solution to reach thermal equilibrium before attempting to patch, especially when recording at physiological temperatures.[7]
-
Pipette Holder: Check that the pipette is securely fastened in the holder and that the holder itself is in good condition.[10][11]
-
Perfusion Flow: Ensure the perfusion flow is smooth and not causing vibrations or significant changes in the bath level.[8]
Section 3: Biological Factors
Q1: I'm having difficulty obtaining a high-resistance (Giga-ohm) seal. What are some common reasons for this?
A1: Trouble forming a GΩ seal is a frequent challenge in patch-clamping.[2]
-
Pipette Quality: Ensure your pipette tip is smooth and of the appropriate resistance for your target cells. Fire-polishing the tip can help.[2]
-
Cell Health: Only attempt to patch onto healthy-looking cells. Unhealthy cells have compromised membranes that are difficult to seal.[2][9] Don't target cells that appear shriveled or bloated.[9]
-
Positive Pressure: Apply gentle positive pressure as you approach the cell to keep the pipette tip clean.[2][9]
Q2: How can I minimize biological variability in my experiments?
A2: Biological variability is inherent in electrophysiology but can be managed.[12][13]
-
Consistent Cell Source: When possible, use a stable cell line with consistent expression of the ion channels of interest.[13] For primary cells, be aware of donor-to-donor variability.[13]
-
Standardized Protocols: Implement and adhere to stringent cell culture and experimental protocols, including consistent passage numbers and solution preparations.[13]
-
Control for Experimental Conditions: Maintain consistent experimental parameters such as temperature and voltage protocols, as these can significantly impact results.[13]
Troubleshooting Guides
Troubleshooting Power Line (50/60 Hz) Interference
This guide provides a systematic approach to identifying and eliminating 50/60 Hz noise.
| Step | Action | Expected Outcome |
| 1 | Check Grounding | Ensure all equipment is connected to a common ground point. This should eliminate ground loops, a primary source of hum.[1][4] |
| 2 | Use a Faraday Cage | Properly seal and ground the Faraday cage. This will shield the setup from external electromagnetic fields.[1][2] |
| 3 | Isolate Noise Source | Systematically turn off nearby electrical devices. This will help identify the specific piece of equipment causing the interference.[1] |
| 4 | Inspect Perfusion System | Ensure the perfusion system is properly grounded, as the solution can act as an antenna.[2][14] |
| 5 | Apply a Notch Filter | As a last resort, use a notch filter to remove the specific 50/60 Hz frequency from the recorded signal.[1] |
Troubleshooting Baseline Drift
Follow these steps to diagnose and resolve an unstable baseline.
| Step | Action | Rationale |
| 1 | Check Mechanical Stability | Ensure the anti-vibration table is floating correctly and there are no sources of vibration in the room.[1] |
| 2 | Inspect Reference Electrode | A faulty or unstable reference electrode is a common culprit. Clean or replace it if necessary.[1][2] |
| 3 | Verify Solution and Temperature Stability | Check for leaks in the perfusion system and ensure the solution is well-mixed and at a constant temperature.[1] |
| 4 | Allow for Equilibration | Ensure the preparation has had sufficient time to stabilize after the initial setup.[1] |
Experimental Protocols
Protocol for Establishing a Star Ground Configuration
A "star" ground configuration is a highly effective method for preventing ground loops.[4] In this setup, all equipment grounds are connected to a single, central grounding point.
Materials:
-
Grounding bus bar or box
-
Heavy-gauge grounding wires
Methodology:
-
Establish a central grounding point. This can be the signal ground on the amplifier or a dedicated grounding bus.[3][4]
-
Connect a separate, heavy-gauge wire from the chassis of each piece of equipment (e.g., microscope, micromanipulators, Faraday cage, perfusion pump) directly to the central grounding point.[4]
-
Do not "daisy-chain" grounding connections (i.e., connecting one piece of equipment to another, which is then connected to ground).[4]
-
Keep grounding wires as short as possible.[6]
Visualizations
Caption: Troubleshooting workflow for 50/60 Hz power line noise.
Caption: Decision tree for troubleshooting baseline drift.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Devices Support Portal [support.moleculardevices.com]
- 4. Grounding Guide - NPI Electronic [npielectronic.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. plexon.com [plexon.com]
- 7. researchgate.net [researchgate.net]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. researchgate.net [researchgate.net]
- 12. Variability in cardiac electrophysiology: Using experimentally-calibrated populations of models to move beyond the single virtual physiological human paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. gcamp6f.com [gcamp6f.com]
Validation & Comparative
Amiodarone vs. Dronedarone: A Comparative Guide on Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of two prominent antiarrhythmic drugs, amiodarone and dronedarone. The information is compiled from extensive clinical trial data and peer-reviewed studies to support research, scientific evaluation, and drug development efforts.
Comparative Efficacy
Amiodarone has long been a cornerstone in the management of cardiac arrhythmias, demonstrating superior efficacy in maintaining sinus rhythm. However, its extensive side-effect profile has prompted the development of alternatives like dronedarone. Dronedarone, a non-iodinated benzofuran derivative of amiodarone, was designed to offer a better safety profile, albeit with a trade-off in efficacy.
Clinical evidence, including direct head-to-head trials, consistently shows that amiodarone is more effective than dronedarone in reducing the recurrence of atrial fibrillation (AF).[1][2][3] For instance, the DIONYSOS trial found that AF recurrence was significantly lower in the amiodarone group compared to the dronedarone group.[2][3] However, dronedarone has been shown to be more effective than placebo in preventing AF recurrence and reducing cardiovascular hospitalizations in certain patient populations.[4]
| Efficacy Outcome | Amiodarone | Dronedarone | Key Clinical Trial(s) |
| Recurrence of Atrial Fibrillation | Lower recurrence rate | Higher recurrence rate | DIONYSOS[2][3] |
| Cardiovascular Hospitalization or Death | Not explicitly shown to reduce this composite endpoint in major trials | Shown to reduce this composite endpoint compared to placebo in high-risk AF patients | ATHENA[4] |
| All-Cause Mortality | No significant reduction compared to placebo[1] | No significant reduction compared to placebo[1] | Meta-analyses[1] |
Comparative Safety
The primary advantage of dronedarone over amiodarone lies in its improved safety and tolerability profile.[5][6] Amiodarone is associated with a higher incidence of adverse events, particularly thyroid and neurological toxicities, which often lead to discontinuation of the drug.[2][3] Dronedarone was developed to mitigate these risks by removing the iodine moiety from its structure.[7]
However, dronedarone is not without its own safety concerns. It is contraindicated in patients with severe or decompensated heart failure.[7] The risk of liver injury, while present with both drugs, manifests differently. Amiodarone-induced liver injury is often associated with a longer latency period, whereas dronedarone can cause more acute hepatocellular injury.
| Safety Outcome | Amiodarone | Dronedarone | Key Clinical Trial(s)/Studies |
| Adverse Events Leading to Discontinuation | Higher rate | Lower rate | DIONYSOS, Meta-analyses[1][2][3] |
| Thyroid Toxicity | Higher incidence of both hypo- and hyperthyroidism | Lower incidence | DIONYSOS[2][3] |
| Pulmonary Toxicity | Known risk of pulmonary fibrosis | Lower risk, but cases have been reported | Observational Studies[7] |
| Liver Toxicity | Longer latency, steatosis-like injury | Shorter latency, hepatocellular injury | Case series and database analyses |
| Neurological Events | Higher incidence | Lower incidence | DIONYSOS[2][3] |
| Gastrointestinal Events | Lower incidence of diarrhea, nausea, vomiting | Higher incidence of diarrhea, nausea, vomiting | DIONYSOS[2][3] |
| Use in Heart Failure | Can be used with caution in stable heart failure | Contraindicated in NYHA Class IV or recently decompensated heart failure | ANDROMEDA, ATHENA[4] |
Experimental Protocols
DIONYSOS Trial (NCT00489736)
The DIONYSOS (Dronedarone versus Amiodarone for the maintenance of Sinus rhythm in patients with Atrial Fibrillation) study was a randomized, double-blind, parallel-group trial designed to compare the efficacy and safety of dronedarone and amiodarone in patients with persistent atrial fibrillation.[2][3][8]
-
Patient Population: The trial enrolled 504 patients with documented persistent atrial fibrillation for whom cardioversion and antiarrhythmic drug therapy were indicated.[2][8]
-
Inclusion Criteria: Patients with persistent AF who were candidates for electrical cardioversion.[8]
-
Exclusion Criteria: Patients with contraindications to amiodarone or dronedarone, including severe heart failure.[8]
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either dronedarone (400 mg twice daily) or amiodarone (600 mg daily for 28 days, then 200 mg daily). The study was double-blinded, with both patients and investigators unaware of the treatment allocation.[2][8]
-
Primary Endpoint: The primary composite endpoint was the first recurrence of atrial fibrillation or premature study drug discontinuation for intolerance or lack of efficacy.[2][8]
-
Statistical Analysis: The primary efficacy analysis was a time-to-first-event analysis using a log-rank test to compare the two treatment groups. The hazard ratio and its 95% confidence interval were calculated using a Cox proportional hazards model.
ATHENA Trial (NCT00174785)
The ATHENA (A placebo-controlled, double-blind, parallel arm Trial to assess the efficacy of dronedarone 400 mg bid for the prevention of cardiovascular Hospitalization or death from any cause in patiENts with Atrial fibrillation/atrial flutter) trial was a large, multicenter, randomized, double-blind, placebo-controlled study.[9][10][11][12][13][14]
-
Patient Population: The trial enrolled 4,628 patients with paroxysmal or persistent atrial fibrillation or atrial flutter and at least one additional cardiovascular risk factor.[9][10]
-
Inclusion Criteria: Patients aged 75 years or older, or younger patients with at least one risk factor such as hypertension, diabetes, previous stroke, or left atrial enlargement.[9]
-
Exclusion Criteria: Patients with severe heart failure (NYHA Class IV) or those who had a recent decompensation of heart failure.[9][10]
-
Randomization and Blinding: Patients were randomly assigned to receive either dronedarone (400 mg twice daily) or a matching placebo. The study was double-blinded.[12]
-
Primary Endpoint: The primary outcome was the first occurrence of either cardiovascular hospitalization or death from any cause.[10][12]
-
Statistical Analysis: The time to the first primary outcome event was analyzed using a log-rank test. A Cox proportional-hazards model was used to calculate the hazard ratio and 95% confidence intervals, with adjustment for baseline characteristics. Post-hoc analyses have also been conducted to explore the data further.[13][14]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Amiodarone and Dronedarone
Both amiodarone and dronedarone are multi-channel blockers, affecting several ion channels involved in the cardiac action potential. Their primary mechanism of action is the blockade of potassium channels, which prolongs the repolarization phase and the effective refractory period of cardiac cells.[5][15][16] They also block sodium and calcium channels and have anti-adrenergic properties.[1][15][16]
Caption: Mechanism of Action of Amiodarone and Dronedarone.
Generalized Experimental Workflow for a Comparative Antiarrhythmic Drug Trial
The workflow for a clinical trial comparing two antiarrhythmic drugs typically involves several key stages, from patient screening and randomization to data analysis and reporting.
Caption: Generalized Experimental Workflow for a Comparative Antiarrhythmic Drug Trial.
References
- 1. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 2. A short-term, randomized, double-blind, parallel-group study to evaluate the efficacy and safety of dronedarone versus amiodarone in patients with persistent atrial fibrillation: the DIONYSOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sefap.it [sefap.it]
- 4. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Amiodarone - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Dronedarone vs. placebo in patients with atrial fibrillation or atrial flutter across a range of renal function: a post hoc analysis of the ATHENA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
A Comparative Guide to the Mechanisms of Action of Dofetilide and Ibutilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two prominent Class III antiarrhythmic agents: dofetilide and ibutilide. The information presented is supported by experimental data to assist in the selection and application of these agents in a research and drug development context.
Core Mechanism of Action: A Tale of Two Repolarization Modulators
Both dofetilide and ibutilide are classified as Class III antiarrhythmic drugs, primarily exerting their effects by prolonging the cardiac action potential duration (APD) and the effective refractory period (ERP). This action is crucial for terminating and preventing re-entrant arrhythmias. The fundamental mechanism underlying this effect is the blockade of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2][3] By inhibiting IKr, these drugs delay the repolarization phase (Phase 3) of the cardiac action potential.
The key distinction in their mechanisms of action lies in their selectivity and additional ionic effects. Dofetilide is recognized as a highly selective or "pure" IKr blocker.[4] In contrast, ibutilide exhibits a dual mechanism of action.[5] Beyond its potent IKr blockade, ibutilide also activates a late, persistent inward sodium current (INa-late).[5][6] This secondary action contributes to its APD-prolonging effect.
Quantitative Comparison of Ion Channel Interactions
The following table summarizes the quantitative data on the interactions of dofetilide and ibutilide with key cardiac ion channels, as determined by various electrophysiological studies.
| Ion Channel | Parameter | Dofetilide | Ibutilide | Reference(s) |
| IKr (hERG) | IC50 / EC50 | 7-13 nM | 12-20 nM | [7] |
| INa-late | Effect | No significant effect | Activation | [5][6] |
| EC50 | Not Applicable | Data not consistently reported | ||
| IKs | Effect | No significant effect at therapeutic concentrations | Minimal to no effect | [1] |
| ICa,L | Effect | No significant effect at therapeutic concentrations | Weak blockade at higher concentrations | [8] |
| Peak INa | Effect | No significant effect at therapeutic concentrations | Minimal to no effect |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the distinct mechanisms by which dofetilide and ibutilide modulate cardiac action potential.
Caption: Mechanisms of dofetilide and ibutilide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of dofetilide and ibutilide.
Whole-Cell Patch-Clamp for IKr (hERG) Current Measurement
This protocol is designed to isolate and measure the IKr current in response to dofetilide or ibutilide using the whole-cell patch-clamp technique in a voltage-clamp configuration.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.
-
Cells are cultured to 70-80% confluency on glass coverslips.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic IKr tail current.
-
Record baseline IKr tail currents.
-
Perfuse the cells with increasing concentrations of dofetilide or ibutilide and repeat the voltage-clamp protocol at each concentration to determine the IC50 value.
Voltage-Clamp Protocol for Late Inward Sodium Current (INa-late) Measurement
This protocol is designed to measure the late component of the inward sodium current and assess the effect of ibutilide.
Cell Preparation:
-
HEK293 cells stably expressing the human cardiac sodium channel (Nav1.5) or isolated cardiomyocytes are used.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH 7.4 with NaOH. To isolate INa-late, other currents can be blocked (e.g., using Cs+ in the internal solution to block K+ channels and Ca2+ channel blockers in the external solution).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. pH 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the availability of sodium channels.
-
Apply a long depolarizing pulse (e.g., 200-500 ms) to a potential that elicits a significant sodium current (e.g., -20 mV).
-
Measure the sustained inward current during the late phase of the depolarizing pulse.
-
Record baseline INa-late.
-
Perfuse the cells with ibutilide and repeat the protocol to measure the drug-induced enhancement of the late sodium current.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for comparing the electrophysiological effects of dofetilide and ibutilide.
Caption: Experimental workflow for drug comparison.
References
- 1. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibutilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ibutilide, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sodium channel blockade on ibutilide induced prolongation of repolarization in the isolated rabbit ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibutilide: enhanced defibrillation via plateau sodium current activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The actions of ibutilide and class Ic drugs on the slow sodium channel: new insights regarding individual pharmacologic effects elucidated through combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Molecular Targets for Class III Antiarrhythmics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Class III antiarrhythmic drug development is undergoing a significant transformation. While traditional potassium channel blockers have been a cornerstone in managing cardiac arrhythmias, the focus is shifting towards novel molecular targets that promise improved efficacy and a better safety profile. This guide provides an objective comparison of established and emerging molecular targets for Class III antiarrhythmics, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Comparative Analysis of Molecular Targets
The validation of novel molecular targets hinges on demonstrating their superiority or advantageous differentiation from existing therapeutic agents. This section provides a quantitative comparison of the inhibitory effects and electrophysiological consequences of drugs targeting both established and novel molecular pathways.
Inhibitory Potency on Key Cardiac Ion Channels
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for established and investigational Class III antiarrhythmics on various cardiac ion channels. Lower values indicate higher potency.
| Drug/Compound | Primary Target(s) | hERG (IKr) IC50 | Late Na+ Current (INa-L) IC50 | Atrial-Specific K+ Channels (IKur, IKACh) IC50 | Other Ion Channel IC50s |
| Established Agents | |||||
| Amiodarone | Multiple ion channels | ~0.8 - 2.8 µM[1] | ~3.0 - 6.7 µM[1] | - | INa: ~3 µM, ICa-L: ~3-15 µM[2] |
| Sotalol | IKr, β-adrenergic receptors | ~30 - 120 µM[2] | >100 µM (weak)[2] | - | - |
| Dofetilide | IKr | ~0.005 - 0.018 µM[2][3][4] | >100 µM (very weak)[2] | - | - |
| Novel/Emerging Agents | |||||
| Vernakalant | IKur, IKACh, Ito, INa | Moderate | Potent | Potent | - |
| Ranolazine | Late Na+ Current (INa-L) | Weak | Potent | - | - |
| DC031050 | hERG (IKr) | ~0.0023 µM[3][4] | - | - | Neuronal K+ channels: >1000-fold less potent[3][4] |
| SK Channel Inhibitors | Small-conductance Ca2+-activated K+ (SK) channels | - | - | Atrial-predominant action | - |
Electrophysiological and Clinical Efficacy
The ultimate validation of a novel target lies in its ability to favorably modulate cardiac electrophysiology and demonstrate clinical efficacy. The following table compares key electrophysiological parameters and clinical outcomes for different Class III antiarrhythmic strategies.
| Drug/Strategy | Mechanism of Action | Action Potential Duration (APD) Prolongation | Atrial Refractory Period (AERP) Prolongation | Clinical Efficacy (Atrial Fibrillation Conversion) | Proarrhythmic Risk (Torsades de Pointes) |
| Established Agents | |||||
| Amiodarone | Broad-spectrum channel blockade | Significant | Significant | Moderate | Low (<1%)[2] |
| Sotalol | IKr blockade and β-blockade | Significant | Significant | Moderate | 1-3% (dose-dependent)[2] |
| Dofetilide | Selective IKr blockade | Significant | Significant | High | 0.3-3.3% (dose and risk-factor dependent)[2] |
| Novel/Emerging Agents | |||||
| Vernakalant | Atrial-selective K+ and Na+ channel blockade | Atrial-selective | Significant | Superior to amiodarone (51.7% vs 5.2% conversion at 90 min)[5][6][7] | Low |
| Ranolazine | Late INa inhibition | Modest, shortens in some conditions | Significant increase | Comparable to vernakalant in a preclinical model[8] | Low |
| SK Channel Inhibition | Targeting Ca2+-activated K+ channels | Atrial-selective | Significant | Promising preclinical data | Expected to be low |
Experimental Protocols
The validation of novel molecular targets relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on specific ion channels.
1. Cardiomyocyte Isolation:
-
Hearts are excised from anesthetized animal models (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.
-
The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions.
-
Enzymatic digestion is performed by perfusing with a solution containing collagenase and protease to break down the extracellular matrix.
-
The ventricles or atria are then minced and gently agitated to release individual cardiomyocytes.
-
Cells are washed and stored in a solution with gradually increasing Ca2+ concentrations.
2. Electrophysiological Recording:
-
Isolated cardiomyocytes are placed in a recording chamber on an inverted microscope.
-
Glass micropipettes with a tip diameter of 1-2 µm are filled with an internal solution mimicking the intracellular ionic composition.
-
A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).
3. Data Acquisition and Analysis:
-
Voltage-clamp protocols: To measure specific ion currents (e.g., IKr, INa-L), a series of voltage steps are applied to the cell membrane, and the resulting currents are recorded. The effect of a drug is determined by comparing the current before and after drug application. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
-
Current-clamp protocols: Action potentials are elicited by injecting a brief depolarizing current. The effects of a drug on action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and upstroke velocity are measured.
In Vivo Electrophysiology Studies
These studies assess the antiarrhythmic effects of a compound in a whole-animal model.
1. Animal Preparation:
-
Rodent or larger animal models are anesthetized, and their body temperature is maintained.
-
A multipolar electrophysiology catheter is inserted into the heart, typically via the jugular vein, and positioned in the right atrium and ventricle.
2. Electrophysiological Measurements:
-
Baseline intracardiac electrograms are recorded to measure parameters such as the sinus cycle length, atrioventricular (AV) conduction time, and refractory periods of the atria and ventricles.
-
Programmed electrical stimulation (PES) is used to induce arrhythmias. This involves delivering a series of precisely timed electrical stimuli to the heart.
3. Drug Administration and Evaluation:
-
The test compound is administered intravenously.
-
Electrophysiological measurements and PES are repeated to assess the drug's effect on cardiac conduction, refractoriness, and the inducibility of arrhythmias.
-
A successful antiarrhythmic agent will typically prolong refractory periods and make it more difficult to induce arrhythmias.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for understanding the validation of novel targets.
Signaling Pathway: Small-Conductance Calcium-Activated Potassium (SK) Channels in Atrial Fibrillation
Small-conductance calcium-activated potassium (SK) channels have emerged as a promising atrial-selective target. Their activity is intrinsically linked to intracellular calcium dynamics, which are often altered in atrial fibrillation.
Caption: Signaling pathway of SK channel activation in atrial myocytes.
Experimental Workflow: Validating a Novel Antiarrhythmic Compound
The process of validating a novel antiarrhythmic compound involves a multi-step approach, from initial screening to preclinical in vivo testing.
Caption: Experimental workflow for validating a novel antiarrhythmic compound.
Logical Relationship: Mechanism of Late Sodium Current Inhibitors
Inhibition of the late sodium current (INa-L) is a novel antiarrhythmic strategy that reduces intracellular sodium and calcium overload, thereby preventing arrhythmias.
Caption: Mechanism of action for late sodium current inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Active-Controlled Study Comparing the Efficacy and Safety of Vernakalant to Amiodarone in Recent-Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 6. A randomized active-controlled study comparing the efficacy and safety of vernakalant to amiodarone in recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
- 8. Comparison of vernakalant and ranolazine in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of New Versus Established Class III Antiarrhythmic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of new and established Class III antiarrhythmic agents. It summarizes key performance indicators, details experimental protocols for assessing efficacy and safety, and visualizes relevant biological pathways and experimental workflows.
Class III antiarrhythmic agents are a cornerstone in the management of cardiac arrhythmias. Their primary mechanism of action involves the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period, thereby suppressing re-entrant arrhythmias.[1][2] While established agents like amiodarone and sotalol have long been in clinical use, a new generation of Class III drugs, including dronedarone, azimilide, and tedisamil, has emerged with the aim of offering improved safety and efficacy profiles. This guide provides a head-to-head comparison of these new and established agents, supported by experimental data.
Comparative Efficacy and Safety: A Tabular Summary
The following tables summarize quantitative data from key head-to-head clinical trials, offering a clear comparison of the performance of various Class III agents in the management of atrial fibrillation (AF) and other arrhythmias.
Table 1: Dronedarone vs. Amiodarone for the Maintenance of Sinus Rhythm in Atrial Fibrillation (DIONYSOS Trial) [3]
| Outcome at 12 Months | Dronedarone (n=249) | Amiodarone (n=255) | Hazard Ratio (HR) [95% CI] | p-value |
| Primary Composite Endpoint | 75.1% | 58.8% | 1.59 [1.28-1.98] | <0.0001 |
| AF Recurrence | 63.5% | 42.0% | - | - |
| Premature Drug Discontinuation | 10.4% | 13.3% | - | - |
| Main Safety Endpoint | 39.3% | 44.5% | 0.80 [0.60-1.07] | 0.129 |
| Thyroid Events | 2 | 15 | - | - |
| Neurologic Events | 3 | 17 | - | - |
Table 2: Azimilide vs. Sotalol and Placebo for Persistent Atrial Fibrillation (A-COMET-II Trial) [4][5]
| Outcome | Azimilide (125 mg/day) | Sotalol (160 mg b.i.d.) | Placebo |
| Median Time to Recurrence | 14 days | 28 days | 12 days |
| Hazard Ratio vs. Azimilide | - | 0.652 [0.523-0.814] | 1.291 [1.022-1.629] |
| Adverse Events Leading to Withdrawal | 12.3% | 13.9% | 5.4% |
| Torsade de Pointes | 5 patients | - | - |
Table 3: Tedisamil for Conversion of Recent-Onset Atrial Fibrillation or Flutter [6]
| Outcome (Conversion to NSR within 2.5h) | Tedisamil (0.4 mg/kg) | Tedisamil (0.6 mg/kg) | Placebo |
| Conversion Rate | 41% (25/61) | 51% (27/53) | 7% (4/59) |
| p-value vs. Placebo | <0.001 | <0.001 | - |
| Ventricular Tachycardia | 0 | 2 episodes | 0 |
Table 4: Dronedarone in High-Risk Patients with Atrial Fibrillation (ATHENA Trial) [7][8][9][10]
| Outcome | Dronedarone | Placebo | Hazard Ratio (HR) [95% CI] | p-value |
| First CV Hospitalization or Death | 32.7% (in eGFR ≥60) | - | 0.72-0.84 (across eGFR groups) | <0.01 (in eGFR ≥60 and ≥45-<60) |
| Progression to Permanent AF | 13.8% | 20.4% | 0.65 [0.56-0.75] | <0.0001 |
Table 5: Dronedarone in Permanent Atrial Fibrillation (PALLAS Trial - Terminated Early) [2][11][12]
| Outcome | Dronedarone | Placebo | Hazard Ratio (HR) |
| Cardiovascular Death, MI, Stroke, Systemic Embolism | 32 (2%) | 14 (0.9%) | 2.3 |
| Death | 16 (1%) | 7 (0.4%) | 2.3 |
| Stroke | 17 (1.1%) | 7 (0.4%) | 2.4 |
| HF Hospitalization | 34 (2.2%) | 15 (1%) | 2.3 |
Signaling Pathways and Mechanisms of Action
The primary mechanism of Class III agents is the blockade of potassium channels, which prolongs the cardiac action potential. However, newer agents often exhibit more complex interactions with various ion channels and signaling pathways.
Established Agents: Amiodarone and Sotalol
Amiodarone is a non-selective ion channel blocker, affecting potassium, sodium, and calcium channels, and also has anti-adrenergic properties. Sotalol is a potassium channel blocker that also possesses non-selective beta-blocking activity.
Newer Agents: Dronedarone, Azimilide, and Tedisamil
Dronedarone is structurally related to amiodarone but lacks the iodine moiety, which is associated with some of amiodarone's toxicities. It blocks multiple ion channels including potassium, sodium, and calcium channels, and has anti-adrenergic properties.[3][13] Beyond direct channel blockade, dronedarone has been shown to reduce oxidative stress and inhibit protein kinase C (PKC) phosphorylation.[14]
Dronedarone's multifaceted mechanism of action.
Azimilide is distinguished by its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2][15] This dual blockade is thought to contribute to its antiarrhythmic effects. At higher concentrations, it can also inhibit other potassium currents and L-type calcium channels.[1][16]
Azimilide's primary and secondary ion channel targets.
Tedisamil is another novel Class III agent that acts as a potassium channel blocker, leading to prolongation of the action potential and QT interval.[10] It also exhibits anti-ischemic properties.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Class III antiarrhythmic agents.
Electrophysiological Studies for Arrhythmia Induction
Objective: To assess the antiarrhythmic efficacy of a drug by determining its ability to prevent the induction of arrhythmias.
Protocol: Programmed Electrical Stimulation (PES) in an in vivo model [13][17]
-
Animal Preparation: Anesthetize the animal (e.g., rabbit, pig) and ensure proper ventilation.
-
Catheter Placement: Introduce a multipolar catheter through a peripheral vein (e.g., femoral vein) and advance it to the right ventricle under fluoroscopic or electrocardiographic guidance.
-
Baseline Measurements: Record baseline intracardiac electrograms and determine the ventricular effective refractory period (VERP).
-
Stimulation Protocol:
-
Deliver a drive train of eight stimuli (S1) at a fixed cycle length.
-
Introduce a premature extrastimulus (S2) after the last S1.
-
Decrement the S1-S2 coupling interval in small steps (e.g., 10 ms) until the VERP is reached or a ventricular arrhythmia is induced.
-
If no arrhythmia is induced, repeat the protocol with two (S2-S3) and then three (S2-S3-S4) extrastimuli.
-
The protocol can be repeated at different drive cycle lengths and at different ventricular sites (e.g., apex and outflow tract).
-
-
Drug Administration: Administer the test compound (e.g., intravenously) and repeat the PES protocol after a specified equilibration period.
-
Data Analysis: Compare the inducibility of arrhythmias before and after drug administration. A drug is considered effective if it prevents the induction of a previously inducible arrhythmia.
Workflow for Programmed Electrical Stimulation (PES).
Patch-Clamp Analysis of IKr (hERG) Current Inhibition
Objective: To quantify the inhibitory effect of a compound on the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG channel.
Protocol: Whole-Cell Patch-Clamp [7][18]
-
Cell Preparation: Use isolated cardiomyocytes or a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Solution Preparation:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Na2ATP; pH adjusted to 7.2 with KOH.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the peak tail current, which reflects the recovery of channels from inactivation.
-
-
Drug Application:
-
Record baseline IKr tail currents.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the IKr tail currents at each concentration after steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each drug concentration.
-
Normalize the current to the baseline (control) current.
-
Plot the concentration-response curve and fit it to the Hill equation to determine the IC50 value.
-
Workflow for Patch-Clamp Analysis of IKr Inhibition.
Langendorff Isolated Heart Model
Objective: To assess the direct cardiac effects of a drug in an ex vivo setting, free from systemic influences.
Protocol: Retrograde Perfusion of an Isolated Heart [17][19]
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rabbit, rat) and immediately place it in ice-cold cardioplegic solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with a warm (37°C), oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.
-
Instrumentation:
-
Place electrodes on the epicardial surface to record a pseudo-ECG.
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
-
Baseline Measurements: Allow the heart to stabilize and record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), and contractility (+/- dP/dt).
-
Drug Administration: Introduce the test compound into the perfusate at various concentrations.
-
Data Recording and Analysis: Continuously record the cardiac parameters and analyze the dose-dependent effects of the drug on heart rate, contractility, and rhythm.
Conclusion
The landscape of Class III antiarrhythmic therapy is evolving, with newer agents offering potential advantages in terms of safety and tolerability over established drugs. Dronedarone, while less effective than amiodarone in maintaining sinus rhythm, has a more favorable safety profile.[3] Azimilide's dual IKr/IKs blockade represents a novel mechanistic approach, although its clinical efficacy has been modest and it carries a risk of proarrhythmia.[4][5] Tedisamil has shown promise in the acute conversion of atrial fibrillation, but its development has been hampered by safety concerns.[1][5]
For researchers and drug development professionals, a thorough understanding of the comparative efficacy, safety, and mechanistic nuances of these agents is crucial. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of novel antiarrhythmic compounds. As our understanding of the molecular basis of cardiac arrhythmias deepens, the development of more targeted and safer Class III agents remains a key objective in cardiovascular medicine.
References
- 1. Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide vs. placebo and sotalol for persistent atrial fibrillation: the A-COMET-II (Azimilide-CardiOversion MaintEnance Trial-II) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety and efficacy of intravenously administered tedisamil for rapid conversion of recent-onset atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ibutilide for treatment of atrial fibrillation in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 9. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 10. Tedisamil: a new novel antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Comparison of sotalol with amiodarone for long-term treatment of spontaneous sustained ventricular tachyarrhythmia based on coronary artery disease. | Semantic Scholar [semanticscholar.org]
- 13. Pleiotropic Effect of Dronedarone Beyond Antiarrhythmic Agent: Reduction of Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dronedarone prevents microcirculatory abnormalities in the left ventricle during atrial tachypacing in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use‐Dependent Effects of the Class III Antiarrhythmic Agent NE‐10064 (Azimilide) on Cardiac Repolarization: Block of Delayed Rectifier Potassium and L‐Type Calcium Currents | Semantic Scholar [semanticscholar.org]
- 17. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ahajournals.org [ahajournals.org]
Unveiling the Precision of Next-Generation Potassium Channel Blockers: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly selective potassium channel blockers is paramount. These channels, integral to a vast array of physiological processes, represent promising therapeutic targets for conditions ranging from autoimmune disorders to cardiovascular diseases. This guide provides an objective comparison of novel potassium channel blockers, supported by experimental data, to aid in the selection of the most appropriate tools for research and development.
This publication delves into the selectivity and potency of emerging potassium channel inhibitors, presenting a clear comparison with existing alternatives. By offering detailed experimental methodologies and visual representations of key biological pathways and screening workflows, this guide aims to empower researchers to make informed decisions in their pursuit of targeted therapeutics.
Comparative Selectivity Profiles of Novel Potassium Channel Blockers
The following tables summarize the inhibitory potency (IC50) of several novel potassium channel blockers against their primary targets and a panel of off-target channels. This quantitative data, derived from whole-cell patch-clamp electrophysiology experiments, provides a clear overview of the selectivity of these compounds.
Table 1: Selectivity Profile of Novel Kv1.3 Channel Blockers
| Compound | Target Channel | IC50 (nM) | Off-Target Channels | IC50 (nM) | Fold Selectivity (Off-Target/Target) |
| PAP-1 | Kv1.3 | 2 | Kv1.5 | 46 | 23 |
| Kv1.1 | 66 | 33 | |||
| Kv1.2 | 250 | 125 | |||
| Kv2.1 | >10,000 | >5000 | |||
| Kv3.1 | >10,000 | >5000 | |||
| hERG | >15,000 | >7500 | |||
| New Thiophene-Based Inhibitor | Kv1.3 | 470 | Kv1.1 | >10,000 | >21 |
| Kv1.2 | >10,000 | >21 | |||
| Kv1.5 | >10,000 | >21 | |||
| Kv1.6 | >10,000 | >21 |
Table 2: Selectivity Profile of Novel Kv1.5 Channel Blockers
| Compound | Target Channel | IC50 (µM) | Off-Target Channels | IC50 (µM) | Fold Selectivity (Off-Target/Target) |
| S9947 | Kv1.5 | 0.7 | - | - | - |
| MSD-D | Kv1.5 | 0.5 | - | - | - |
| ICAGEN-4 | Kv1.5 | 1.6 | - | - | - |
| Bepridil | hKv1.5 | 6.6 | - | - | - |
| HMQ1611 | hKv1.5 | 2.07 | - | - | - |
Table 3: Selectivity Profile of Novel Kv2 Channel Blockers
| Compound | Target Channel | IC50 (µM) | Off-Target Channels | IC50 (µM) | Fold Selectivity (Off-Target/Target) |
| Compound A1 | Kv2.1 | 0.16 | Kv1.2 | 13.4 | 84 |
| Nav Channels | >10 | >62.5 | |||
| Cav Channels | 5-9 | ~31-56 | |||
| Compound B1 | Kv2.1 | 0.13 | Kv1.2 | 19.6 | 151 |
| Nav Channels | >10 | >77 | |||
| Cav Channels | 5-9 | ~38-69 | |||
| RY785 | Kv2.1 | ~0.2 | Cav Channels | No significant activity | High |
Key Experimental Protocols
The following are detailed methodologies for two key experiments utilized to determine the selectivity and potency of the potassium channel blockers presented in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity and the effects of blocking compounds.
a. Cell Preparation:
-
HEK-293 or CHO cells stably expressing the potassium channel of interest are cultured to 70-90% confluency.
-
Cells are harvested using a non-enzymatic cell dissociation solution and re-plated onto glass coverslips at a low density for single-cell recording.
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope.
b. Pipette Preparation:
-
Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ using a micropipette puller.
-
The micropipette is filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3 with KOH.
c. Recording Procedure:
-
The recording chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
Potassium currents are elicited by applying depolarizing voltage steps.
-
The test compound is applied at various concentrations via the perfusion system.
-
The reduction in current amplitude is measured to determine the IC50 value.
Thallium Flux Assay
This fluorescence-based assay provides a high-throughput method for screening large compound libraries for potassium channel modulators.
a. Cell Preparation:
-
Cells stably expressing the target potassium channel are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
b. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) for 60-90 minutes at room temperature in the dark.
c. Assay Procedure:
-
After dye loading, the loading buffer is removed, and cells are washed with an assay buffer.
-
A baseline fluorescence reading is taken.
-
The test compounds are added to the wells.
-
A stimulus solution containing thallium (Tl+) is added to activate the influx of Tl+ through the open potassium channels.
-
The change in fluorescence intensity, which is proportional to the amount of Tl+ entering the cells, is measured over time using a fluorescence plate reader.
-
Inhibitors of the potassium channel will reduce the influx of Tl+ and thus cause a smaller increase in fluorescence.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the process of selectivity confirmation, the following diagrams have been generated using Graphviz.
A Cross-Species Guide to the Electrophysiological Effects of Class III Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the electrophysiological effects of Class III antiarrhythmic agents. The primary mechanism of this class is the blockade of potassium channels, leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1][2][3][4][5][6] Understanding the species-specific differences in response to these drugs is crucial for the preclinical evaluation of their efficacy and proarrhythmic risk.[7]
Executive Summary
Significant variability exists in the cardiac electrophysiological response to Class III antiarrhythmic drugs across different preclinical animal models and humans. These differences are largely attributed to variations in the expression and function of cardiac ion channels, particularly the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are the primary targets of this drug class.[7] The dog is a frequently utilized model due to its relatively similar cardiac electrophysiology to humans. However, other species such as non-human primates, swine, rabbits, and guinea pigs are also employed, each presenting a unique profile of response. This guide synthesizes experimental data to highlight these species-dependent effects.
Data Presentation: Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of key Class III antiarrhythmic drugs on critical electrophysiological parameters across various species. Data is presented as mean ± SEM where available.
Table 1: Effects of Dofetilide on Cardiac Repolarization
| Species | Preparation | Concentration/Dose | APD90 Change (%) | QTc Interval Prolongation (ms) | Reference(s) |
| Canine | Isolated Ventricular Myocytes | 12 nM | EADs observed | - | [8] |
| Conscious Telemetered | 0.3 mg/kg (oral) | - | 56 | [9][10] | |
| Cynomolgus Monkey | Conscious Telemetered | 0.03 mg/kg (oral) | - | 40-50 | [9][10] |
| Human | Isolated Ventricular Trabeculae | 0.01 µM | Significant increase | - | [11][12] |
| In silico Model | 12 nM | +84% | - | [8] | |
| Rabbit | In silico Model | 12 nM | +8% | - | [8] |
| Guinea Pig | In silico Model | 12 nM | +11% | - | [8] |
Table 2: Effects of Sotalol on Cardiac Repolarization
| Species | Preparation | Concentration/Dose | APD90 Change | ERP Change | Reference(s) |
| Canine | Adult Ventricular Myocardium | 10-4 M | Concentration-dependent increase | Concentration-dependent increase | [13] |
| Adult Purkinje Fibers | 10-4 M | Concentration-dependent increase | Concentration-dependent increase | [13] | |
| Neonatal Ventricular Myocardium | 10-4 M | Increase (less than adult) | Increase (less than adult) | [13] | |
| Neonatal Purkinje Fibers | 10-4 M | Increase (less than adult) | Increase (less than adult) | [13] | |
| Human | - | - | - | - | - |
Table 3: Effects of Amiodarone on Cardiac Repolarization
| Species | Preparation | Concentration/Dose | IC50 for IKr/hERG Block | APD Change | Reference(s) |
| Canine | Chronic AV Block Model | 30 mg/kg (oral) | - | QT interval prolongation | [14] |
| Human (hERG) | HEK293 Cells | - | ~45 nM | - | [15][16][17] |
| Xenopus Oocytes | - | 9.8 µM | - | [15] | |
| Guinea Pig | Ventricular Myocytes | 2.8 µM | - | - | [18] |
Table 4: Effects of Ibutilide on Cardiac Repolarization
| Species | Preparation | Dose | Atrial APD90 Change | Ventricular APD90 Change | Reference(s) |
| Canine | Newborn in vivo | Dose-dependent | Large increase | Large increase | [19] |
| Chronic Atrial Flutter Model | Orally administered | - | - | [20] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.
Isolated Langendorff-Perfused Heart Preparation (Rabbit)
This ex vivo technique allows for the study of cardiac function in a controlled environment, free from systemic influences.
-
Animal Model: New Zealand White Rabbit.
-
Heart Isolation: The animal is heparinized and anesthetized. The heart is rapidly excised and immediately placed in cold Krebs-Henseleit buffer.
-
Perfusion: The aorta is cannulated for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at a constant pressure (e.g., 80 cm H2O) and temperature (33-35°C).[21]
-
Electrophysiological Recordings: Monophasic action potentials can be recorded from the epicardial surface using Ag-AgCl suction electrodes.[19] A volume-conducted ECG is also typically recorded.
-
Drug Administration: The test compound is infused into the perfusate at increasing concentrations.
-
Data Analysis: Changes in APD, ERP, QT interval, and the incidence of arrhythmias are measured and compared to baseline.
In Vivo Electrophysiology Study (Anesthetized Dog)
This model allows for the assessment of electrophysiological effects in the context of an intact physiological system.
-
Animal Model: Beagle dogs.
-
Anesthesia and Instrumentation: Animals are anesthetized (e.g., with pentobarbital), and catheters are introduced into the heart via peripheral vessels for recording and stimulation. Surface ECG leads are also placed.
-
Electrophysiological Measurements: Baseline measurements include intracardiac electrograms, sinus node recovery time, Wenckebach cycle length, and atrial and ventricular effective refractory periods.[22] Monophasic action potentials can also be recorded.[23]
-
Drug Administration: The Class III antiarrhythmic is administered intravenously as a bolus or infusion.
-
Data Analysis: Electrophysiological parameters are reassessed at predefined time points after drug administration to determine the drug's effects.
Whole-Cell Patch-Clamp Technique (Isolated Canine Ventricular Myocytes)
This technique allows for the direct measurement of ionic currents across the cell membrane of a single cardiomyocyte.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the canine heart.
-
Recording: The perforated-patch voltage-clamp technique is often used to minimize disruption of the intracellular environment.[24] A glass micropipette with a small tip opening is sealed onto the surface of the myocyte.
-
Current Measurement: The patch-clamp amplifier is used to control the membrane potential and measure the resulting ionic currents. To isolate the IKr current, the E-4031-sensitive current is measured.[24]
-
Drug Application: The test compound is applied to the bath solution perfusing the isolated myocyte.
-
Data Analysis: The effect of the drug on the amplitude and kinetics of specific ion channels (e.g., IKr, IKs) is quantified to determine parameters like IC50.
Mandatory Visualization
Signaling Pathway: Mechanism of Class III Antiarrhythmic Action
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. partone.litfl.com [partone.litfl.com]
- 6. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 7. Species-Dependent Mechanisms of Cardiac Arrhythmia: A Cellular Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular electrophysiologic responses of isolated neonatal and adult cardiac fibers to d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the In Vivo Electrophysiological and Proarrhythmic Effects of Amiodarone With Those of a Selective Class III Drug, Sematilide, Using a Canine Chronic Atrioventricular Block Model [jstage.jst.go.jp]
- 15. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Comparison of the Rate Dependent Effects of Dofetilide and Ibutilide i" by Arthur S. Pickoff and Adrienne Stolfi [corescholar.libraries.wright.edu]
- 20. scilit.com [scilit.com]
- 21. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo electrophysiological effects of a selective slow delayed-rectifier potassium channel blocker in anesthetized dogs: potential insights into class III actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. ahajournals.org [ahajournals.org]
Evaluating the Proarrhythmic Potential of Sotalol Versus Dofetilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proarrhythmic potential of two commonly used antiarrhythmic drugs, sotalol and dofetilide. Both drugs are classified as Class III antiarrhythmic agents and are effective in managing various cardiac arrhythmias. However, their use is associated with a risk of proarrhythmia, most notably Torsades de Pointes (TdP), a life-threatening ventricular tachyarrhythmia. This guide synthesizes experimental data to facilitate a comprehensive evaluation of their relative risks.
Mechanism of Action and Proarrhythmic Liability
Sotalol and dofetilide exert their primary antiarrhythmic effect by blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] This blockade prolongs the cardiac action potential duration and the effective refractory period, thereby suppressing arrhythmias.[1][2] However, this same mechanism is intrinsically linked to their proarrhythmic potential. Excessive prolongation of the QT interval on the electrocardiogram (ECG), a surface manifestation of delayed ventricular repolarization, is a key risk factor for the development of TdP.[3][4]
Sotalol is a racemic mixture of d- and l-isomers. Both isomers exhibit similar Class III antiarrhythmic effects by blocking IKr, but the l-isomer also possesses non-selective beta-adrenergic blocking (Class II) activity.[5] Dofetilide is a more specific IKr blocker with no significant effects on other cardiac ion channels or receptors.[6]
Quantitative Comparison of Proarrhythmic Potential
The following tables summarize key quantitative data from various studies to compare the proarrhythmic profiles of sotalol and dofetilide.
Table 1: Incidence of Torsades de Pointes (TdP)
| Drug | Patient Population | Incidence of TdP | Source |
| Sotalol | Patients with cardiac arrhythmias (clinical trials) | 2.4% | [7] |
| Patients with sustained VT or VF | 4.1% | [7] | |
| Patients with atrial fibrillation (meta-analysis) | Higher rate of life-threatening tachycardias vs. other antiarrhythmics or placebo | [8] | |
| Intravenous administration (meta-analysis) | 0.1% | [9] | |
| Dofetilide | Patients in clinical trials | 1% - 3% | [10] |
| Patients with recent myocardial infarction and left ventricular dysfunction | 1.6% | [4] | |
| Patients with congestive heart failure | 3.3% | [4] | |
| Retrospective study (2003-2022) | 0.79% | [11] | |
| Retrospective chart review (2008-2012) | 1.2% | [12] |
Table 2: Effect on QT Interval Prolongation
| Drug | Dosage | QTc Prolongation | Source |
| Sotalol | 160–640 mg/day | 10 to 40 ms | [13] |
| 86 ± 39 mg (initial dose) | Highly variable, mean increase of 11 ± 37 ms after ≥48 h | [14] | |
| Dofetilide | 0.75 mg BID | 16.7 ± 8.7% increase at a heart rate of 60 bpm | [15] |
| 500 μg twice daily | Associated with an increased risk of TdP | [10] |
Table 3: hERG Channel Blockade (IC50 Values)
| Drug | Experimental System | IC50 Value | Source |
| Sotalol | HEK293 cells (automated patch-clamp at 37°C) | 343 μM | [16] |
| HEK293 cells (manual patch-clamp) | 78 µM | [16] | |
| Guinea-pig ventricular myocytes (tritiated dofetilide displacement) | 100 μM | [17] | |
| Dofetilide | HEK293 cells (automated patch-clamp at 37°C) | 7 nM | [16] |
| Rabbit ventricular myocytes (IKr measurement at 37°C) | 13 nM | [16] | |
| Guinea-pig ventricular myocytes (tritiated dofetilide displacement) | 47 nM | [17] |
Experimental Protocols
A variety of experimental models have been employed to assess the proarrhythmic potential of sotalol and dofetilide.
In Vitro hERG Blockade Assays
-
Objective: To determine the potency of a drug to block the hERG potassium channel.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is used to record hERG currents in individual cells.
-
Drug Application: The cells are perfused with solutions containing increasing concentrations of the test compound (sotalol or dofetilide).
-
Data Analysis: The concentration-response curve is generated to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the hERG current.[16]
-
Ex Vivo Perfused Heart Models
-
Objective: To assess the effects of drugs on cardiac action potentials and the propensity to induce arrhythmias in an intact heart preparation.
-
Methodology:
-
Heart Isolation: Hearts are excised from animal models (e.g., rabbit) and retrogradely perfused with a nutrient solution (Langendorff preparation).
-
Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial and endocardial surfaces to measure action potential duration (APD) and dispersion of repolarization.
-
Drug Perfusion: The heart is perfused with solutions containing sotalol or dofetilide at various concentrations.
-
Arrhythmia Induction: Programmed electrical stimulation protocols or the introduction of risk factors like hypokalemia are used to assess the vulnerability to arrhythmias such as TdP.[18]
-
In Vitro Human iPS Cell-Derived Cardiomyocyte (hiPSC-CM) Assays
-
Objective: To evaluate the proarrhythmic risk of drugs using a human-based in vitro model.
-
Methodology:
-
Cell Culture: hiPSC-CMs are cultured on multi-electrode arrays (MEAs).
-
Electrophysiological and Contractility Measurement: MEAs record field potentials to determine parameters like field potential duration (FPD), which correlates with the QT interval. Motion analysis can be used to assess effects on contractility.
-
Drug Application: The cells are exposed to different concentrations of the test compounds.
-
Data Analysis: Changes in FPD and the occurrence of early afterdepolarizations (EADs), a cellular precursor to TdP, are quantified to assess proarrhythmic risk.[19]
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for sotalol and dofetilide leading to proarrhythmia.
Caption: Workflow for evaluating the proarrhythmic potential of antiarrhythmic drugs.
Conclusion
Both sotalol and dofetilide carry a significant risk of proarrhythmia, primarily through their action on the hERG channel. Dofetilide is a more potent and selective IKr blocker, as reflected by its much lower IC50 value compared to sotalol.[16] The incidence of TdP appears to be in a similar range for both drugs in clinical use, although this can vary significantly depending on the patient population and clinical setting.[4][7][10][11][12] Sotalol's additional beta-blocking activity may influence its overall electrophysiological profile and proarrhythmic risk. Careful patient selection, dose titration, and monitoring of the QT interval and electrolyte levels are crucial for mitigating the proarrhythmic risk associated with both sotalol and dofetilide. The use of in vitro models with human-derived cells, such as hiPSC-CMs, provides a valuable tool for preclinical risk assessment and for elucidating the underlying mechanisms of drug-induced proarrhythmia.[19]
References
- 1. What is the mechanism of Sotalol Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 3. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. droracle.ai [droracle.ai]
- 7. Clinical safety profile of sotalol in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Safety of dofetilide in stable patients and investigating traits of susceptibility to torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. QT variability during initial exposure to sotalol: experience based on a large electronic medical record - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Basis for Low-affinity hERG Potassium Channel Block by Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proarrhythmia Risk Assessment Using Electro-Mechanical Window in Human iPS Cell-Derived Cardiomyocytes [jstage.jst.go.jp]
Predicting Cardiac Risk: A Comparative Guide to In Silico Models for Class III Drug Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico models used to predict the cardiac effects of Class III drugs, a class known for its potential to induce arrhythmia. We delve into the validation, performance, and underlying methodologies of prominent models, offering supporting experimental data to inform your drug development decisions.
The accurate prediction of drug-induced cardiac side effects is a critical step in ensuring patient safety and reducing costly late-stage drug failures. In silico models, which use computer simulations to mimic human cardiac electrophysiology, have emerged as powerful tools for early risk assessment. This guide focuses on the validation of these models for Class III drugs, which primarily act by blocking potassium channels involved in cardiac repolarization, a mechanism that can lead to proarrhythmic events like Torsade de Pointes (TdP).
The CiPA Initiative: A Mechanistic Approach
A leading framework in this field is the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[1][2][3] CiPA proposes a multi-pronged approach that integrates in vitro data on multiple human cardiac ion channels into a mechanistic in silico model of a human ventricular cardiomyocyte.[1][4][5] This model, known as the CiPAORdv1.0, simulates the cardiac action potential and calculates a "Torsade Metric Score" (qNet) to classify a drug's proarrhythmic risk.[6][7]
The validation of the CiPA in silico model is a rigorous process involving a pre-specified set of training and validation drugs with known clinical TdP risk (high, intermediate, or low).[8][9] The model's predictive performance is assessed based on its ability to correctly rank and classify these drugs.[1][2]
Machine Learning: A Data-Driven Alternative
Alongside mechanistic models like CiPA's, machine learning and deep learning approaches have gained traction for predicting drug-induced cardiotoxicity.[10] These models are trained on large datasets of compounds with known cardiotoxic profiles and learn to identify complex relationships between a drug's chemical structure, physicochemical properties, and its potential for adverse cardiac effects.[10]
Performance Comparison
To provide a clear comparison, the following table summarizes the quantitative performance of the CiPA in silico model and several common machine learning models in predicting cardiotoxicity.
| Model/Approach | Performance Metric | Value | Reference |
| CiPA In Silico Model | Ranking Performance (Validation Drugs) | ||
| Correct Prediction Fraction (vs. Low Risk) | Excellent | [11] | |
| Classification Performance (Validation Drugs) | |||
| AUC (High/Intermediate vs. Low Risk) | 0.87 (Good) | [11] | |
| Machine Learning Models | AUC (Area Under the Curve) | ||
| XGBoost | 0.923 | [10] | |
| Random Forest | 0.896 | [10] | |
| Gradient Boosting | 0.887 | [10] | |
| Neural Network | 0.871 | [10] | |
| Support Vector Machine (SVM) | 0.834 | [10] | |
| Sensitivity | |||
| XGBoost | 87.5% | [10] | |
| Specificity | |||
| XGBoost | 91.2% | [10] |
Experimental Protocols: The Foundation of In Silico Models
The predictive power of any in silico model is fundamentally dependent on the quality of the input data. For the CiPA model, this data is derived from in vitro ion channel assays.
Manual Patch Clamp Electrophysiology
The gold-standard for obtaining high-quality data on ion channel function is the manual patch clamp technique.[12][13][14] This method allows for the precise measurement of the electrical currents flowing through specific ion channels in a single cell.
Key Experimental Steps:
-
Cell Culture: Human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells are genetically engineered to express the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2).[12]
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an electrolyte solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."[14] This isolates a small patch of the membrane containing the ion channels.
-
Whole-Cell Configuration: A stronger suction pulse is applied to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: A specialized amplifier is used to control the voltage across the cell membrane (voltage clamp) and measure the resulting ion currents.[15]
-
Drug Application: The drug of interest is applied to the cell at various concentrations to determine its effect on the ion channel currents.[12] The concentration-response relationship is then used to determine the IC50 (the concentration at which the drug inhibits 50% of the channel current).[16]
The data generated from these experiments, specifically the IC50 values for multiple ion channels, serve as the direct input for the CiPA in silico model.[4]
Visualizing the Workflow and Pathways
To better understand the processes involved in validating and utilizing these in silico models, the following diagrams have been generated using Graphviz.
Caption: CiPA In Silico Model Validation Workflow.
Caption: Machine Learning Workflow.
Caption: Class III Drug Proarrhythmia Pathway.
References
- 1. Assessment of an In Silico Mechanistic Model for Proarrhythmia Risk Prediction Under the CiPA Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of an In Silico Mechanistic Model for Proarrhythmia Risk Prediction Under the CiPA Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 4. Introduction to in silico model for proarrhythmic risk assessment under the CiPA initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Model‐Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of an In silico Cardiac Cell Model for Proarrhythmia Risk Assessment [frontiersin.org]
- 7. ascpt.org [ascpt.org]
- 8. researchgate.net [researchgate.net]
- 9. General Principles for the Validation of Proarrhythmia Risk Prediction Models: An Extension of the CiPA In Silico Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrumofresearch.com [spectrumofresearch.com]
- 11. cipaproject.org [cipaproject.org]
- 12. researchgate.net [researchgate.net]
- 13. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Pure vs. Multi-Channel Class III Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
Class III antiarrhythmic drugs are a cornerstone in the management of cardiac arrhythmias, primarily acting by prolonging the cardiac action potential and, consequently, the effective refractory period. Within this class, a critical distinction exists between "pure" agents that selectively target a single ion channel and "multi-channel" blockers with a broader spectrum of activity. This guide provides a comprehensive, data-driven comparison of these two subclasses to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Blocking Strategies
Pure Class III agents exert their effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1] This targeted action leads to a direct prolongation of the action potential duration (APD). Dofetilide is a quintessential example of a pure Class III blocker.[2]
In contrast, multi-channel Class III blockers, such as amiodarone, exhibit a more complex pharmacological profile.[2] While they also inhibit IKr, their therapeutic and adverse effect profiles are shaped by their interaction with multiple other cardiac ion channels, including sodium (INa), calcium (ICa), and other potassium currents (e.g., IKs).[1][3] This broader activity can lead to additional electrophysiological effects, including decreased conduction velocity and negative chronotropic effects.
Quantitative Comparison of Ion Channel Blockade
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pure and multi-channel Class III antiarrhythmic agents across key cardiac ion channels. This data, derived from whole-cell patch-clamp electrophysiology studies, provides a quantitative basis for understanding their distinct pharmacological profiles.
| Drug | Class | IKr (hERG) IC50 (µM) | Late INa IC50 (µM) | Peak INa IC50 (µM) | ICa,L IC50 (µM) | IKs IC50 (µM) |
| Dofetilide | Pure Class III | ~0.012 | > 100 | > 100 | > 30 | > 100 |
| Amiodarone | Multi-Channel Class III | 0.8 ± 0.1[4] | 3.0 ± 0.9[4] | 178.1 ± 17.2[1] | ~3 - 15 | 2.8[3] |
| Sotalol | Multi-Channel Class III | ~30 - 120 | > 100 | > 100 | > 100 | > 100 |
| Azimilide | Multi-Channel Class III | 0.4[5] | High Concentration | High Concentration | High Concentration | 3[5] |
Note: IC50 values can vary depending on the experimental conditions. The data presented are representative values from published studies.
Experimental Protocols: Methodologies for Key Experiments
Whole-Cell Patch-Clamp Protocol for IKr (hERG) Current Measurement
This protocol outlines the standard methodology for determining the IC50 of a compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the extracellular solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
4. Voltage Protocol:
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds to open the channels.
-
Follow with a repolarizing step to -50 mV to measure the characteristic deactivating tail current, which represents the IKr.
5. Compound Application and IC50 Determination:
-
Perfuse the cell with the extracellular solution containing increasing concentrations of the test compound.
-
Record the steady-state current inhibition at each concentration.
-
Plot the concentration-response data and fit it to the Hill equation to determine the IC50 value.[4]
Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes
This protocol describes the measurement of action potential duration in isolated ventricular myocytes, a key indicator of Class III drug activity.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) by enzymatic digestion.
-
Plate the isolated myocytes on laminin-coated coverslips.
2. Electrophysiological Recording:
-
Use a current-clamp amplifier.
-
Establish a whole-cell patch-clamp configuration as described above.
-
Inject a brief suprathreshold current pulse (2-4 ms) to elicit an action potential.
3. Data Acquisition and Analysis:
-
Record the changes in membrane potential over time.
-
Measure the action potential duration at 90% repolarization (APD90), which is the time it takes for the membrane potential to return to 90% of its resting value after depolarization.
-
Record action potentials at different pacing frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) to assess the rate-dependence of the drug's effect.
4. Compound Evaluation:
-
Perfuse the cardiomyocyte with a solution containing the test compound.
-
Measure the change in APD90 at different concentrations and pacing frequencies.
Visualizing the Mechanisms
Signaling Pathway of Cardiac Action Potential and Ion Channel Targets
Caption: Ion channel targets of pure vs. multi-channel Class III blockers on the ventricular action potential.
Experimental Workflow for Ion Channel Blocking Assay
Caption: A typical workflow for determining the IC50 of a compound on a specific cardiac ion channel.
Logical Relationship of Proarrhythmic Mechanisms
Caption: Divergent pathways leading to different proarrhythmic risks for pure vs. multi-channel blockers.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have provided valuable insights into the comparative efficacy and safety of pure and multi-channel Class III agents, particularly in the management of atrial fibrillation (AF).
Efficacy:
-
Both pure and multi-channel blockers have demonstrated efficacy in converting AF to sinus rhythm and maintaining sinus rhythm.[6][7]
-
In a head-to-head study, intravenous dofetilide was found to be more effective than amiodarone for the acute termination of atrial fibrillation and flutter.[6]
-
However, for long-term rhythm control in patients with AF, dofetilide and amiodarone have shown comparable efficacy.[7]
Safety:
-
The primary safety concern with pure Class III agents is the risk of Torsades de Pointes (TdP), a life-threatening ventricular tachyarrhythmia.[2] This is a direct consequence of their potent and selective IKr blockade.
-
Multi-channel blockers, like amiodarone, generally have a lower incidence of TdP.[2] The concomitant block of inward depolarizing currents (INa and ICa) is thought to mitigate the proarrhythmic effects of IKr inhibition.
-
However, multi-channel blockers are associated with a broader range of extracardiac side effects due to their less selective nature. Amiodarone, for instance, is known for its potential toxicity to the thyroid, lungs, and liver, requiring careful long-term monitoring.[2]
Conclusion
The choice between a pure and a multi-channel Class III antiarrhythmic agent involves a trade-off between target selectivity and the spectrum of electrophysiological effects. Pure Class III blockers offer a targeted approach to prolonging the action potential, but with an inherent risk of TdP. Multi-channel blockers provide a more complex electrophysiological profile that may offer a wider therapeutic window for some arrhythmias and a lower risk of TdP, but at the cost of potential off-target effects.
For researchers and drug development professionals, understanding these fundamental differences is crucial for designing novel antiarrhythmic therapies with improved efficacy and safety profiles. Future research may focus on developing agents with a more "balanced" ion channel blocking profile, aiming to maximize antiarrhythmic efficacy while minimizing proarrhythmic risk.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Efficacy of Dofetilide Versus Amiodarone in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Antiarrhythmic Agent-3
This document provides a comprehensive guide for the safe and compliant disposal of Antiarrhythmic Agent-3 and associated waste materials in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Disclaimer: "this compound" is a placeholder term. All procedures must be adapted to the specific chemical entity being used. Always consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal instructions.
Immediate Pre-Disposal Safety Protocols
Before beginning any disposal-related activities, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE.
-
Designated Waste Area: Establish a clearly labeled, segregated area within the laboratory for the accumulation of this compound waste. This area should be secure and have secondary containment.
-
Consult the SDS: The Safety Data Sheet is the primary source of information regarding hazards, handling, and disposal. Review the SDS thoroughly before proceeding.
Table 1: Personal Protective Equipment (PPE) Requirements
| Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., Nitrile) | Prevents dermal exposure. |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory Protection | Required if handling powders or creating aerosols | Consult SDS for specific respirator type. |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step in the disposal process. Improperly mixed waste streams can pose significant safety risks and lead to costly disposal violations.
Table 2: Waste Stream Segregation for this compound
| Waste Type | Description | Collection Container | Disposal Pathway |
| Unused/Expired Agent | Pure, unadulterated this compound. | Original or approved, sealed, labeled hazardous waste container. | Hazardous Chemical Waste |
| Contaminated Labware | Pipette tips, vials, plates, etc., with direct contact. | Labeled, puncture-proof sharps or solid waste container. | Hazardous Chemical Waste |
| Contaminated PPE | Gloves, disposable coats, etc. | Labeled, sealed waste bag within a rigid outer container. | Hazardous Chemical Waste |
| Aqueous Waste | Contaminated buffers or solutions. | Labeled, leak-proof, compatible liquid waste container. | Hazardous Aqueous Waste |
| Spill Cleanup Debris | Absorbent pads, contaminated wipes. | Labeled, sealed waste bag within a rigid outer container. | Hazardous Chemical Waste |
Step-by-Step Disposal Procedure
Follow this workflow for the routine collection and disposal of waste generated from experiments involving this compound.
-
Prepare Waste Containers:
-
Select the appropriate waste container based on the waste type (See Table 2).
-
Affix a "Hazardous Waste" label to the container.
-
Fill out all required information on the label, including the full chemical name ("this compound" and its chemical formula), concentration, and date of first addition.
-
-
Deposit Waste:
-
While wearing appropriate PPE, carefully place the waste into the designated container.
-
For liquid waste, use a funnel to prevent spills. Do not fill liquid containers beyond 90% capacity to allow for expansion.
-
Keep containers securely closed at all times, except when adding waste.
-
-
Store Waste:
-
Store all waste containers in the designated and secured waste accumulation area.
-
Ensure secondary containment is in place for all liquid waste containers.
-
-
Arrange for Disposal:
-
Once a waste container is full, or if waste has been accumulating for a pre-determined time limit (e.g., 90 days, check local regulations), arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Do not attempt to dispose of chemical waste down the drain or in the regular trash.
-
Spill Decontamination Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the spill area to prevent unauthorized entry.
-
Don PPE: If safe to do so, don the appropriate PPE, including respiratory protection if the agent is a powder.
-
Contain the Spill:
-
For liquids: Cover with an appropriate chemical absorbent pad or spill kit material.
-
For solids: Gently cover with absorbent material. Avoid dry sweeping, which can create aerosols.
-
-
Clean the Area:
-
Working from the outside in, carefully collect all contaminated debris and place it into a hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent or cleaning solution as recommended by the SDS or your institution's EH&S department.
-
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of according to the procedures in Section 3.
Process Diagrams
The following diagrams illustrate the key workflows for safe handling and disposal.
Caption: Waste Segregation and Collection Workflow.
Caption: Spill Response and Decontamination Workflow.
Personal protective equipment for handling Antiarrhythmic agent-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling "Antiarrhythmic Agent-3." As "this compound" is a placeholder, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans applicable to potent or hazardous antiarrhythmic compounds.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are paramount to minimize exposure and ensure personnel safety when handling potentially hazardous pharmaceutical compounds.[1][2][3] The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Two pairs of chemotherapy-grade gloves (ASTM D6978 compliant).[4] - Gown: Disposable, low-permeability gown. - Respiratory Protection: N95 respirator.[2] - Eye Protection: Safety goggles or face shield.[1][5] |
| Weighing and Compounding (Solid Form) | - Gloves: Two pairs of chemotherapy-grade gloves.[4] - Gown: Disposable, polyethylene-coated polypropylene gown.[4] - Respiratory Protection: N95 or higher respirator, or use of a ventilated enclosure (e.g., fume hood, biological safety cabinet).[2] - Eye Protection: Safety goggles and face shield.[4] - Other: Disposable head, hair, and shoe covers.[4] |
| Handling of Solutions | - Gloves: Two pairs of chemotherapy-grade gloves.[4] - Gown: Disposable, low-permeability gown. - Eye Protection: Safety goggles or face shield.[5] |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-grade gloves. - Gown: Disposable, high-permeability resistant gown or "bunny suit" for large spills.[1] - Respiratory Protection: N95 or higher respirator (PAPR for large spills). - Eye Protection: Chemical splash goggles and face shield. - Other: Disposable shoe covers.[1] |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-grade gloves. - Gown: Disposable, low-permeability gown. - Eye Protection: Safety goggles. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Whenever possible, handle this compound within a ventilated enclosure such as a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Decontamination: All surfaces and equipment that come into contact with the agent should be decontaminated.
-
Training: All personnel must be trained on the specific hazards of the compound and the proper use of PPE.[3]
Disposal Plan: The disposal of this compound and any contaminated materials must adhere to institutional and regulatory guidelines for hazardous pharmaceutical waste.[6]
-
Segregation: All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Hazardous Waste: For compounds classified as hazardous (e.g., P- or U-listed), disposal must be managed through an approved hazardous waste vendor for incineration.[7]
-
Controlled Substances: If the agent is a controlled substance, disposal must be handled by a reverse distributor, and meticulous records must be maintained.[8][9]
-
Non-Hazardous Waste: If deemed non-hazardous, disposal may be in red biohazard-chemotoxic containers for incineration.[7]
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. gerpac.eu [gerpac.eu]
- 3. lindstromgroup.com [lindstromgroup.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. research-compliance.umich.edu [research-compliance.umich.edu]
- 9. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
